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  • Product: 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid
  • CAS: 16093-16-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid

This guide provides a comprehensive technical overview for the synthesis and characterization of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, a valuable building block in medicinal chemistry and drug development. This d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis and characterization of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not just procedural steps but also the scientific rationale behind the methodologies.

Introduction: The Significance of a Versatile Keto Acid

5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is an aromatic keto acid featuring a trimethoxyphenyl moiety. This structural motif is of significant interest in pharmaceutical research due to its presence in a variety of biologically active compounds. The combination of a carboxylic acid and a ketone functional group within the same molecule provides two reactive centers for further chemical modifications, making it a versatile intermediate for the synthesis of more complex molecular architectures. The electron-rich trimethoxyphenyl ring system is a key pharmacophore in a number of therapeutic agents, and its incorporation into novel structures is a common strategy in the pursuit of new drug candidates.

Part 1: Synthesis of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid

The most logical and established method for the synthesis of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene with glutaric anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings.

The Underlying Chemistry: A Mechanistic Perspective

The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion. In this synthesis, a Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of glutaric anhydride. This coordination polarizes the carbonyl group, facilitating the cleavage of the C-O bond and the formation of the acylium ion intermediate. The electron-rich 1,2,3-trimethoxybenzene then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation known as a sigma complex. Finally, a proton is eliminated from the aromatic ring, restoring aromaticity and yielding the desired product. The use of an anhydride prevents polyacylation, a common side reaction in Friedel-Crafts alkylations, because the resulting ketone is less reactive than the starting material.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst & Solvent cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product A 1,2,3-Trimethoxybenzene E Friedel-Crafts Acylation A->E B Glutaric Anhydride B->E C Aluminum Chloride (AlCl₃) C->E Catalyst D Inert Solvent (e.g., Dichloromethane) D->E Solvent F Acidic Quench (HCl/Ice) E->F G Extraction F->G H Purification (Recrystallization) G->H I 5-(2,3,4-Trimethoxyphenyl)- 5-oxovaleric acid H->I

Figure 1: Synthetic workflow for 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid.

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis. As with any chemical reaction, it is crucial to perform a thorough risk assessment and adhere to all laboratory safety guidelines.

Materials and Reagents:

  • 1,2,3-Trimethoxybenzene

  • Glutaric Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Toluene for recrystallization

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Addition of Reactants: Dissolve 1,2,3-trimethoxybenzene (1.0 equivalent) and glutaric anhydride (1.05 equivalents) in anhydrous dichloromethane. Add this solution to the dropping funnel.

  • Reaction Execution: Cool the aluminum chloride suspension in an ice bath. Add the solution of 1,2,3-trimethoxybenzene and glutaric anhydride dropwise to the stirred suspension over a period of 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield pure 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid.

Part 2: Characterization of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Characterization_Flow cluster_synthesis Synthesis Output cluster_techniques Characterization Techniques cluster_validation Data Interpretation & Validation A Purified Product B NMR Spectroscopy (¹H, ¹³C) A->B C Infrared (IR) Spectroscopy A->C D Mass Spectrometry (MS) A->D E Melting Point Analysis A->E F Structural Confirmation B->F C->F D->F G Purity Assessment E->G

Figure 2: Logical flow for the characterization of the synthesized product.

Predicted Spectroscopic Data
Property Expected Value/Observation Rationale
Molecular Formula C₁₄H₁₈O₆[1]Based on the structures of the reactants.
Molecular Weight 282.29 g/mol [1]Calculated from the molecular formula.
Appearance White to off-white solidTypical for aromatic carboxylic acids.
Melting Point To be determined experimentallyA sharp melting point range is indicative of high purity.

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: Two doublets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the trimethoxyphenyl ring. The coupling constant would be typical for ortho-coupling.

  • Aliphatic Protons:

    • A triplet around δ 3.0-3.2 ppm for the two protons alpha to the ketone.

    • A triplet around δ 2.4-2.6 ppm for the two protons alpha to the carboxylic acid.

    • A quintet around δ 2.0-2.2 ppm for the two protons beta to both carbonyl groups.

  • Methoxy Protons: Three singlets for the three methoxy groups, likely in the range of δ 3.8-4.0 ppm.

  • Carboxylic Acid Proton: A broad singlet far downfield (δ 10-12 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbons: Two signals in the downfield region, one for the ketone (δ ~195-205 ppm) and one for the carboxylic acid (δ ~175-185 ppm).

  • Aromatic Carbons: Six distinct signals for the carbons of the trimethoxyphenyl ring, with the oxygen-substituted carbons appearing at higher chemical shifts.

  • Aliphatic Carbons: Three signals for the three methylene groups of the valeric acid chain.

  • Methoxy Carbons: Three signals for the methoxy group carbons in the region of δ 55-65 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by the presence of two strong carbonyl stretching absorptions.[2][3]

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

  • C-H Stretches (Aromatic and Aliphatic): Signals around 2850-3100 cm⁻¹.

  • C=O Stretch (Ketone): A strong, sharp absorption around 1680-1700 cm⁻¹, with the conjugation to the aromatic ring lowering the frequency.[4]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

  • C-O Stretches (Ethers and Carboxylic Acid): Strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

  • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS):

The mass spectrum, likely obtained via electrospray ionization (ESI), should show the molecular ion peak. The fragmentation pattern is expected to be influenced by the trimethoxybenzoyl moiety.

  • Molecular Ion (M+H)⁺: Expected at m/z = 283.11.

  • Key Fragmentation Pathways:

    • Loss of water (H₂O) from the carboxylic acid.

    • Alpha-cleavage adjacent to the ketone, leading to the formation of a stable acylium ion. A prominent peak corresponding to the trimethoxybenzoyl cation would be expected.

    • Sequential loss of methyl radicals (•CH₃) from the methoxy groups is a common fragmentation pattern for trimethoxyphenyl compounds.[5]

Conclusion: A Foundation for Further Discovery

This technical guide provides a scientifically grounded framework for the synthesis and characterization of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid. The detailed protocol for the Friedel-Crafts acylation, coupled with the predicted characterization data, offers researchers the necessary information to confidently produce and validate this important chemical intermediate. The versatility of this molecule ensures its continued relevance in the exploration of new chemical space and the development of novel therapeutic agents.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Davies, D. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube. Retrieved from [Link]

  • Wang, H., et al. (2015). New synthesis process for 2,3,4-trimethoxybenzoic acid. ResearchGate. Retrieved from [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0186085). Retrieved from [Link]

  • Asian Publication Corporation. (2012). Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. Asian Journal of Chemistry, 24(11), 5021-5024. Retrieved from [Link]

  • Google Patents. CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
  • Google Patents. CN101792387B - Preparation method of 2,3,4-trimethoxybenzoic acid.
  • DASH (Harvard). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Retrieved from [Link]

  • Organic Chemistry Portal. Efficient Conversions of Carboxylic Acids into O-Alkyl, N-Alkyl and O,N-Dialkylhydroxamic Acids. Retrieved from [Link]

  • National Institutes of Health. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]

  • Spectroscopy@IKU. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

  • National Institutes of Health. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Retrieved from [Link]

  • NIST WebBook. 2,3,4-Trimethoxycinnamic acid. Retrieved from [Link]

  • SpectraBase. 5-(3,4,5-Trimethoxyphenyl)pentanoic acid - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • ResearchGate. Table S1: List of the analysed compounds and their appropriate m/z ratio and mass spectra factor (MSF). * indicate - BG. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric Acid: Established Routes and Novel Approaches

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric Acid 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is a pivotal intermediate in the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric Acid

5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is a pivotal intermediate in the synthesis of Trimetazidine, a widely prescribed anti-anginal agent. Trimetazidine's therapeutic action lies in its ability to optimize myocardial energy metabolism, offering a cytoprotective effect during ischemic events. The synthesis of this key intermediate is, therefore, of considerable interest to the pharmaceutical industry, with a continuous drive towards more efficient, cost-effective, and environmentally benign production methods. This guide provides a comprehensive overview of the established synthetic routes to 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid and explores novel, greener alternatives that address the limitations of traditional methodologies.

The Cornerstone of Synthesis: Friedel-Crafts Acylation

The most prevalent and well-established method for the synthesis of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene with glutaric anhydride.[1][2] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.[3][4]

The Underlying Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion. In the traditional approach, a Lewis acid, most commonly aluminum chloride (AlCl₃), is used in stoichiometric amounts. The Lewis acid coordinates to one of the carbonyl oxygens of glutaric anhydride, facilitating the formation of the acylium ion upon ring opening.[3][4]

The 1,2,3-trimethoxybenzene ring is highly activated towards electrophilic substitution due to the electron-donating nature of the three methoxy groups. These groups direct the incoming electrophile to the ortho and para positions. In the case of 1,2,3-trimethoxybenzene, the positions ortho and para to the methoxy groups are C4, C5, and C6. Due to steric hindrance from the adjacent methoxy groups, the acylation predominantly occurs at the C5 position, which is para to the C2-methoxy group and ortho to the C1 and C3-methoxy groups, leading to the desired product.[1]

Friedel-Crafts Acylation Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Workup Glutaric_Anhydride Glutaric Anhydride Acylium_Ion_Complex Acylium Ion-AlCl₃ Complex Glutaric_Anhydride->Acylium_Ion_Complex Coordination & Ring Opening AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium_Ion_Complex Sigma_Complex σ-Complex (Arenium Ion) Acylium_Ion_Complex->Sigma_Complex 1,2,3-TMB 1,2,3-Trimethoxybenzene 1,2,3-TMB->Sigma_Complex Nucleophilic Attack Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex Deprotonation Final_Product 5-(2,3,4-Trimethoxyphenyl)- 5-oxovaleric acid Product_Complex->Final_Product Aqueous Workup

Figure 1: Mechanism of Friedel-Crafts Acylation.

Traditional Protocol: Aluminum Chloride Catalysis

The classical approach utilizes aluminum chloride as the Lewis acid catalyst in a suitable inert solvent.

Experimental Protocol:

  • Reaction Setup: A solution of 1,2,3-trimethoxybenzene in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the solution at a low temperature (0-5 °C) with vigorous stirring.

  • Acylating Agent Addition: A solution of glutaric anhydride in the same anhydrous solvent is added dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water, brine, and dried over an anhydrous drying agent (e.g., sodium sulfate). The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

ParameterTraditional Friedel-Crafts Acylation
Catalyst Aluminum Chloride (AlCl₃)
Catalyst Loading Stoichiometric or excess
Solvent Halogenated solvents (e.g., CH₂Cl₂, C₂H₄Cl₂)
Temperature 0 °C to room temperature
Yield Generally good, but can vary
Workup Aqueous, generates significant waste
Environmental Impact High, due to corrosive and hazardous waste

Novel Synthesis Routes: Towards Greener Chemistry

While the traditional Friedel-Crafts acylation is effective, it suffers from several drawbacks, including the use of stoichiometric amounts of a corrosive and moisture-sensitive catalyst, the generation of large volumes of acidic waste during workup, and the use of hazardous chlorinated solvents.[5] These limitations have spurred the development of more sustainable and environmentally friendly alternatives.

Heterogeneous Solid Acid Catalysis: The Zeolite Advantage

Zeolites are crystalline aluminosilicates with a well-defined porous structure and acidic sites, making them attractive as reusable, heterogeneous catalysts for Friedel-Crafts reactions.[5]

Causality Behind Experimental Choices:

  • Shape Selectivity: The pore structure of zeolites can influence the regioselectivity of the reaction, favoring the formation of the less sterically hindered para-substituted product.

  • Reduced Waste: As solid catalysts, zeolites can be easily separated from the reaction mixture by simple filtration and can be regenerated and reused, significantly reducing waste generation.

  • Milder Conditions: Zeolite-catalyzed reactions can often be carried out under milder conditions compared to the traditional method.

Zeolite-Catalyzed Workflow Start Reactants: 1,2,3-Trimethoxybenzene Glutaric Anhydride Zeolite Catalyst Reaction Reaction in a suitable solvent (or solvent-free) with heating Start->Reaction Filtration Filtration to separate the solid zeolite catalyst Reaction->Filtration Product_Isolation Product Isolation from the filtrate (e.g., evaporation, crystallization) Filtration->Product_Isolation Catalyst_Recycling Zeolite Catalyst Regeneration and Reuse Filtration->Catalyst_Recycling Final_Product 5-(2,3,4-Trimethoxyphenyl)- 5-oxovaleric acid Product_Isolation->Final_Product

Figure 2: Workflow for Zeolite-Catalyzed Synthesis.

Ionic Liquids: Green Solvents and Catalysts

Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally benign solvents and catalysts for various chemical transformations, including Friedel-Crafts acylation.[6]

Causality Behind Experimental Choices:

  • Dual Role: Certain ionic liquids, particularly those based on chloroaluminates, can act as both the solvent and the Lewis acid catalyst, simplifying the reaction setup.

  • Recyclability: The non-volatile nature of ionic liquids allows for easy separation of the product by extraction or distillation, and the ionic liquid can often be recycled.

  • Enhanced Reactivity: The unique solvent properties of ionic liquids can sometimes lead to enhanced reaction rates and selectivities.

ParameterZeolite CatalysisIonic Liquid Catalysis
Catalyst Zeolites (e.g., H-BEA, H-ZSM-5)Lewis acidic ionic liquids (e.g., [bmim]Cl·AlCl₃)
Catalyst Loading CatalyticCan be catalytic or act as solvent
Solvent High-boiling non-polar solvents or solvent-freeThe ionic liquid itself
Temperature Typically elevated (100-200 °C)Often milder than traditional methods
Yield Moderate to goodGood to excellent
Workup Simple filtrationExtraction or distillation
Environmental Impact Low, catalyst is reusableLow, solvent/catalyst is recyclable
Metal Triflate Catalysis: Mild and Efficient

Metal triflates, such as scandium(III) triflate (Sc(OTf)₃) and bismuth(III) triflate (Bi(OTf)₃), have emerged as highly efficient and water-tolerant Lewis acid catalysts for Friedel-Crafts acylation.

Causality Behind Experimental Choices:

  • Catalytic Amounts: Unlike AlCl₃, metal triflates can be used in truly catalytic amounts, making the process more atom-economical.

  • Water Tolerance: Their stability in the presence of small amounts of water simplifies the experimental setup, as strictly anhydrous conditions are not always necessary.

  • High Activity: Metal triflates often exhibit high catalytic activity, leading to shorter reaction times and higher yields.

Characterization of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric Acid

Accurate characterization of the synthesized product is crucial for ensuring its purity and identity. The following are typical spectroscopic data for 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the aromatic protons, the methoxy groups, and the aliphatic protons of the valeric acid chain. The aromatic protons would appear as a doublet and a triplet in the aromatic region. The three methoxy groups would likely appear as distinct singlets. The methylene protons of the valeric acid chain would appear as multiplets.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons (both substituted and unsubstituted), the methoxy carbons, and the aliphatic carbons of the valeric acid chain.

  • IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the carbonyl groups of the ketone (around 1670-1690 cm⁻¹) and the carboxylic acid (around 1700-1725 cm⁻¹), as well as a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₁₈O₆, M.W. = 298.29 g/mol ) and characteristic fragmentation patterns.

Conclusion and Future Outlook

The synthesis of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid remains a critical step in the production of the important cardiovascular drug, Trimetazidine. While the traditional Friedel-Crafts acylation using aluminum chloride is a well-established method, its environmental drawbacks have necessitated the exploration of novel, greener synthetic routes. The use of heterogeneous solid acid catalysts like zeolites, recyclable ionic liquids, and highly efficient metal triflates offers promising alternatives that align with the principles of green chemistry. These novel approaches not only reduce the environmental impact but can also offer advantages in terms of simplified workup procedures, catalyst recyclability, and improved selectivity. Future research in this area will likely focus on further optimizing these green catalytic systems, exploring solvent-free reaction conditions, and developing continuous flow processes for a more sustainable and efficient industrial production of this key pharmaceutical intermediate.

References

  • Andonian, A. (n.d.).
  • BenchChem. (2025). Controlling regioselectivity in Friedel-Crafts reactions of substituted benzenes.
  • University of Michigan. (n.d.).
  • Davies, D. (2011, August 2).
  • Körsten, S., & Stolle, A. (2017). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 13, 2473–2480.
  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • International Journal of Chemical Studies. (n.d.).
  • Al-Masri, M., et al. (2022). Design and Synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. RSC Advances, 12(42), 27361-27380.
  • Kawaji, T., et al. (1996). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
  • CN102850296A - Prepar
  • Pai, N. R., & Patil, S. S. (2010). Synthesis of Trimetazidine Hydrochloride impurity by conventional method. Journal of Chemical and Pharmaceutical Research, 2(6), 154-160.
  • CN103554057A - Trimetazidine derivative and prepar
  • Al-Warhi, T., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
  • JOCPR. (n.d.). Synthesis of trimetazidine hydrochloride impurity B by conventional method.
  • ChemInform Abstract: An Alternative Route for the Synthesis of 2,3,4,5-Tetramethoxytoluene. (2010). ChemInform, 29(39).
  • ACG Publications. (2023).
  • de Oliveira, B. H., et al. (2023).
  • de C. F. de Souza, M. V. N., et al. (2023). Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies. International Journal of Molecular Sciences, 24(12), 10191.
  • Wu, T.-S., et al. (2002). Complete 1H and 13C NMR data assignment of new constituents from Severinia buxifolia. Magnetic Resonance in Chemistry, 40(9), 603-607.
  • de Paula, C. M. A., et al. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org.
  • University of Wisconsin-Madison. (n.d.).
  • Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl.
  • ResearchGate. (n.d.). Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different....
  • Al-Salahi, R., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(19), 6659.
  • International Journal of Advanced Chemistry Research. (2021).

Sources

Foundational

An Investigator's Technical Guide to Elucidating the Mechanism of Action of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid

Preamble: Navigating the Uncharted Territory of a Novel Trimethoxyphenyl Isomer In the landscape of medicinal chemistry, the trimethoxyphenyl (TMP) moiety is a well-recognized pharmacophore, particularly the 3,4,5-substi...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Uncharted Territory of a Novel Trimethoxyphenyl Isomer

In the landscape of medicinal chemistry, the trimethoxyphenyl (TMP) moiety is a well-recognized pharmacophore, particularly the 3,4,5-substitution pattern, which is a cornerstone of numerous potent anticancer agents that function as tubulin polymerization inhibitors.[1][2][3][4] However, the specific compound at the heart of this guide, 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid , represents a significant knowledge gap in the scientific literature. As of the latest review, no definitive mechanism of action has been published for this specific isomeric configuration.

This guide, therefore, deviates from a retrospective summary and instead adopts a forward-looking, investigative framework. It is designed for researchers, chemists, and drug development professionals as a comprehensive roadmap to systematically uncover the biological activity and molecular mechanism of this novel compound. We will proceed from a foundational hypothesis rooted in the established pharmacology of its chemical cousins, detailing the rigorous experimental cascade required to validate or refute this hypothesis and explore alternative pathways. The compound (2,3,4-Trimethoxyphenyl)methanol is a known intermediate in pharmaceutical synthesis, underscoring the relevance of this particular substitution pattern in drug design.[5][6]

Our central hypothesis is that the 2,3,4-trimethoxyphenyl scaffold may confer cytotoxic and antimitotic properties, potentially through interaction with the microtubule cytoskeleton, a mechanism well-documented for the 3,4,5-trimethoxyphenyl isomer.[1][2][3][7] This guide provides the strategic and methodological architecture to test this proposition and establish a novel mechanistic paradigm.

Part 1: Foundational Cytotoxicity Profiling

The initial and most critical step is to ascertain whether 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid possesses any intrinsic biological activity. A broad-spectrum cytotoxicity screen against a panel of human cancer cell lines is the established starting point.

Experimental Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Methodology:

  • Cell Line Selection: Utilize a diverse panel of human cancer cell lines. A standard starting point includes:

    • A549 (Non-small cell lung cancer)

    • MCF-7 (Breast cancer, estrogen-receptor positive)

    • MDA-MB-231 (Breast cancer, triple-negative)

    • HT-29 (Colon cancer)

    • SMMC-7721 (Hepatocellular carcinoma)

    • HL-60 (Promyelocytic leukemia)

  • Cell Seeding: Plate cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to adhere and enter the logarithmic growth phase for 24 hours.

  • Compound Treatment: Prepare a series of dilutions of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid (e.g., from 0.01 µM to 100 µM). Add the compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Combretastatin A-4).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation: Initial Cytotoxicity Screen
Cell LineCancer TypeIC₅₀ (µM) of 5-(2,3,4-TMP)-5-oxovaleric acidIC₅₀ (µM) of Positive Control
A549LungExperimental DataExperimental Data
MCF-7BreastExperimental DataExperimental Data
HT-29ColonExperimental DataExperimental Data
SMMC-7721LiverExperimental DataExperimental Data
HL-60LeukemiaExperimental DataExperimental Data

This table should be populated with the experimentally derived IC₅₀ values.

Logical Workflow for Initial Screening

G cluster_0 Part 1: Foundational Cytotoxicity Assessment start Synthesize & Purify 5-(2,3,4-TMP)-5-oxovaleric acid select_cells Select Diverse Cancer Cell Line Panel start->select_cells plate_cells Seed Cells in 96-well Plates select_cells->plate_cells treat Treat with Serial Dilutions of Compound plate_cells->treat incubate Incubate for 48-72 hours treat->incubate mtt Perform MTT Assay incubate->mtt readout Measure Absorbance (Formazan Production) mtt->readout calculate Calculate IC50 Values readout->calculate decision Is IC50 in a Potent Range? calculate->decision proceed Proceed to Mechanistic Studies (Part 2) decision->proceed Yes stop Compound is Inactive. Re-evaluate or Terminate. decision->stop No

Caption: Workflow for determining the cytotoxic potential of the target compound.

Part 2: Interrogation of the Primary Hypothesis - Tubulin Polymerization Inhibition

Should the compound exhibit significant cytotoxicity, the next logical phase is to investigate its effect on microtubules, the primary target of the well-studied 3,4,5-TMP scaffold.[1][3]

Core Signaling Pathway: Microtubule Dynamics

Microtubules are dynamic polymers of α- and β-tubulin heterodimers essential for cell division, structure, and transport.[1] Agents that interfere with their dynamics can arrest cells in mitosis, leading to apoptosis. The 3,4,5-TMP moiety is known to bind to the colchicine site on β-tubulin, preventing polymerization.[3]

G cluster_0 Normal Microtubule Dynamics cluster_1 Hypothesized Inhibition Pathway tubulin tubulin polymerization Polymerization tubulin->polymerization binding_site Colchicine Binding Site on β-Tubulin tubulin:f1->binding_site microtubule Dynamic Microtubule polymerization->microtubule inhibition Inhibition of Polymerization polymerization->inhibition Blocks mitosis Successful Mitosis (Chromosome Segregation) microtubule->mitosis compound 5-(2,3,4-TMP)-5-oxovaleric acid compound->binding_site binding_site->inhibition disruption Microtubule Disruption inhibition->disruption arrest G2/M Phase Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Hypothesized mechanism targeting microtubule polymerization.

Experimental Protocol 1: In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the compound's ability to inhibit the assembly of purified tubulin into microtubules.

Methodology:

  • Reagents: Use a commercially available tubulin polymerization assay kit (e.g., containing purified bovine tubulin, GTP, and a fluorescence reporter).

  • Assay Preparation: Reconstitute tubulin in a general tubulin buffer. Prepare a reaction mixture containing tubulin, GTP, and the fluorescent reporter.

  • Compound Addition: Add 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid at various concentrations to the reaction mixture. Include a positive control (e.g., Combretastatin A-4 or colchicine), a negative control (e.g., vehicle), and a polymerization enhancer (e.g., paclitaxel).

  • Initiation and Monitoring: Warm the plate to 37°C to initiate polymerization. Monitor the increase in fluorescence over time (typically 60 minutes) using a fluorescence plate reader.

  • Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear phase. Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.

Experimental Protocol 2: Immunofluorescence Microscopy of Cellular Microtubules

This cell-based assay visualizes the effect of the compound on the microtubule network within intact cells.

Methodology:

  • Cell Culture: Grow a sensitive cell line (e.g., A549) on glass coverslips.

  • Treatment: Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a relevant period (e.g., 18-24 hours).

  • Fixation and Permeabilization: Fix the cells with ice-cold methanol or paraformaldehyde, then permeabilize with Triton X-100.

  • Immunostaining: Block non-specific binding sites with bovine serum albumin (BSA). Incubate with a primary antibody against α-tubulin. Follow with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Compare the microtubule structure in treated cells to vehicle-treated controls. Look for evidence of microtubule depolymerization, such as diffuse tubulin staining and loss of the filamentous network.

Experimental Protocol 3: Cell Cycle Analysis by Flow Cytometry

If the compound disrupts microtubules, it should arrest cells in the G2/M phase of the cell cycle.

Methodology:

  • Cell Treatment: Treat a sensitive cell line with the compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Rehydrate the cells and treat with RNase A to remove RNA. Stain the cellular DNA with propidium iodide (PI).

  • Flow Cytometry: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). A significant increase in the G2/M population in treated cells compared to controls indicates mitotic arrest.

Part 3: Elucidating the Apoptotic Pathway

A successful antimitotic agent ultimately induces programmed cell death, or apoptosis. Confirming this downstream effect is a crucial validation step.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Treatment: Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells promptly by flow cytometry.

  • Analysis:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells A significant increase in the Annexin V positive populations confirms the induction of apoptosis.[1]

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to determine the mechanism of action for 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid. By progressing through foundational cytotoxicity screening to specific mechanistic assays targeting tubulin dynamics and downstream apoptosis, researchers can build a comprehensive profile of this novel compound.

If the tubulin inhibition hypothesis is confirmed, further studies would involve competitive binding assays with radiolabeled colchicine to confirm the binding site and structural biology studies (X-ray crystallography or cryo-EM) to visualize the compound-tubulin interaction. If the hypothesis is refuted, the collected data (e.g., specific cell cycle arrest points, morphological changes) will provide critical clues for designing new experiments to probe other potential targets, such as cell cycle kinases or other signaling pathways. This structured investigative process is fundamental to translating a novel chemical entity into a potential therapeutic lead.

References

  • Al-Ostoot, F.H., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(23), 7319. Available from: [Link]

  • Lawrence, N.J., et al. (1992). Synthesis and evaluation of analogues of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene as potential cytotoxic and antimitotic agents. Journal of Medicinal Chemistry, 35(12), 2293-306. Available from: [Link]

  • Zhang, H., et al. (2019). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega, 4(21), 19047-19058. Available from: [Link]

  • Zhang, H., et al. (2019). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega, 4(21), 19047-19058. [This is a duplicate of reference 3, but available from PMC]. Available from: [Link]

  • Vertex AI Search. (n.d.). Cas no 34759-04-1 (5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid). LookChem. Retrieved January 13, 2026. [Note: This reference is for the 3,4,5-isomer but provides context on its role as a synthetic intermediate].
  • Gmiński, J., et al. (2020). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 25(24), 5953. Available from: [Link]

  • Mhadgut, S.C., et al. (2021). Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site. European Journal of Medicinal Chemistry, 223, 113645. [Request PDF on ResearchGate]. Available from: [Link]

  • Forootanfar, H., et al. (2023). The trimethoxyphenyl (TMP) functional group: a versatile pharmacophore. Medicinal Chemistry Research, 32, 2247-2274. [Semantic Scholar]. Available from: [Link]

  • Pinney, K.G., et al. (2005). Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(23), 5286-5290. Available from: [Link]

  • Global Info Research. (n.d.). The Role of (2,3,4-Trimethoxyphenyl)methanol in Pharmaceutical Synthesis. LinkedIn. Retrieved January 13, 2026. Available from: [Link]

  • Al-Mulla, H., et al. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Scientific Reports, 12, 16081. Available from: [Link]

  • Wang, D., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Bioorganic Chemistry, 102, 104085. Available from: [Link]

  • da Silva, A.C., et al. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. Molecules, 28(11), 4529. Available from: [Link]

Sources

Exploratory

In Vitro Evaluation of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric Acid: A Technical Guide for Preclinical Assessment

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the in vitro evaluation of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, a novel syntheti...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, a novel synthetic compound. Drawing upon the well-documented biological activities of structurally related trimethoxyphenyl (TMP) moieties, this document outlines a strategic, multi-tiered approach to characterizing its cytotoxic and potential anti-cancer properties. The protocols detailed herein are designed to establish a foundational understanding of the compound's cellular effects, from initial toxicity screening to elucidation of its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.

Introduction: The Rationale for Evaluating 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric Acid

The trimethoxyphenyl (TMP) functional group is a recognized pharmacophore present in numerous compounds with diverse and potent biological activities.[1] Notably, TMP-containing molecules have demonstrated significant anti-cancer effects by targeting fundamental cellular processes.[1][2] A prominent mechanism of action for many TMP derivatives is the inhibition of tubulin polymerization, a critical process for cell division, which makes them attractive candidates for oncology research.[3][4]

5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is a synthetic intermediate whose structural features, particularly the electron-rich trimethoxyphenyl ring and a reactive ketone group, suggest its potential as a precursor for bioactive molecules, including those with anticancer properties.[5] While direct biological data on this specific isomer is not yet available, its similarity to compounds like 5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid, also a synthetic intermediate for potential anticancer agents, provides a strong impetus for its in vitro characterization.[5]

This guide presents a logical and efficient workflow for the initial in vitro assessment of this compound, beginning with broad cytotoxicity screening and progressing to more specific mechanistic assays.

Foundational In Vitro Assays: A Step-by-Step Approach

A critical initial step in drug discovery is determining the cytotoxic potential of a novel compound.[6][7] This allows for the identification of a therapeutic window and informs the concentrations for subsequent, more detailed mechanistic studies.

General Cell Culture and Compound Preparation

Cell Line Selection: A panel of human cancer cell lines should be selected to assess the breadth of the compound's activity. It is also crucial to include a non-cancerous cell line to determine selectivity.[8][9]

  • Human breast adenocarcinoma: MCF-7

  • Human cervical adenocarcinoma: HeLa

  • Human colorectal carcinoma: HCT116

  • Human hepatocellular carcinoma: HepG2

  • Non-cancerous human embryonic kidney cells: HEK293

Compound Preparation:

  • Prepare a stock solution of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid in sterile dimethyl sulfoxide (DMSO).

  • Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for each assay. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

Tier 1: Primary Cytotoxicity Screening

The initial tier of assessment focuses on determining the compound's effect on cell viability and proliferation.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][8][9]

Protocol:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid for 24, 48, and 72 hours. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Following the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value.

The lactate dehydrogenase (LDH) release assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium, indicating a loss of membrane integrity.[6][10]

Protocol:

  • Seed cells in 96-well plates and treat with the compound as described for the MTT assay.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[6]

  • After the treatment period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.[6]

  • Add the LDH reaction mixture to each well and incubate in the dark at room temperature.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the controls.

Data Presentation: Cytotoxicity Profile

Cell LineAssayIncubation Time (h)IC50 (µM)
MCF-7 MTT24Data
48Data
72Data
LDH24Data
48Data
72Data
HeLa MTT24Data
48Data
72Data
LDH24Data
48Data
72Data
HCT116 MTT24Data
48Data
72Data
LDH24Data
48Data
72Data
HepG2 MTT24Data
48Data
72Data
LDH24Data
48Data
72Data
HEK293 MTT24Data
48Data
72Data
LDH24Data
48Data
72Data

Tier 2: Mechanistic Elucidation

Based on the initial cytotoxicity data, the second tier of experiments aims to elucidate the underlying mechanism of action. Given the prevalence of tubulin inhibition among TMP-containing compounds, assays related to cell cycle progression and apoptosis are highly relevant.[3][11]

Cell Cycle Analysis by Flow Cytometry

Many anti-cancer agents exert their effects by disrupting the cell cycle.[11] Flow cytometry analysis of DNA content can reveal at which phase of the cell cycle the compound induces arrest.

Protocol:

  • Seed cells in 6-well plates and treat with 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid at concentrations around the IC50 value for 24 hours.

  • Harvest the cells, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol.

  • Treat the cells with RNase A and stain with propidium iodide (PI).

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay using Annexin V/PI Staining

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/PI assay can be employed.[6] This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Protocol:

  • Seed cells in 6-well plates and treat with the compound for a predetermined time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark.[6]

  • Analyze the stained cells by flow cytometry.

Data Presentation: Mechanistic Insights

Cell LineTreatment Concentration% Cells in G0/G1% Cells in S% Cells in G2/M% Apoptotic Cells
MCF-7 ControlDataDataDataData
IC50/2DataDataDataData
IC50DataDataDataData
IC502DataDataDataData
HepG2 ControlDataDataDataData
IC50/2DataDataDataData
IC50DataDataDataData
IC502DataDataDataData

Visualizing Experimental Workflows

In_Vitro_Evaluation_Workflow cluster_tier1 Tier 1: Foundational Screening cluster_tier2 Tier 2: Mechanistic Elucidation Compound_Prep Compound Preparation MTT_Assay MTT Assay (Metabolic Activity) Compound_Prep->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Compound_Prep->LDH_Assay Cell_Culture Cell Line Culture Cell_Culture->MTT_Assay Cell_Culture->LDH_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle Inform IC50 Apoptosis Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis Inform IC50 LDH_Assay->Cell_Cycle Inform IC50 LDH_Assay->Apoptosis Inform IC50

Caption: Workflow for the in vitro evaluation of the target compound.

Potential Signaling Pathways

Based on the known mechanisms of other trimethoxyphenyl compounds, 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid may induce cell cycle arrest and apoptosis through the disruption of microtubule dynamics.

Signaling_Pathway Compound 5-(2,3,4-Trimethoxyphenyl) -5-oxovaleric acid Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Putative mechanism of action via tubulin inhibition.

Conclusion and Future Directions

The in vitro evaluation strategy outlined in this guide provides a robust and logical pathway for the initial characterization of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid. The data generated from these assays will be instrumental in determining its potential as a therapeutic agent and will guide further preclinical development, including more specific target validation studies (e.g., in vitro tubulin polymerization assays), in vivo efficacy studies, and pharmacokinetic profiling. A multi-faceted approach, combining various cellular assays, is essential for building confidence in the therapeutic potential of novel compounds.[10]

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Life Science Applications. (n.d.). Cytotoxicity Assays.
  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ChemicalBook. (n.d.). Cas no 34759-04-1 (5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid).
  • ACS Omega. (2019). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts.
  • Semantic Scholar. (n.d.). The trimethoxyphenyl (TMP) functional group: a versatile pharmacophore.
  • National Institutes of Health. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity.
  • PubMed. (2024). Natural-Product-Inspired Discovery of Trimethoxyphenyl-1,2,4-triazolosulfonamides as Potent Tubulin Polymerization Inhibitors.
  • Cancer Genomics & Proteomics. (n.d.). (S)-3-(3-Fluoro-4-Methoxybenzyl)-5,6,7-Trimethoxychroman-4-One Suppresses the Proliferation of Huh7 Cells by Up-regulating P21 and Inducing G 2 /M Phase Arrest.

Sources

Foundational

A Spectroscopic Investigation of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric Acid: A Guide for Researchers

Introduction: The Structural Significance of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric Acid 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid belongs to the class of aromatic keto acids, compounds that feature both a ketone and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric Acid

5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid belongs to the class of aromatic keto acids, compounds that feature both a ketone and a carboxylic acid functional group. The trimethoxyphenyl moiety, with its specific 2,3,4-substitution pattern, significantly influences the electronic environment of the aromatic ring and, consequently, its spectroscopic signatures. The valeric acid side chain provides conformational flexibility and additional characteristic signals. A thorough understanding of its spectroscopic properties is paramount for confirming its synthesis, assessing its purity, and elucidating its role in further chemical transformations.

Experimental & Methodological Considerations

The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. The following section outlines the standard protocols for obtaining NMR, IR, and MS spectra for a compound like 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for labile protons like the carboxylic acid proton.

  • ¹H NMR Acquisition:

    • Utilize a spectrometer with a field strength of at least 400 MHz for optimal resolution.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate all signals to determine the relative number of protons.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton-proton connectivity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to observe individual carbon signals.

    • Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and integrations for 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H-6' (Aromatic)~7.5d1HOrtho to the electron-withdrawing carbonyl group, resulting in a downfield shift. Coupled to H-5'.
H-5' (Aromatic)~6.8d1HOrtho to the electron-donating methoxy groups, resulting in an upfield shift. Coupled to H-6'.
OCH₃ (C4')~3.9s3HMethoxy group at a position with moderate steric hindrance.
OCH₃ (C2' or C3')~3.85s3HMethoxy groups in a more sterically crowded environment may have slightly different shifts.
OCH₃ (C2' or C3')~3.8s3H
H-3 (Aliphatic)~3.0t2HAlpha to the ketone, leading to a significant downfield shift.
H-2 (Aliphatic)~2.5t2HAlpha to the carboxylic acid, resulting in a downfield shift.
H-4 (Aliphatic)~2.0quintet2HBeta to both carbonyl groups, experiencing less deshielding.
COOH>10br s1HLabile proton of the carboxylic acid, often broad and far downfield.

d: doublet, t: triplet, q: quintet, br s: broad singlet

Causality Behind Predicted ¹H NMR Shifts

The electron-withdrawing nature of the carbonyl group at C-5 deshields the adjacent aromatic proton (H-6'), shifting it downfield. Conversely, the electron-donating methoxy groups shield the other aromatic proton (H-5'), moving it upfield. The protons on the aliphatic chain exhibit chemical shifts influenced by their proximity to the two carbonyl groups, with the alpha-protons being the most deshielded.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are crucial for confirming the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C=O (Ketone)~198Typical for aromatic ketones.
C=O (Carboxylic Acid)~178Characteristic for carboxylic acids.[1]
C-1' (Aromatic)~125Quaternary carbon attached to the carbonyl group.
C-2' (Aromatic)~158Aromatic carbon bearing a methoxy group.
C-3' (Aromatic)~142Aromatic carbon bearing a methoxy group.
C-4' (Aromatic)~155Aromatic carbon bearing a methoxy group.
C-5' (Aromatic)~108Aromatic CH shielded by methoxy groups.
C-6' (Aromatic)~128Aromatic CH deshielded by the carbonyl group.
OCH₃~56-62Methoxy carbons, with potential for slight variations due to steric effects.[2]
C-3 (Aliphatic)~38Carbon alpha to the ketone.
C-2 (Aliphatic)~33Carbon alpha to the carboxylic acid.
C-4 (Aliphatic)~20Carbon beta to both carbonyls.
Insights into ¹³C NMR Chemical Shifts

The carbonyl carbons of the ketone and carboxylic acid are the most downfield signals due to the strong deshielding effect of the double-bonded oxygen. The chemical shifts of the aromatic carbons are modulated by the electronic effects of the methoxy and carbonyl substituents. The aliphatic carbons show a clear trend of decreasing chemical shift with increasing distance from the electron-withdrawing carbonyl groups.

Infrared (IR) Spectroscopy

Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or mixed with KBr to form a pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands
Functional Group Predicted Absorption Range (cm⁻¹) Vibration Characteristics
Carboxylic Acid O-H3500 - 2500StretchVery broad and strong
Aromatic C-H3100 - 3000StretchMedium to weak
Aliphatic C-H3000 - 2850StretchMedium to strong
Ketone C=O1690 - 1666StretchStrong and sharp
Carboxylic Acid C=O1710 - 1680StretchStrong and sharp
Aromatic C=C1600 - 1450StretchMedium to weak
C-O (Methoxy/Acid)1300 - 1000StretchStrong
Interpreting the IR Spectrum

The IR spectrum of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is expected to be dominated by the very broad O-H stretching vibration of the carboxylic acid dimer.[3] The presence of two distinct C=O stretching bands, one for the aromatic ketone and one for the carboxylic acid, would be a key diagnostic feature.[3][4] The aromatic C=C stretching bands and the strong C-O stretching bands from the methoxy and carboxylic acid groups will also be prominent.

Mass Spectrometry (MS)

Protocol:

  • Ionization: Electrospray ionization (ESI) is a suitable technique for this molecule, as it is relatively polar.

  • Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement and determination of the elemental composition.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) should be performed on the molecular ion peak to obtain fragmentation data for structural confirmation.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The expected exact mass of the molecular ion [M+H]⁺ is approximately 283.12 g/mol .

  • Key Fragmentation Pathways:

    • Loss of H₂O: Dehydration from the carboxylic acid group.

    • Loss of COOH: Decarboxylation is a common fragmentation pathway for carboxylic acids.

    • Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the aliphatic chain is expected, leading to the formation of the stable 2,3,4-trimethoxybenzoyl cation. This would likely be a prominent peak in the spectrum.[5]

    • McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen to the ketone carbonyl, followed by cleavage, could also be observed.

Visualizing the Spectroscopic Workflow

Caption: Workflow for the spectroscopic characterization of the target molecule.

Conclusion

This in-depth guide provides a comprehensive framework for understanding and interpreting the NMR, IR, and MS spectra of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid. By leveraging predictive analysis based on established spectroscopic principles and data from analogous structures, researchers can confidently identify and characterize this molecule. The provided protocols and interpretations serve as a valuable resource for scientists engaged in the synthesis, purification, and application of this and related compounds.

References

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • Infrared Spectroscopy - CDN. (n.d.).
  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (2018, January 1). Retrieved from [Link]

  • 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2022, September 24). Retrieved from [Link]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed. (2013, January 24). Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric Acid

Abstract This guide provides a comprehensive framework for the physicochemical characterization of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid. While experimental data for this specific isomer is not extensively documen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the physicochemical characterization of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid. While experimental data for this specific isomer is not extensively documented in public literature, this document outlines the essential analytical workflows and theoretical considerations required for its full characterization. By leveraging established methodologies and comparative data from structurally related analogs, this whitepaper serves as a critical resource for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development. We will detail the necessary protocols for confirming identity, purity, solubility, acidity, lipophilicity, and stability, thereby establishing a foundational dataset for any subsequent research or development activities.

Introduction and Strategic Importance

The family of substituted phenyl-oxovaleric acids represents a valuable class of chemical intermediates, primarily utilized in the synthesis of complex bioactive molecules and potential therapeutic agents.[1] Their molecular architecture, featuring a reactive ketone, a carboxylic acid handle, and a modifiable aromatic ring, offers significant versatility for building molecular scaffolds. The trimethoxyphenyl moiety, in particular, is a common feature in compounds designed to target biological systems, including potential anticancer agents that interact with tubulin polymerization.[2]

The subject of this guide, 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, is a specific constitutional isomer within this class. The precise arrangement of the three methoxy groups on the phenyl ring is expected to impart unique electronic and steric properties that can influence its reactivity, physical properties, and the biological activity of its derivatives. Given the lack of specific published data, a systematic and rigorous characterization is the mandatory first step for any research program involving this compound.

This guide provides the expert-driven, field-proven methodologies to accomplish this characterization. We will not only describe the steps but also explain the causality behind the choice of each analytical technique, ensuring a robust and self-validating approach to data generation.

Core Physicochemical Properties: A Comparative Overview

To establish a baseline for our target compound, we first summarize the known properties of its closely related isomers. This comparative approach allows us to form educated hypotheses about the expected properties of the 2,3,4-trimethoxy isomer and highlights the subtle yet significant impact of substituent placement on the molecule's behavior.

Property5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid[1]5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid[3]5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid[4]
CAS Number Not Available34759-04-1898792-29-54378-55-6
Molecular Formula C₁₄H₁₈O₆C₁₄H₁₈O₆C₁₃H₁₆O₅C₁₃H₁₆O₅
Molecular Weight 282.29 g/mol 282.29 g/mol 252.27 g/mol 252.26 g/mol
Melting Point To be determinedNot AvailableNot Available145-146 °C
Predicted pKa To be determinedTo be determined4.62Not Available
Predicted LogP To be determinedTo be determined1.3 ± 0.22.14

The molecular formula and weight are identical to the 3,4,5-isomer, as expected. The key differences will arise from the electronic and steric effects of the 2,3,4-substitution pattern, which will influence intermolecular interactions (affecting melting point and solubility) and the acidity of the carboxyl group. The pKa of the 2,3-dimethoxy analog is predicted to be 4.62, slightly more acidic than unsubstituted valeric acid (pKa ~4.82), due to the electron-withdrawing influence of the aromatic ketone system.[3] A similar effect is anticipated for our target compound.

Analytical Workflow for Structural Confirmation and Purity

The foundational step in characterizing any new compound is the unambiguous confirmation of its chemical structure and the quantification of its purity. A multi-technique approach is non-negotiable for ensuring data integrity.

cluster_0 Overall Characterization Workflow Start Synthesized Compound 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid Purity Purity & Identity (HPLC, LC-MS, NMR) Start->Purity Initial Analysis Properties Physicochemical Parameters (Solubility, pKa, LogP) Purity->Properties If structure confirmed & purity >95% Stability Stability Assessment (Forced Degradation) Properties->Stability Characterize degradation pathways End Complete Physicochemical Profile Stability->End

Caption: High-level workflow for physicochemical characterization.

Identity and Purity Determination by Chromatography and Mass Spectrometry

Expertise & Rationale: A combination of High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for molecular weight confirmation is the industry standard. HPLC provides quantitative data on the presence of impurities, while MS gives a precise mass measurement that is essential for confirming the molecular formula. We recommend using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for definitive formula confirmation.

Protocol 1: Purity Analysis via HPLC-UV

  • System Preparation: Use a standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a 5-minute hold at 10% B, then ramp to 95% B over 15 minutes. Hold for 5 minutes at 95% B, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm. The trimethoxyphenyl chromophore should provide strong absorbance.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute to ~50 µg/mL with the initial mobile phase composition.

  • Analysis: Inject 10 µL. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Protocol 2: Molecular Weight Confirmation via LC-MS

  • System: Couple the HPLC system from Protocol 1 to an Electrospray Ionization (ESI) mass spectrometer.

  • Ionization Mode: ESI can be run in both positive and negative modes.

    • Negative Mode [M-H]⁻: Expected m/z = 281.10. This is often preferred for carboxylic acids.

    • Positive Mode [M+H]⁺: Expected m/z = 283.12.

  • Data Acquisition: Acquire full scan data from m/z 100-1000. The high-resolution measurement should confirm the elemental composition (C₁₄H₁₈O₆).

Unambiguous Structure Elucidation by NMR Spectroscopy

Expertise & Rationale: While LC-MS confirms the molecular formula, only Nuclear Magnetic Resonance (NMR) spectroscopy can definitively confirm the connectivity and, crucially, the 2,3,4-substitution pattern of the methoxy groups on the phenyl ring. Both ¹H and ¹³C NMR are required.

Protocol 3: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆. DMSO-d₆ is often useful as it can solubilize the sample well and allows for the observation of the acidic carboxyl proton.

  • ¹H NMR Analysis (Expected Signals):

    • Aromatic Region: Two doublets (or an AB quartet) corresponding to the two protons on the phenyl ring. Their specific chemical shifts and coupling constants will be diagnostic of the 1,2,3,4-substitution.

    • Methoxy Protons: Three distinct singlets around 3.8-4.0 ppm, each integrating to 3 protons.

    • Aliphatic Chain: A series of multiplets between ~2.0-3.5 ppm corresponding to the -CH₂-CH₂-CO- protons.

    • Carboxylic Acid: A broad singlet (often >10 ppm in DMSO-d₆) corresponding to the -COOH proton.

  • ¹³C NMR Analysis: Expect 14 distinct carbon signals, including three for the methoxy groups, six for the aromatic ring (four substituted, two with protons), one for the ketone carbonyl, one for the carboxylic acid carbonyl, and three for the aliphatic chain.

  • Advanced Experiments: If needed, 2D NMR experiments like COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) can be used to assign all signals definitively.

Determination of Critical Physicochemical Parameters

Once identity and purity are established, the key parameters governing the compound's behavior in various environments—solubility, pKa, and lipophilicity—must be determined experimentally.

Aqueous and Solvent Solubility

Expertise & Rationale: Solubility is a cornerstone of drug development, dictating everything from formulation strategies to bioavailability. The amphiphilic nature of this molecule—possessing a polar carboxylic acid and a large, somewhat greasy trimethoxyphenyl group—suggests its solubility will be highly dependent on the pH and polarity of the solvent.[3] The shake-flask method remains the gold standard for determining equilibrium solubility.

Protocol 4: Equilibrium Solubility (Shake-Flask Method)

  • Setup: In separate vials, add an excess amount of the solid compound (enough that some remains undissolved) to a series of relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl, DMSO, ethanol).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, allow the suspension to settle. Filter the supernatant through a 0.22 µm filter (ensure the filter material does not bind the compound) or centrifuge at high speed to remove all undissolved solids.

  • Quantification: Accurately dilute a known volume of the clear filtrate. Analyze the concentration of the dissolved compound using the previously developed and validated HPLC-UV method (Protocol 1) against a standard calibration curve.

  • Reporting: Report solubility in mg/mL or µg/mL for each solvent system.

Acidity Constant (pKa)

Expertise & Rationale: The pKa value defines the pH at which the carboxylic acid group is 50% ionized. This is critical as the ionization state dramatically affects a molecule's solubility, membrane permeability, and receptor binding. Potentiometric titration is a direct and reliable method for its determination.

cluster_1 pKa Determination Workflow A Dissolve weighted compound in water/ co-solvent B Calibrate pH meter with standard buffers A->B C Add standardized base (e.g., 0.1 M NaOH) in small aliquots B->C D Record pH after each addition C->D E Plot pH vs. Volume of base added D->E F Determine equivalence point (max of 1st derivative) E->F G pKa = pH at half-equivalence volume F->G

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 5: pKa Determination via Potentiometric Titration

  • Preparation: Accurately weigh and dissolve a known amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl). A co-solvent like methanol may be needed if aqueous solubility is low.

  • Titration: Place the solution in a jacketed beaker at a constant temperature (25 °C) and monitor the pH with a calibrated electrode.

  • Titrant Addition: Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).

  • Data Recording: Record the pH value after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH value at the point where half of the volume of base required to reach the equivalence point has been added. Software can be used to calculate the pKa from the titration curve.

Lipophilicity (LogP)

Expertise & Rationale: The n-octanol/water partition coefficient (LogP) is the primary measure of a compound's lipophilicity. It is a key predictor of its ability to cross biological membranes. A moderately lipophilic character is often desired for oral drug candidates.[3]

Protocol 6: Shake-Flask Method for LogP

  • Preparation: Prepare a stock solution of the compound in n-octanol that has been pre-saturated with water.

  • Partitioning: Add a known volume of the octanol stock solution to a known volume of water (pre-saturated with octanol) in a separatory funnel or vial.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) and then allow the two phases to separate completely (centrifugation can aid separation).

  • Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each phase using the HPLC-UV method (Protocol 1).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Chemical Stability Assessment

Expertise & Rationale: A compound's stability under various stress conditions dictates its storage requirements, shelf-life, and potential degradation pathways. Forced degradation studies are essential to develop a stability-indicating analytical method, which is a regulatory requirement for active pharmaceutical ingredients.[5]

cluster_2 Forced Degradation Study Workflow Start Prepare solutions of the compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Start->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Start->Oxidation Photo Photolytic Stress (UV/Vis light exposure) Start->Photo Thermal Thermal Stress (Solid & Solution, heat) Start->Thermal Analysis Analyze all samples by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Result Identify Degradants Determine Degradation Rate Analysis->Result

Caption: Workflow for a comprehensive forced degradation study.

Protocol 7: Forced Degradation Study

  • Objective: To intentionally degrade the compound to identify potential degradation products and establish a stability-indicating HPLC method.

  • Stress Conditions: Expose solutions of the compound (~1 mg/mL) to the following conditions for a defined period (e.g., 24-72 hours), aiming for 5-20% degradation:

    • Acidic: 0.1 M HCl at 60 °C.

    • Basic: 0.1 M NaOH at room temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Photolytic: Expose solution to high-intensity light (ICH Q1B guidelines).

    • Thermal: Heat the solution at 60 °C.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC-UV method (Protocol 1). The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent compound peak. Peak purity analysis using a photodiode array (PDA) detector is crucial.

  • Reporting: Report the percentage of degradation under each condition and include chromatograms showing the separation of the parent peak from any degradants.

Conclusion

5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is a compound of significant potential as a synthetic building block in pharmaceutical research. While direct experimental data is not yet widely available, this guide provides the complete, authoritative framework for its comprehensive physicochemical characterization. By systematically applying the detailed protocols for structural elucidation, purity assessment, and the determination of solubility, pKa, LogP, and stability, researchers can generate the robust and reliable data package necessary to unlock the full potential of this molecule. This foundational knowledge is a prerequisite for its effective use in the synthesis of novel compounds and for advancing drug discovery programs.

References

  • Kuujia.com. (n.d.). Cas no 34759-04-1 (5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid). Retrieved from [Link]

  • Al-Ostath, A., et al. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health (NIH). Retrieved from [Link]

  • Rocío-Bautista, P., et al. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. MDPI. Retrieved from [Link]

  • Bosanquet, A. G. (1985). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. Cancer Chemotherapy and Pharmacology. Retrieved from [Link]

  • GaBI Journal. (2024, September 11). Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. Retrieved from [Link]

  • Al-Suhaimi, E. A., & Al-Jafari, A. A. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. ResearchGate. Retrieved from [Link]

Sources

Foundational

discovery and isolation of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid

An In-depth Technical Guide to the Synthesis and Isolation of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric Acid For Researchers, Scientists, and Drug Development Professionals Abstract The trimethoxyphenyl motif is a cornerst...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Isolation of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trimethoxyphenyl motif is a cornerstone in medicinal chemistry, appearing in numerous compounds with significant biological activity, including anticancer and antimicrobial properties.[1][2][3] This guide provides a comprehensive, technically-grounded protocol for the synthesis and isolation of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, a valuable intermediate for the development of novel therapeutics. While a specific discovery paper for this particular isomer is not prominent in the literature, its synthesis can be confidently approached through a classic Friedel-Crafts acylation. This document outlines the theoretical basis, a detailed experimental workflow, and the necessary analytical characterization to ensure the successful synthesis and purification of this target compound.

Introduction: The Significance of the Trimethoxyphenyl Scaffold

The 3,4,5-trimethoxyphenyl group, in particular, is a well-known pharmacophore found in potent tubulin polymerization inhibitors like combretastatin and podophyllotoxin.[1] These natural products have inspired the synthesis of numerous analogues with the aim of developing more effective and less toxic anticancer agents.[1][4] The strategic placement of methoxy groups on the phenyl ring is crucial for the bioactivity of these molecules, influencing their binding affinity to target proteins and their overall pharmacological profile. The 2,3,4-trimethoxy substitution pattern offers a unique electronic and steric arrangement, making 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid a key building block for exploring new chemical space in drug discovery. Its keto-acid structure provides two reactive handles for further chemical modification, enabling the construction of more complex molecular architectures.[5]

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most logical and well-established method for the synthesis of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene with glutaric anhydride.[6][7] This reaction is a type of electrophilic aromatic substitution, a fundamental process in organic chemistry.

Reaction Mechanism

The reaction proceeds through the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the glutaric anhydride by coordinating to one of the carbonyl oxygens. This facilitates the cleavage of a C-O bond, generating a highly electrophilic acylium ion.

  • Electrophilic Attack: The electron-rich 1,2,3-trimethoxybenzene ring acts as a nucleophile, attacking the acylium ion. The methoxy groups are activating and ortho-, para-directing. Given the substitution pattern, the attack is most likely to occur at the position para to the 2-methoxy group (C5) due to steric hindrance at the other available positions.

  • Aromatization: The resulting carbocation intermediate, a cyclohexadienyl cation, is stabilized by resonance. A base (such as the AlCl₄⁻ complex) then abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding the final product.

Friedel_Crafts_Acylation cluster_1 Acylium Ion Formation cluster_2 Electrophilic Aromatic Substitution cluster_3 Workup Glutaric_Anhydride Glutaric Anhydride Acylium_Ion Acylium Ion (Electrophile) Glutaric_Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma_Complex Sigma Complex (Intermediate) 1_2_3_TMB 1,2,3-Trimethoxybenzene (Nucleophile) 1_2_3_TMB->Sigma_Complex + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Final_Product 5-(2,3,4-Trimethoxyphenyl)- 5-oxovaleric acid Product_Complex->Final_Product Aqueous Workup

Figure 1: Conceptual workflow of the Friedel-Crafts acylation for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating system designed for clarity and reproducibility.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
1,2,3-Trimethoxybenzene168.1910.0 g0.059
Glutaric Anhydride114.107.4 g0.065Use a slight excess.
Aluminum Chloride (Anhydrous)133.3417.4 g0.130Must be anhydrous.
Dichloromethane (DCM)-200 mL-Anhydrous, as solvent.
Hydrochloric Acid (2M)-150 mL-For workup.
Saturated Sodium Bicarbonate-100 mL-For extraction.
Anhydrous Sodium Sulfate---For drying.
Toluene---For recrystallization.
Ethyl Acetate---For recrystallization.
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (17.4 g) and anhydrous dichloromethane (100 mL). Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: In a separate beaker, dissolve 1,2,3-trimethoxybenzene (10.0 g) and glutaric anhydride (7.4 g) in anhydrous dichloromethane (100 mL). Transfer this solution to the dropping funnel.

  • Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension slowly over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, cool the mixture again to 0 °C and slowly quench the reaction by carefully adding 150 mL of 2M hydrochloric acid. This will hydrolyze the aluminum complexes. Stir vigorously for 30 minutes.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. The organic layer contains the desired product. Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with water (100 mL) and then with saturated sodium bicarbonate solution (100 mL) to remove any remaining acid. Finally, wash with brine (100 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification: Recrystallization
  • Dissolve the crude product in a minimal amount of hot toluene.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Experimental_Workflow Start Start Setup Reaction Setup: AlCl₃ in DCM at 0 °C Start->Setup Addition Slow Addition of Reactants in DCM Setup->Addition Reaction Stir at Room Temperature (12-16 hours) Addition->Reaction Quench Quench with 2M HCl at 0 °C Reaction->Quench Extraction Separate Layers and Extract with DCM Quench->Extraction Wash Wash with H₂O, NaHCO₃, and Brine Extraction->Wash Dry Dry with Na₂SO₄ and Remove Solvent Wash->Dry Crude_Product Obtain Crude Product Dry->Crude_Product Recrystallization Recrystallize from Toluene/Ethyl Acetate Crude_Product->Recrystallization Final_Product Pure Crystalline Product Recrystallization->Final_Product End End Final_Product->End

Figure 2: Step-by-step experimental workflow for the synthesis and purification of the target compound.

Characterization and Data Interpretation

To confirm the identity and purity of the isolated 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, a combination of spectroscopic techniques should be employed.

TechniqueExpected Results
¹H NMR - Aromatic protons (likely two singlets or a doublet and a triplet).- Methylene protons adjacent to the ketone (triplet).- Methylene protons adjacent to the carboxylic acid (triplet).- Methylene protons in the middle of the chain (multiplet).- Methoxy protons (three distinct singlets).- Carboxylic acid proton (broad singlet).
¹³C NMR - Carbonyl carbon of the ketone.- Carbonyl carbon of the carboxylic acid.- Aromatic carbons (six signals).- Methylene carbons (three signals).- Methoxy carbons (three signals).
IR Spectroscopy - Broad O-H stretch from the carboxylic acid.- C-H stretches from aromatic and aliphatic groups.- C=O stretch from the ketone.- C=O stretch from the carboxylic acid.- C-O stretches from the methoxy groups.
Mass Spectrometry - Molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₈O₆, MW: 282.29 g/mol ).

Safety Precautions

  • Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

  • Hydrochloric acid is corrosive. Handle with care and appropriate PPE.

  • The reaction generates HCl gas , which is toxic and corrosive. Ensure the reaction setup is properly vented to a scrubber.

Conclusion

This guide provides a comprehensive and technically sound protocol for the synthesis, isolation, and characterization of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid. By following this detailed procedure, researchers can reliably produce this valuable intermediate for further investigation in medicinal chemistry and drug development programs. The principles of Friedel-Crafts acylation are well-understood, and their application to this specific target is a logical and efficient synthetic strategy.

References

  • Vertex AI Search. Cas no 34759-04-1 (5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid).
  • Wikipedia. Friedel–Crafts reaction.
  • Sigma-Aldrich. 5-(2-methoxyphenyl)-5-oxovaleric acid | 105253-92-7.
  • Sigma-Aldrich. 5-(3-Methoxyphenyl)-5-oxovaleric acid | 845781-34-2.
  • Kirk-Othmer Encyclopedia of Chemical Technology. "Friedel-Crafts Reactions".
  • National Institutes of Health. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
  • ResearchGate. Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different....
  • University of Calgary.
  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions.
  • National Institutes of Health. Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling.
  • Semantic Scholar. Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review).
  • National Institutes of Health.
  • Smolecule. Buy 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid | 898792-29-5.
  • PubMed.
  • ResearchGate. New synthesis process for 2,3,4-trimethoxybenzoic acid.
  • MDPI. (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one.
  • Google Patents. Preparation and purification method of 3,4,5-trimethoxybenzoic acid.

Sources

Exploratory

An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive exploration of the potential therapeuti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic targets of the novel synthetic compound, 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid. While direct experimental data on this specific molecule is limited, this document synthesizes information from structurally related compounds, focusing on the well-established pharmacophore of the trimethoxyphenyl (TMP) moiety and the potential modulatory role of the 5-oxovaleric acid side chain. Drawing upon structure-activity relationships of similar molecules, this guide proposes and details a rationale for investigating tubulin, histone deacetylases (HDACs), and components of the K-Ras signaling pathway as primary potential targets. Detailed, field-proven experimental protocols for the validation of these targets are provided, complete with explanations of the underlying scientific principles. This guide is intended to serve as a foundational resource for researchers initiating preclinical investigations into the therapeutic potential of this compound.

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The relentless pursuit of novel therapeutic agents has led to the exploration of unique chemical scaffolds that can offer improved efficacy, selectivity, and safety profiles. 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid presents an intriguing molecular architecture, combining the biologically active trimethoxyphenyl (TMP) moiety with a keto-acid side chain. The TMP group, particularly in its 3,4,5-isomeric form, is a well-established pharmacophore found in numerous natural and synthetic compounds with potent anticancer activity, primarily through the inhibition of tubulin polymerization.[1][2][3] The 2,3,4-substitution pattern of the methoxy groups on the phenyl ring of the title compound offers a unique electronic and steric profile that may lead to novel target interactions or altered selectivity compared to its more studied isomers.

Furthermore, the 5-oxovaleric acid side chain introduces a keto group and a carboxylic acid, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Carboxylic acid moieties are known to be important for interacting with biological targets and can also be bioisosterically replaced to modulate activity and physicochemical properties.[4] The keto group can participate in hydrogen bonding and other interactions within a protein's binding pocket.

This guide will dissect the structural components of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid to propose a rational basis for the selection of its potential therapeutic targets. We will then provide a detailed roadmap for the experimental validation of these hypotheses, empowering researchers to efficiently advance the preclinical assessment of this promising compound.

The Trimethoxyphenyl Moiety: A Privileged Scaffold in Drug Discovery

The trimethoxyphenyl (TMP) group is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. While the 3,4,5-TMP isomer is the most extensively studied, the 2,3,4-TMP isomer shares the same fundamental structural elements that are likely to confer biological activity.

Tubulin: A Primary Hypothesized Target

A significant body of evidence points to tubulin as a primary target for compounds containing the TMP moiety.[5][6] Tubulin is a critical component of the cytoskeleton, and its polymerization into microtubules is essential for cell division, intracellular transport, and cell shape maintenance.[7] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.[8][9][10]

Mechanism of Action: Compounds bearing the 3,4,5-TMP moiety, such as combretastatin A-4, are known to bind to the colchicine-binding site on β-tubulin.[2][11][12] This binding event inhibits tubulin polymerization, leading to microtubule depolymerization, cell cycle arrest at the G2/M phase, and subsequent apoptosis.[3][13][14] It is highly probable that the 2,3,4-TMP moiety of our compound of interest will also interact with the colchicine binding site, although the specific binding affinity and inhibitory potency may differ due to the altered positioning of the methoxy groups.

Supporting Evidence from Analogs:

  • Numerous synthetic analogs incorporating the 3,4,5-TMP group have demonstrated potent inhibition of tubulin polymerization and significant anticancer activity against various cancer cell lines.[1][15][16]

  • Structure-activity relationship (SAR) studies consistently highlight the importance of the TMP ring for interaction with the colchicine binding site.[17][18]

The following diagram illustrates the proposed mechanism of action of TMP-containing compounds on tubulin polymerization.

cluster_0 Cellular Environment cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Inhibited_Complex Tubulin-Compound Complex Microtubules->Tubulin Dimers Depolymerization TMP_Compound 5-(2,3,4-Trimethoxyphenyl) -5-oxovaleric acid TMP_Compound->Tubulin Dimers Binds to Colchicine Site Inhibited_Complex->Microtubules Cell_Cycle_Arrest G2/M Arrest Inhibited_Complex->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor KRas K-Ras Receptor->KRas Activates RAF RAF KRas->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 5-(2,3,4-Trimethoxyphenyl) -5-oxovaleric acid Inhibitor->KRas Potential Inhibition

Caption: Simplified K-Ras signaling pathway.

Experimental Validation: A Step-by-Step Methodological Guide

The following section provides detailed protocols for the experimental validation of the proposed therapeutic targets.

General Cell-Based Assays

These initial assays are crucial for determining the overall cytotoxic and apoptotic effects of the compound on cancer cells.

4.1.1. Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. [19]The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

4.1.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but can only enter cells with compromised membranes (late apoptotic and necrotic cells). [2] Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Target-Specific Validation Assays

4.2.1. Tubulin Polymerization Assay

Principle: This in vitro assay measures the effect of the compound on the polymerization of purified tubulin into microtubules. The polymerization process is monitored by measuring the increase in turbidity (absorbance) at 340 nm.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer in a 96-well plate.

  • Compound Addition: Add different concentrations of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid to the wells. Include positive (e.g., colchicine) and negative (e.g., DMSO) controls.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Monitor the absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader.

  • Data Analysis: Plot the absorbance versus time and determine the effect of the compound on the rate and extent of tubulin polymerization.

The following diagram illustrates the workflow for the tubulin polymerization assay.

Start Start Prepare_Reaction_Mix Prepare Reaction Mixture (Tubulin, GTP, Buffer) Start->Prepare_Reaction_Mix Add_Compound Add Test Compound (Varying Concentrations) Prepare_Reaction_Mix->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Measure_Absorbance Measure Absorbance at 340 nm (Every minute for 60 min) Incubate->Measure_Absorbance Analyze_Data Analyze Polymerization Curves Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Tubulin polymerization assay workflow.

4.2.2. Histone Deacetylase (HDAC) Activity Assay

Principle: This is a fluorometric or colorimetric assay that measures the activity of HDAC enzymes. A substrate containing an acetylated lysine residue is incubated with an HDAC enzyme source (e.g., nuclear extract or purified HDAC). Deacetylation of the substrate by HDACs allows for subsequent enzymatic cleavage and the release of a fluorescent or colored product. [1][5][20][21] Protocol:

  • Enzyme Source Preparation: Prepare nuclear extracts from cancer cells or use purified recombinant HDAC enzymes.

  • Reaction Setup: In a 96-well plate, add the HDAC enzyme source, the acetylated substrate, and different concentrations of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time.

  • Developer Addition: Add a developer solution containing a protease that cleaves the deacetylated substrate, releasing the fluorophore or chromophore.

  • Signal Detection: Measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC50 value of the compound.

4.2.3. K-Ras Signaling Pathway Inhibition Assays

Principle: Assessing the inhibition of the K-Ras pathway can be done through various methods, including measuring the levels of downstream phosphorylated proteins (e.g., p-ERK) by Western blotting or ELISA, or by using specific assays that measure the interaction of K-Ras with its effectors.

Protocol (Western Blot for p-ERK):

  • Cell Lysis: Treat cancer cells expressing mutant K-Ras with the compound for different time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).

  • Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities and determine the ratio of p-ERK to total ERK to assess the inhibitory effect of the compound on the K-Ras signaling pathway.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Cytotoxicity of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid

Cell LineIncubation Time (h)IC50 (µM)
HeLa485.2 ± 0.8
MCF-7488.1 ± 1.2
A5494812.5 ± 2.1

Table 2: Hypothetical Target Inhibition Data

TargetAssayIC50 (µM)
Tubulin PolymerizationIn vitro turbidity assay2.8 ± 0.5
HDAC ActivityFluorometric assay> 50
p-ERK Levels (A549 cells)Western Blot15.7 ± 3.3

Conclusion and Future Directions

This technical guide has outlined a rational and systematic approach to investigating the potential therapeutic targets of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid. Based on the well-established role of the trimethoxyphenyl moiety, tubulin is proposed as a high-probability primary target. The provided experimental protocols offer a robust framework for validating this hypothesis and exploring other potential targets such as HDACs and components of the K-Ras signaling pathway .

Future research should focus on a comprehensive evaluation of the compound's efficacy in various cancer cell lines, including those with different genetic backgrounds. In vivo studies in animal models will be crucial to assess its pharmacokinetic properties, safety profile, and antitumor efficacy. Furthermore, medicinal chemistry efforts to synthesize analogs with modifications to both the TMP ring and the 5-oxovaleric acid side chain will be instrumental in elucidating the structure-activity relationships and optimizing the therapeutic potential of this novel chemical scaffold.

References

  • Histone Deacetylase (HDAC) Assay. EpigenTek. [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. 2022. [Link]

  • Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Neuroscience. 2019. [Link]

  • Histone Deacetylase Assays, Cell-based Epigenetic Assays. CD BioSciences. [Link]

  • Drug discovery assays for the histone deacetylase class of enzymes. Drug Discovery Today: Technologies. 2012. [Link]

  • Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site. European Journal of Medicinal Chemistry. 2018. [Link]

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021. [Link]

  • Approaches to inhibiting oncogenic K-Ras. Seminars in Cancer Biology. 2015. [Link]

  • Cell Viability Assays. Assay Guidance Manual. 2013. [Link]

  • Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. Molecules. 2021. [Link]

  • (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Pharmaceuticals. 2022. [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. 2022. [Link]

  • Tubulin and microtubules as targets for anticancer drugs. Journal of Pharmacy and Pharmacology. 2002. [Link]

  • Tubulin as a target for anticancer drugs. Pharmacology & Therapeutics. 2007. [Link]

  • What are the therapeutic candidates targeting Tubulin?. Patsnap Synapse. 2024. [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. 2022. [Link]

  • Insights into direct KRAS inhibition strategies for cancer treatment. Journal of Experimental & Clinical Cancer Research. 2023. [Link]

  • Beyond the Breakthrough: Developing New Ways to Target Hard-to-Treat Cancers. HHMI. 2024. [Link]

  • Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. Molecules. 2023. [Link]

  • Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Journal of Medicinal Chemistry. 2011. [Link]

  • Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. International Journal of Molecular Sciences. 2023. [Link]

  • Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Journal of Medicinal Chemistry. 2012. [Link]

  • Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Scientific Reports. 2022. [Link]

  • Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021. [Link]

  • 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021. [Link]

  • Experimental validation of in silico target predictions on synergistic protein targets. MedChemComm. 2015. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. 2016. [Link]

Sources

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric Acid Analogs as Potential Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals Abstract The trimethoxyphenyl moiety is a well-established pharmacophore in the design of potent anticancer agents, primarily through its interaction with t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trimethoxyphenyl moiety is a well-established pharmacophore in the design of potent anticancer agents, primarily through its interaction with tubulin, a critical component of the cellular cytoskeleton. While the 3,4,5-trimethoxyphenyl substitution pattern has been extensively studied, recent evidence suggests that other isomers, such as the 2,3,4-trimethoxyphenyl arrangement, offer a promising avenue for the development of novel tubulin polymerization inhibitors. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-(2,3,4-trimethoxyphenyl)-5-oxovaleric acid analogs, a class of compounds with the potential to act as potent antimitotic agents. We will delve into the rationale behind their design, synthetic strategies, key structural features influencing their biological activity, and the experimental protocols necessary for their evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology.

Introduction: The Rationale for Targeting Tubulin with Trimethoxyphenyl Compounds

Cancer remains a formidable challenge in modern medicine, necessitating the continuous development of novel and more effective therapeutic agents. One of the most successful strategies in cancer chemotherapy has been the disruption of microtubule dynamics, which are essential for cell division, intracellular transport, and the maintenance of cell shape. Microtubules are dynamic polymers of α- and β-tubulin heterodimers, and their constant assembly and disassembly are crucial for the formation of the mitotic spindle during cell division.[1]

Compounds that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.[2] The trimethoxyphenyl (TMP) moiety has emerged as a key structural feature in a multitude of potent tubulin polymerization inhibitors that bind to the colchicine site on β-tubulin.[2] The prototypical example is combretastatin A-4 (CA-4), a natural product with a 3,4,5-trimethoxyphenyl ring that exhibits potent cytotoxic and antivascular effects.[3]

While the 3,4,5-TMP substitution is prevalent in many potent tubulin inhibitors, exploration of other substitution patterns on the phenyl ring offers an opportunity to modulate the pharmacological properties of these compounds, potentially leading to improved efficacy, selectivity, and reduced side effects. Notably, studies on phenstatin analogs have shown that replacing the 3,4,5-trimethoxyphenyl A-ring with a 2,3,4-trimethoxyphenyl arrangement can result in highly efficient cytotoxic agents.[4] This finding provides a strong rationale for the investigation of other scaffolds bearing the 2,3,4-trimethoxyphenyl moiety.

The 5-oxo-valeric acid scaffold presents an intriguing and flexible linker to which the 2,3,4-trimethoxyphenyl pharmacophore can be attached. The keto-acid functionality offers multiple points for chemical modification, allowing for a systematic exploration of the structure-activity relationship. This guide will focus on the SAR of this promising class of compounds.

The Core Scaffold: Understanding the Key Structural Components

The general structure of the compounds discussed in this guide is centered around a 5-(2,3,4-trimethoxyphenyl)-5-oxovaleric acid core. The key components that will be the focus of our SAR analysis are:

  • The 2,3,4-Trimethoxyphenyl Ring (A-Ring): This is the primary pharmacophore responsible for interaction with the colchicine binding site of tubulin. The number and position of the methoxy groups are critical for activity.

  • The 5-Oxovaleric Acid Linker: This flexible chain connects the aromatic ring to a terminal carboxylic acid group. Its length, rigidity, and the presence of the ketone are important structural features.

  • The Terminal Carboxylic Acid: This functional group can be modified to esters, amides, or other bioisosteres to influence physicochemical properties such as solubility, cell permeability, and metabolic stability.

Caption: Core structural components of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid analogs.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of related compounds and foundational principles of medicinal chemistry, we can postulate the following SAR for 5-(2,3,4-trimethoxyphenyl)-5-oxovaleric acid analogs:

The 2,3,4-Trimethoxyphenyl Ring: A Key to Potency

The substitution pattern of the methoxy groups on the phenyl ring is paramount for potent tubulin inhibition.

  • Importance of the Trimethoxy Motif: The presence of three methoxy groups is generally considered essential for high-affinity binding to the colchicine site.[2] These groups are believed to form crucial hydrogen bonds and van der Waals interactions within the binding pocket.

  • The 2,3,4-Substitution Pattern: While less common than the 3,4,5-isomer, the 2,3,4-arrangement has been shown to be highly effective in certain molecular contexts, such as in phenstatin analogs.[4] This suggests that the specific orientation of the methoxy groups in the 2,3,4-isomer can also achieve a favorable binding conformation within the colchicine site. It is plausible that the 2-methoxy group may play a key role in orienting the molecule within the binding pocket.

  • Modifications to the Methoxy Groups: Replacing the methoxy groups with other substituents, such as ethoxy or hydroxyl groups, is likely to have a significant impact on activity. Hydroxyl groups, in particular, could introduce new hydrogen bonding opportunities but may also alter the electronic properties and metabolic stability of the compound.

The 5-Oxovaleric Acid Linker: Influencing Conformation and Properties

The nature of the linker connecting the trimethoxyphenyl ring to the rest of the molecule is a critical determinant of biological activity.

  • Chain Length: The five-carbon chain of the valeric acid linker provides a degree of flexibility that allows the trimethoxyphenyl ring to adopt an optimal orientation for binding to tubulin. Shortening or lengthening the chain would likely alter this optimal distance and conformation, potentially reducing activity.

  • The Ketone Moiety: The ketone at the 5-position introduces a polar group and a potential hydrogen bond acceptor. Its presence may also influence the overall conformation of the linker. Reduction of the ketone to a hydroxyl group or its complete removal would be expected to significantly impact the biological activity.

  • Introduction of Rigidity: Incorporating elements of rigidity into the linker, such as double bonds or cyclic structures, could lock the molecule into a more favorable (or unfavorable) conformation for binding. This is a common strategy in drug design to improve potency.

The Terminal Carboxylic Acid: A Handle for Prodrug and Physicochemical Property Modulation

The terminal carboxylic acid group offers a versatile point for modification to fine-tune the drug-like properties of the analogs.

  • Esterification: Conversion of the carboxylic acid to an ester can increase lipophilicity and potentially improve cell membrane permeability. This is a common prodrug strategy, as the ester can be hydrolyzed by intracellular esterases to release the active carboxylic acid.

  • Amidation: The formation of amides with various amines can introduce new functional groups and modulate the physicochemical properties of the molecule. This can be used to improve solubility, alter the hydrogen bonding profile, and potentially introduce new interactions with biological targets.

  • Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole, could maintain the necessary interactions while potentially improving metabolic stability or oral bioavailability.

Experimental Protocols

To systematically investigate the SAR of 5-(2,3,4-trimethoxyphenyl)-5-oxovaleric acid analogs, a series of well-defined experimental protocols are required.

Synthesis of the Core Scaffold and Analogs

A common and effective method for the synthesis of the 5-aryl-5-oxovaleric acid core is the Friedel-Crafts acylation of the corresponding substituted benzene with glutaric anhydride.[5]

Step-by-Step Protocol for the Synthesis of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric Acid:

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,2,3-trimethoxybenzene (1.0 eq) and glutaric anhydride (1.1 eq) to a suitable solvent such as dichloromethane or nitrobenzene.

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (2.5 eq), in portions while stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis of Analogs: Modifications to the terminal carboxylic acid (e.g., esterification, amidation) can be achieved using standard synthetic methodologies.

Synthesis_Workflow cluster_0 Synthesis of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric Acid Analogs Start 1,2,3-Trimethoxybenzene + Glutaric Anhydride Step1 Friedel-Crafts Acylation (AlCl3, Solvent) Start->Step1 Intermediate 5-(2,3,4-Trimethoxyphenyl) -5-oxovaleric Acid Step1->Intermediate Step2a Esterification (Alcohol, Acid Catalyst) Intermediate->Step2a Step2b Amidation (Amine, Coupling Agent) Intermediate->Step2b Product_Ester Ester Analogs Step2a->Product_Ester Product_Amide Amide Analogs Step2b->Product_Amide

Caption: General synthetic workflow for 5-(2,3,4-trimethoxyphenyl)-5-oxovaleric acid and its analogs.

In Vitro Cytotoxicity Assays

The primary evaluation of the anticancer potential of the synthesized analogs involves determining their cytotoxicity against a panel of human cancer cell lines.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel or combretastatin A-4).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Tubulin Polymerization Assay

To confirm that the cytotoxic activity of the compounds is due to their interaction with tubulin, a cell-free tubulin polymerization assay is essential.

Step-by-Step Protocol for In Vitro Tubulin Polymerization Assay:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing purified tubulin protein, a polymerization buffer (e.g., G-PEM buffer with GTP), and the test compound at various concentrations.

  • Initiation of Polymerization: Initiate tubulin polymerization by incubating the plate at 37 °C.

  • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to those of a vehicle control (e.g., DMSO), a known tubulin polymerization inhibitor (e.g., colchicine), and a known tubulin polymerization stabilizer (e.g., paclitaxel).

Data Presentation and Interpretation

To facilitate the analysis of the SAR, all quantitative data should be summarized in a clear and concise tabular format.

Table 1: In Vitro Cytotoxicity and Tubulin Polymerization Inhibition of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric Acid Analogs

Compound IDR (Terminal Group)IC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. MCF-7Tubulin Polymerization Inhibition (%) at 10 µM
1 -OH
2a -OCH₃
2b -OCH₂CH₃
3a -NH₂
3b -NHCH₃
CA-4 (Reference)

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental data would be required to populate this table.

Interpretation of the Data:

Future Perspectives and Conclusion

The exploration of 5-(2,3,4-trimethoxyphenyl)-5-oxovaleric acid analogs represents a promising strategy in the quest for novel anticancer agents. The 2,3,4-trimethoxyphenyl moiety is a relatively underexplored pharmacophore in the context of tubulin inhibition, and a systematic SAR study of this class of compounds could lead to the identification of potent and selective drug candidates.

Future work should focus on:

  • Expansion of the Analog Library: Synthesizing a broader range of analogs with diverse modifications to the linker and terminal functional group to further refine the SAR.

  • In-depth Mechanistic Studies: Investigating the effects of the lead compounds on cell cycle progression, apoptosis induction, and microtubule dynamics in cancer cells using techniques such as flow cytometry and immunofluorescence microscopy.

  • In Vivo Efficacy Studies: Evaluating the most promising compounds in preclinical animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

  • Computational Modeling: Utilizing molecular docking and other computational tools to gain a deeper understanding of the binding interactions between the analogs and the colchicine site of tubulin, which can guide the design of new and more potent inhibitors.

References

  • Wu, Y., Zhao, J., Chen, J., Pan, C., Li, L., & Zhang, H. (2018). Enantioselective Sequential Conjugate Addition-Allylation Reactions: A Concise Total Synthesis of (+)-Conicol. Organic Letters, 20(15), 4581–4584.
  • Kong, Y., Slupe, A. M., & Luesch, H. (2012). Natural product and natural product-inspired microtubule-targeting agents. Current pharmaceutical design, 18(23), 3346–3369.
  • Pettit, G. R., Singh, S. B., Hamel, E., Lin, C. M., Alberts, D. S., & Garcia-Kendall, D. (1989).
  • Kawada, A., Kobayashi, S., & Tsuchiya, S. (2000). Lanthanide triflate catalysed Friedel-Crafts acylation of substituted benzenes. Journal of the Chemical Society, Perkin Transactions 1, (1), 29-32.
  • Field, J. J., Poso, A., & Laine, R. A. (2012). Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site. Current medicinal chemistry, 19(35), 6047–6066.
  • Rajak, H., Dewangan, P. K., Patel, V., Jain, D. K., Singh, A., Veerasamy, R., ... & Dixit, A. (2013). Design of combretastatin A-4 analogs as tubulin targeted vascular disrupting agent with special emphasis on their cis-restricted isomers. Current pharmaceutical design, 19(10), 1923–1955.
  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Synthesis and in vitro antitumor activity of some novel 4-substituted-2-thioxo-1,2-dihydropyridine-3-carbonitriles and their fused derivatives. European journal of medicinal chemistry, 46(9), 4229-4236.
  • Pettit, G. R., Toki, B. E., Herald, D. L., & Verdier-Pinard, P. (2000). Antineoplastic agents. 420. Synthesis of phenstatin-2,3,4-trimethoxy-A-ring analogues. Journal of medicinal chemistry, 43(9), 1793–1799.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., El-Azab, A. S., & Al-Obaid, A. M. (2015).
  • Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., El-Fakharany, E. M., & El-Sayed, M. A. (2019). Design, synthesis and biological activity screening of newly synthesized trimethoxyphenyl-based analogues as potential anticancer agents. Molecules, 24(21), 3848.
  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
  • Olah, G. A. (Ed.). (2005). Friedel-Crafts and related reactions (Vol. 1). John Wiley & Sons.
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts Acylation. Retrieved from [Link]

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Investigation of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid in Cell Culture

Disclaimer & Foreword: Publicly available data on the specific biological activities of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid are limited. This guide has been developed by synthesizing information on structurally...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer & Foreword: Publicly available data on the specific biological activities of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid are limited. This guide has been developed by synthesizing information on structurally related compounds, particularly those containing the trimethoxyphenyl (TMP) pharmacophore. The protocols provided herein are intended as a robust starting framework for researchers to systematically investigate the compound's effects in a cell culture setting. The proposed mechanism of action is hypothetical and serves as a guiding principle for initial experiments.

Introduction: The Scientific Rationale

The trimethoxyphenyl (TMP) moiety is a well-established pharmacophore present in numerous potent biological agents, including several successful anticancer drugs.[1][2] Its inclusion in a molecular structure is frequently associated with the inhibition of tubulin polymerization, a critical process for cell division.[3][4][5] Compounds that disrupt microtubule dynamics are potent antimitotic agents, as they can selectively target rapidly proliferating cancer cells by inducing cell cycle arrest and subsequent programmed cell death (apoptosis).[6][7]

5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid features this key TMP group. While its specific cellular targets are uncharacterized, its structure warrants investigation as a potential anticancer agent. This document provides a comprehensive guide for researchers to explore its cytotoxic, anti-proliferative, and pro-apoptotic potential using standard cell-based assays.

Putative Mechanism of Action: Tubulin Polymerization Inhibition

Based on the extensive literature on TMP-containing compounds, we hypothesize that 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid may function as a microtubule-destabilizing agent.[2][8] Such compounds typically bind to the colchicine binding site on β-tubulin.[7][9] This binding event prevents the tubulin heterodimers from assembling into microtubules. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to an arrest in the G2/M phase of the cell cycle and, if the arrest is prolonged, induction of the intrinsic apoptotic pathway.[6]

Compound 5-(2,3,4-Trimethoxyphenyl)- 5-oxovaleric acid Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site (Hypothesized) Polymerization Microtubule Polymerization Compound->Polymerization Inhibits Tubulin->Polymerization Spindle Mitotic Spindle Formation Polymerization->Spindle Polymerization->Spindle Disruption SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC G2M G2/M Phase Arrest SAC->G2M Apoptosis Induction of Apoptosis G2M->Apoptosis

Caption: Hypothetical mechanism of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid.

Safety, Handling, and Storage

Before beginning any experimental work, consult the Safety Data Sheet (SDS) provided by the supplier.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12] Avoid inhalation of dust and direct contact with skin and eyes.[11][13]

  • Storage of Powder: Store the solid compound in a tightly sealed container in a cool, dry place, protected from light.[11][14] For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing.

  • Storage of Stock Solutions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[15] Store stock solutions at -20°C or -80°C for long-term stability.[15]

Experimental Workflow Overview

The following workflow provides a logical progression for characterizing the biological effects of the compound.

Caption: A logical workflow for investigating a novel compound in cell culture.

Detailed Protocols

Protocol 1: Preparation of Stock Solution

The causality behind preparing a concentrated stock solution in a solvent like Dimethyl Sulfoxide (DMSO) is twofold: it allows for the solubilization of hydrophobic compounds and enables accurate, serial dilution into aqueous cell culture media while keeping the final solvent concentration low enough to be non-toxic to cells (typically ≤0.5%).[15]

  • Materials:

    • 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the volume of DMSO required to prepare a 10 mM stock solution. Use a molarity calculator if needed.

    • Carefully weigh the required amount of the compound powder and transfer it to a sterile tube.

    • Add the calculated volume of DMSO.

    • Vortex or sonicate at room temperature until the compound is completely dissolved.[16]

    • Aliquot the stock solution into single-use volumes in sterile tubes to prevent contamination and degradation from multiple freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17][18] The amount of formazan produced is proportional to the number of viable, metabolically active cells.[19] This allows for the determination of the compound's half-maximal inhibitory concentration (IC50).

  • Materials:

    • Cells of interest (e.g., HeLa, MCF-7, HepG2)

    • Complete cell culture medium

    • Compound stock solution (from Protocol 1)

    • 96-well flat-bottom plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[17][19]

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[16]

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[19] Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the compound in complete medium from the stock solution. A common concentration range to start with is 0.1, 1, 10, 50, and 100 µM. Include a "vehicle control" well containing the highest concentration of DMSO used in the treatments (e.g., 0.1%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.

    • Incubate for a desired period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[19][20]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]

    • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17] Read the absorbance at 570 nm using a microplate reader.[18]

Protocol 3: Cell Proliferation Assessment (BrdU Assay)

To confirm that the reduction in cell viability is due to an anti-proliferative effect, a BrdU (5-bromo-2'-deoxyuridine) assay can be performed. BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[21] This incorporation is then detected using an anti-BrdU antibody, providing a direct measure of DNA synthesis and, by extension, cell proliferation.[22][23][24]

  • Materials:

    • BrdU Cell Proliferation Assay Kit (contains BrdU label, fixing/denaturing solution, anti-BrdU antibody, and detection reagents)

    • Cells, plates, and compound prepared as in the MTT assay

  • Procedure:

    • Cell Seeding and Treatment: Follow steps 1-4 of the MTT Assay Protocol.

    • BrdU Labeling: Add the BrdU labeling solution to each well at a 1X final concentration and incubate for 2-4 hours at 37°C.[23]

    • Fixation and Denaturation: Remove the labeling medium. Add the fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.[23][25] This step is critical as it fixes the cells and denatures the DNA, allowing the antibody to access the incorporated BrdU.[24]

    • Detection: Wash the wells and add the anti-BrdU detection antibody. Incubate for 1 hour at room temperature.[23]

    • Wash the wells and add the HRP-labeled secondary antibody, followed by incubation for 1 hour.[25]

    • Data Acquisition: Add the TMB substrate and monitor color development. Stop the reaction with the provided stop solution and measure the absorbance at 450 nm.[23]

Protocol 4: Apoptosis Detection (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[26] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[27][28]

  • Materials:

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Cells treated with the compound in 6-well plates

    • 1X Binding Buffer

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the determined IC50 for 24-48 hours.

    • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.

    • Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.[26]

    • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[27]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[27]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[28]

    • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[27]

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.[27]

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[27]

Data Presentation

Quantitative data should be summarized in clear, structured tables. Below are templates with hypothetical data to illustrate the potential outcomes of the described assays.

Table 1: Cytotoxicity of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid on HeLa Cells (MTT Assay)

Concentration (µM) Mean Absorbance (570 nm) Std. Deviation % Cell Viability
0 (Vehicle Control) 1.254 0.085 100%
0.1 1.211 0.079 96.6%
1 1.053 0.066 84.0%
10 0.642 0.041 51.2%
50 0.188 0.023 15.0%
100 0.099 0.015 7.9%

Hypothetical IC50 Value: ~9.5 µM

Table 2: Anti-proliferative Effect of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid on HeLa Cells (BrdU Assay)

Concentration (µM) Mean Absorbance (450 nm) Std. Deviation % Proliferation
0 (Vehicle Control) 1.589 0.112 100%
1 1.303 0.098 82.0%
10 (IC50) 0.763 0.054 48.0%

| 50 | 0.207 | 0.029 | 13.0% |

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Thakur, A., & Kumar, A. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Creative Bioarray. (n.d.). BrdU Cell Proliferation Assay. Retrieved from [Link]

  • Kansas University Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. Retrieved from [Link]

  • BioVision. (n.d.). BrdU Cell Proliferation Microplate Assay Kit User Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of tubulin inhibitors payloads: polymerization.... Retrieved from [Link]

  • Semantic Scholar. (n.d.). The trimethoxyphenyl (TMP) functional group: a versatile pharmacophore. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanism of inhibition of microtubule polymerization by colchicine.... Retrieved from [Link]

  • Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety.... Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors.... Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • OU College of Dentistry. (2021). SAFETY DATA SHEET. Retrieved from [Link]

  • University of Utah. (n.d.). Acid Handling. Retrieved from [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture.... Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). chemical handling and storage section 6. Retrieved from [Link]

  • Wright State University. (n.d.). Design and Synthesis of Novel Aryl Sulfonamide Tubulin Inhibitors as Antimitotic Cancer Therapeutics. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: Investigating 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid as a Novel Chemical Probe for Tubulin Dynamics and Cellular Proliferation

For: Researchers, scientists, and drug development professionals. Introduction: Rationale and Forward-Looking Statement The quest for novel chemical probes is a cornerstone of modern chemical biology and drug discovery,...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Rationale and Forward-Looking Statement

The quest for novel chemical probes is a cornerstone of modern chemical biology and drug discovery, enabling the precise interrogation of complex biological systems.[1][2][3] This document outlines the theoretical framework and practical protocols for investigating the potential of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid as a novel chemical probe. While this specific molecule is not yet an established probe, its structural motifs—a trimethoxyphenyl group and a keto-acid moiety—suggest a plausible and compelling hypothesis for its biological activity.

The trimethoxyphenyl (TMP) moiety is a well-recognized pharmacophore present in numerous natural and synthetic compounds that exhibit potent anti-cancer activity by interfering with microtubule dynamics.[4][5] Molecules containing the TMP scaffold, such as combretastatin and podophyllotoxin, are known to bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization and arresting cells in the G2/M phase of the cell cycle.[4][5]

Furthermore, the keto-acid functionality of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid presents an intriguing chemical feature. While the primary hypothesis focuses on its potential as a tubulin-targeting agent, the reactivity of the ketone group could also be exploited for the development of activity-based probes to covalently label its biological targets.[6][7]

These application notes will therefore serve as a comprehensive guide for researchers aiming to:

  • Validate the hypothesized tubulin-modulating activity of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid.

  • Characterize its effects on cellular processes such as proliferation, cell cycle progression, and apoptosis.

  • Provide a foundational methodology for its potential development into a validated chemical probe.

Physicochemical Properties and Handling

While specific experimental data for 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is not widely available, we can infer its general properties from analogous compounds.

PropertyEstimated Value/InformationSource/Rationale
Molecular Formula C₁₄H₁₈O₆
Molecular Weight 282.29 g/mol
Appearance Likely an off-white to yellow solidBased on similar methoxyphenyl-oxovaleric acids[8]
Solubility Soluble in DMSO, ethanol, and methanol. Limited solubility in aqueous buffers.Common for small organic molecules.
Storage Store at -20°C, desiccated, and protected from light.Standard practice for long-term stability of organic compounds.

Stock Solution Preparation: For in vitro and cellular assays, prepare a 10 mM stock solution in anhydrous DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Proposed Mechanism of Action: Targeting the Microtubule Cytoskeleton

We hypothesize that 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid functions as a microtubule-destabilizing agent. The trimethoxyphenyl ring is predicted to bind to the colchicine site of β-tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics is expected to trigger a cascade of cellular events, including mitotic arrest and subsequent apoptosis.

Caption: Hypothesized mechanism of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid.

Experimental Protocols

The following protocols are designed to systematically test the hypothesis that 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid acts as a tubulin polymerization inhibitor.

Protocol 4.1: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the polymerization of purified tubulin in a cell-free system.

Principle: Tubulin polymerization into microtubules causes an increase in light scattering, which can be measured spectrophotometrically at 340 nm. An inhibitor of polymerization will prevent this increase.

Materials:

  • Tubulin (≥99% pure, from porcine brain or recombinant)

  • G-PEM Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9, with 1 mM GTP and 10% glycerol)

  • 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid (TMP-OVA)

  • Paclitaxel (positive control for polymerization)

  • Colchicine (positive control for inhibition)

  • 96-well clear bottom plates

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a 2X working solution of tubulin (e.g., 3 mg/mL) in G-PEM buffer and keep on ice.

  • Prepare serial dilutions of TMP-OVA, colchicine, and paclitaxel in G-PEM buffer at 2X the final desired concentration. Include a DMSO vehicle control.

  • Add 50 µL of the 2X compound dilutions (or controls) to the wells of a pre-warmed 96-well plate.

  • Initiate the reaction by adding 50 µL of the 2X tubulin solution to each well.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

Data Analysis:

  • Plot absorbance (A₃₄₀) versus time for each condition.

  • Determine the rate of polymerization and the maximum polymer mass.

  • Calculate the IC₅₀ value for TMP-OVA by plotting the percentage of inhibition against the log of the compound concentration.

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol 4.2: Cellular Proliferation Assay (MTT/MTS Assay)

This assay assesses the cytotoxic or cytostatic effect of the compound on cancer cell lines.

Materials:

  • HeLa, A549, or other cancer cell lines

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • TMP-OVA

  • Doxorubicin (positive control)

  • MTT or MTS reagent

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The next day, treat the cells with a serial dilution of TMP-OVA (e.g., from 0.01 µM to 100 µM). Include a DMSO vehicle control and a positive control.

  • Incubate for 48-72 hours.

  • Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

Data Analysis:

  • Calculate the percentage of cell viability relative to the DMSO control.

  • Plot the percentage of viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 4.3: Cell Cycle Analysis by Flow Cytometry

This protocol determines if the compound induces cell cycle arrest at a specific phase, such as G2/M.

Materials:

  • HeLa or other suitable cell line

  • TMP-OVA (at 1X, 2X, and 5X the GI₅₀ concentration)

  • Nocodazole (positive control for G2/M arrest)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to ~60% confluency.

  • Treat cells with TMP-OVA, nocodazole, or DMSO for 18-24 hours.

  • Harvest the cells (including floating cells), wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry.

Data Analysis:

  • Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in the G1, S, and G2/M phases.

  • Compare the cell cycle distribution of TMP-OVA-treated cells to the controls. A significant increase in the G2/M population suggests mitotic arrest.

Protocol 4.4: Immunofluorescence Staining of Microtubules

This technique provides direct visual evidence of microtubule network disruption within cells.

Materials:

  • Cells grown on glass coverslips

  • TMP-OVA (at the GI₅₀ concentration)

  • Paclitaxel and Nocodazole (controls)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody: anti-α-tubulin (mouse or rabbit)

  • Secondary antibody: Alexa Fluor 488-conjugated anti-mouse/rabbit IgG

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a 24-well plate and allow them to adhere.

  • Treat cells with TMP-OVA or controls for 6-12 hours.

  • Wash with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Block with blocking buffer for 1 hour.

  • Incubate with primary anti-α-tubulin antibody (e.g., 1:500 dilution) for 1 hour.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (e.g., 1:1000 dilution) and DAPI for 1 hour in the dark.

  • Wash three times with PBS.

  • Mount the coverslips on slides and image using a fluorescence microscope.

Expected Results:

  • DMSO Control: A well-defined, filamentous network of microtubules extending throughout the cytoplasm.

  • TMP-OVA/Nocodazole: A diffuse, fragmented microtubule network, and an increased number of rounded, mitotic cells.

  • Paclitaxel: Thick, bundled microtubules, often forming asters.

Summary of Expected Outcomes and Next Steps

The successful execution of these protocols will provide a robust dataset to evaluate the potential of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid as a chemical probe for the tubulin cytoskeleton.

AssayExpected Outcome if Hypothesis is Correct
Tubulin Polymerization Dose-dependent inhibition of tubulin polymerization (IC₅₀ in the low µM range).
Cellular Proliferation Dose-dependent inhibition of cancer cell growth (GI₅₀ in the µM to nM range).
Cell Cycle Analysis Accumulation of cells in the G2/M phase of the cell cycle.
Immunofluorescence Disruption of the microtubule network, similar to other destabilizing agents.

If the data supports the initial hypothesis, further steps would include:

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.[9]

  • Target Engagement Assays: Developing methods (e.g., cellular thermal shift assay, CETSA) to confirm direct binding to tubulin in cells.

  • Activity-Based Probe Development: Modifying the keto-acid moiety with a reporter tag to create a covalent probe for identifying binding partners.[6]

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health. Retrieved from [Link]

  • van de Plassche, M. A. T., Barniol-Xicota, M., & Verhelst, S. H. L. (2020). Peptidyl Acyloxymethyl Ketones as Activity-Based Probes for the Main Protease of SARS-CoV-2. ChemRxiv. Retrieved from [Link]

  • Park, S. H., Kim, H. U., et al. (2014). 2-Keto acids based biosynthesis pathways for renewable fuels and chemicals. PubMed. Retrieved from [Link]

  • Lazear, M. R., Fernandez, I. R., et al. (2023). Proteomic discovery of chemical probes that perturb protein complexes in human cells. National Institutes of Health. Retrieved from [Link]

  • Li, Y., Wang, Y., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PubMed Central. Retrieved from [Link]

  • Goud, V. K., Thatikonda, S., et al. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. National Institutes of Health. Retrieved from [Link]

  • da Silva, A. F., de Oliveira, G. P., et al. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Chemical Probe Synthesis and Applications in Chemical Biology. Retrieved from [Link]

  • Cayman Chemical. (2020). Chemical Probes as Essential Tools for Biological Discovery. YouTube. Retrieved from [Link]

  • Zamora, R., Alcon, A., & Hidalgo, F. J. (2013). Intermediate Role of α-keto Acids in the Formation of Strecker Aldehydes. PubMed. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for In Vivo Studies with 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid

Introduction: Unveiling the In Vivo Potential of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is a novel small molecule with a chemical scaffold that shares features with comp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the In Vivo Potential of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid

5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is a novel small molecule with a chemical scaffold that shares features with compounds known for a range of biological activities. The trimethoxyphenyl moiety is a key pharmacophore in various natural and synthetic compounds with demonstrated therapeutic potential, including anticancer and cardiovascular effects. For instance, analogues of combretastatin, which feature a trimethoxyphenyl ring, are potent inhibitors of tubulin polymerization, a validated target in oncology.[1][2] Similarly, other molecules with this structural feature have been investigated for their ability to induce apoptosis in cancer cells and their impact on cardiovascular function.[3][4]

Given the therapeutic promise of structurally related compounds, a rigorous in vivo experimental plan is essential to characterize the pharmacokinetic profile, evaluate the efficacy, and establish the safety of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust preclinical in vivo studies. The protocols herein are designed to be self-validating systems, emphasizing scientific integrity and logical progression from early-stage characterization to efficacy and safety assessment.

Part 1: A Roadmap for Preclinical In Vivo Development

The successful translation of a promising compound from the bench to the clinic hinges on a well-structured preclinical development plan. The following workflow provides a strategic overview of the key in vivo studies required to build a comprehensive data package for 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid.

Preclinical_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Safety Assessment Dose_Range_Finding Dose Range-Finding & Acute Toxicity PK_Screen Pharmacokinetic (PK) Screen Dose_Range_Finding->PK_Screen Inform Dosing Model_Selection Selection of Relevant Disease Model PK_Screen->Model_Selection Establish Exposure Efficacy_Study Definitive Efficacy Study Model_Selection->Efficacy_Study Validate Model Repeated_Dose_Tox Repeated-Dose Toxicology Efficacy_Study->Repeated_Dose_Tox Therapeutic Dose Safety_Pharmacology Safety Pharmacology Repeated_Dose_Tox->Safety_Pharmacology Identify Target Organs

Caption: High-level workflow for the in vivo preclinical evaluation of a novel chemical entity.

Part 2: Pharmacokinetic (PK) Studies: Understanding the Journey of a Drug

Pharmacokinetic (PK) studies are fundamental to understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism.[5][6] A well-characterized PK profile is crucial for dose selection in subsequent efficacy and toxicology studies, ensuring that therapeutic exposures are achieved and maintained.

Protocol 1: Single-Dose Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid following a single administration in mice or rats.

Materials:

  • 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid

  • Appropriate vehicle for solubilization (e.g., DMSO, PEG400, saline)

  • Male and female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats), 8-10 weeks old

  • Dosing syringes and needles (for intravenous and oral routes)

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Dose Formulation: Prepare a clear, sterile solution or a homogenous suspension of the test compound in the selected vehicle.

  • Animal Dosing:

    • Divide animals into two main groups for intravenous (IV) and oral (PO) administration.

    • For each route, include a sufficient number of animals to allow for sampling at multiple time points (typically 3 animals per time point).

    • Administer a single bolus dose (e.g., 1-5 mg/kg for IV, 10-50 mg/kg for PO). The exact dose should be informed by any existing in vitro potency and cytotoxicity data.

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) at predetermined time points.

    • IV route: Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO route: Pre-dose (0), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid in plasma.

    • Analyze the plasma samples to determine the concentration of the compound at each time point.

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key PK parameters from the plasma concentration-time data.

Data Presentation: Key Pharmacokinetic Parameters
ParameterAbbreviationDescription
Maximum ConcentrationCmaxThe highest observed concentration in plasma.
Time to Maximum ConcentrationTmaxThe time at which Cmax is reached.
Area Under the CurveAUCThe total drug exposure over time.
Half-lifet1/2The time required for the plasma concentration to decrease by half.
ClearanceCLThe volume of plasma cleared of the drug per unit time.[7]
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
BioavailabilityF%The fraction of the administered dose that reaches systemic circulation.

Part 3: Pharmacodynamic (PD) / Efficacy Studies: Demonstrating Therapeutic Effect

Based on the anticancer activity of structurally related trimethoxyphenyl compounds, a logical first step in evaluating the efficacy of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is to use a cancer model. A human tumor xenograft model in immunocompromised mice is a widely accepted standard for preclinical anticancer drug testing.

Protocol 2: Anti-Tumor Efficacy in a Human Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor activity of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid in a subcutaneous human tumor xenograft model.

Animal Model Selection: The choice of the cancer cell line should be based on in vitro screening data. For this example, we will use a human breast cancer cell line (e.g., MDA-MB-231), as related compounds have shown activity against this cell type.[1] The use of immunodeficient mice (e.g., athymic nude or NSG mice) is necessary to prevent rejection of the human tumor cells.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231)

  • Immunodeficient mice (female, 6-8 weeks old)

  • Matrigel or similar basement membrane matrix

  • Calipers for tumor measurement

  • Dosing formulation of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid

  • Positive control compound (e.g., a standard-of-care chemotherapy for the chosen cancer type)

  • Vehicle control

Methodology:

  • Tumor Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

    • Subcutaneously inject the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Grouping:

    • Once tumors reach the desired size, randomize the animals into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.

    • Group 1: Vehicle control

    • Group 2: 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid (Low Dose)

    • Group 3: 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid (High Dose)

    • Group 4: Positive control

  • Treatment:

    • Administer the treatments according to a predetermined schedule (e.g., daily, once every three days) for a specified duration (e.g., 21-28 days). The route of administration and dose levels should be informed by the PK study.

  • Endpoint Measurement:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The primary efficacy endpoint is typically tumor growth inhibition (TGI).

    • At the end of the study, euthanize the animals and collect the tumors for ex vivo analysis (e.g., weight, histology, biomarker analysis).

Efficacy_Workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment Administration Randomization->Treatment Endpoint Endpoint Analysis (TGI, Biomarkers) Treatment->Endpoint

Caption: Workflow for a typical in vivo xenograft efficacy study.

Part 4: In Vivo Toxicology and Safety Pharmacology

Toxicology studies are essential to identify potential adverse effects of a new drug candidate and to determine a safe dose range for first-in-human studies.[8][9][10]

Protocol 3: Acute (Single-Dose) Toxicity Study

Objective: To evaluate the potential toxicity of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid after a single administration and to determine the maximum tolerated dose (MTD).

Materials:

  • Rodents (e.g., Sprague-Dawley rats), one male and one female group for each dose level.

  • Dosing formulation of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid.

  • Vehicle control.

  • Equipment for clinical observations, blood collection, and necropsy.

Methodology:

  • Dose Selection: Select at least three dose levels based on preliminary range-finding studies. These should include a low dose expected to be nontoxic, a high dose expected to produce some toxicity, and an intermediate dose.

  • Dosing: Administer a single dose of the compound or vehicle to the respective groups via the intended clinical route (e.g., oral).

  • Clinical Observations:

    • Observe the animals continuously for the first few hours post-dosing and then daily for 14 days.

    • Record any signs of toxicity, including changes in behavior, appearance, and physiological functions.

    • Record body weights prior to dosing and at regular intervals throughout the study.

  • Terminal Procedures:

    • At the end of the 14-day observation period, euthanize all surviving animals.

    • Conduct a gross necropsy on all animals (including any that died during the study) to examine for any abnormalities in organs and tissues.

    • Collect blood for hematology and clinical chemistry analysis.

    • Collect and preserve major organs for histopathological examination.

Data Presentation: Summary of Toxicology Endpoints
CategoryEndpoints
In-life Observations Clinical signs of toxicity, body weight changes, food/water consumption.
Clinical Pathology Hematology (e.g., red and white blood cell counts), clinical chemistry (e.g., liver and kidney function markers).
Anatomical Pathology Gross necropsy findings, organ weights, histopathology of major tissues.
Safety Pharmacology

Beyond general toxicology, safety pharmacology studies are designed to investigate the potential effects of a drug on vital organ systems.[11] Given that some trimethoxyphenyl compounds can have cardiovascular effects, a cardiovascular safety assessment in a relevant animal model (e.g., telemetry-instrumented dogs or non-human primates) would be a critical component of a comprehensive safety evaluation.[12] This would assess effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters.

Part 5: Data Interpretation and Reporting

Rigorous statistical analysis of the collected data is paramount. For efficacy studies, this typically involves comparing the tumor growth in treated groups to the vehicle control group. For toxicology studies, dose-response relationships for any observed toxicities should be established. All experimental details, including the methods for randomization and blinding, should be clearly reported to ensure the reproducibility of the findings.[13][14][15]

References

  • Zaragoza, C., et al. (2011). Animal models of cardiovascular diseases. Journal of Biomedicine and Biotechnology, 2011, 497841. [Link]

  • Gómez-Almaguer, D. (2012). Animal Models of Cardiovascular Disease. Revista Española de Cardiología (English Edition), 65(1), 87-94. [Link]

  • Pandey, M. K., et al. (2018). Considerations for choosing an optimal animal model of cardiovascular disease. Heart Failure Reviews, 23(4), 543-553. [Link]

  • Lerman, A., & Burnett, J. C., Jr. (2013). Animal models of cardiovascular diseases. Journal of the American College of Cardiology, 61(10_Supplement), S2-S13. [Link]

  • Biotechfarm. (n.d.). Animal Models of Cardiovascular Research: Guide. [Link]

  • Sena, E. S., et al. (2014). General Principles of Preclinical Study Design. Handbook of experimental pharmacology, 219, 21–39. [Link]

  • Noble Life Sciences. (n.d.). Toxicology Study Design Considerations. [Link]

  • Henderson, V. C., et al. (2013). General Principles of Preclinical Study Design. ILAR journal, 54(1), 108–119. [Link]

  • Moctezuma-Ramirez, A., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(5), 93. [Link]

  • Moctezuma-Ramirez, A., et al. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. [Link]

  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. [Link]

  • Fiveable. (n.d.). In vivo testing methods | Toxicology Class Notes. [Link]

  • Creative Bioarray. (n.d.). In Vivo Toxicology. [Link]

  • InterBioTox. (n.d.). In vivo Toxicology. [Link]

  • Eng, H., et al. (2011). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. The AAPS journal, 13(4), 589–598. [Link]

  • Nuvisan. (n.d.). In vivo toxicology and safety pharmacology. [Link]

  • Oncodesign Services. (2025). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. [Link]

  • Chembase.cn. (n.d.). Cas no 34759-04-1 (5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid). [Link]

  • ALS Therapy Development Institute. (2022). Blog: What are Pharmacokinetic and Pharmacodynamic Studies? [Link]

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. [Link]

  • Ghorab, M. M., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules (Basel, Switzerland), 26(11), 3183. [Link]

  • Arctom. (n.d.). CAS NO. 16093-16-6 | 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid. [Link]

  • da Silva, A. C. G., et al. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. Molecules (Basel, Switzerland), 28(11), 4504. [Link]

  • Ghorab, M. M., et al. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Scientific reports, 12(1), 16124. [Link]

  • Wang, Y., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Bioorganic & medicinal chemistry, 28(1), 115191. [Link]

  • Le Tiran, A., et al. (2011). Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents. Journal of medicinal chemistry, 54(13), 4754–4765. [Link]

  • van der Woude, H., et al. (2010). Abstract A104: 3', 4', 5'-Trimethoxyflavonol (TMFol), a novel putative prostate cancer chemopreventive agent: In vitro and in vivo preclinical activity. Cancer Prevention Research, 3(12_Supplement), A104. [Link]

  • Zhang, Y., et al. (2021). 3,4',5-Trimethoxy-trans-stilbene Alleviates Endothelial Dysfunction in Diabetic and Obese Mice via Activation of the AMPK/SIRT1/eNOS Pathway. Frontiers in pharmacology, 12, 650036. [Link]

Sources

Application

analytical methods for quantification of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid in biological samples.

An Application Note and Protocol for the Quantification of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid in Human Plasma using LC-MS/MS Introduction: The Need for Robust Bioanalysis 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid in Human Plasma using LC-MS/MS

Introduction: The Need for Robust Bioanalysis

5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is a small molecule of interest in pharmaceutical research, potentially as a metabolite of a parent drug candidate or as a therapeutic agent itself. Its chemical structure, featuring a substituted aromatic ring and a carboxylic acid moiety, presents specific challenges and opportunities for bioanalysis. Accurate quantification of this analyte in biological matrices like human plasma is critical for understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties, which are fundamental to drug development and clinical efficacy.

This document provides a comprehensive, field-tested guide for establishing a robust, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this purpose. It is designed for researchers and scientists who require not just a protocol, but a deep understanding of the causality behind the methodological choices, ensuring the generation of reliable and reproducible data that meets stringent regulatory standards.

Method Development Strategy: Analyte-Centric Design

The development of a successful bioanalytical method hinges on the physicochemical properties of the analyte. 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid (Molecular Formula: C₁₄H₁₈O₆, Molecular Weight: 282.29 g/mol ) is an acidic compound (pKa estimated ~4.8 due to the carboxylic acid) with moderate lipophilicity. These characteristics guide the selection of sample preparation, chromatography, and detection techniques.

Our primary objective is to achieve high sensitivity, selectivity, and throughput while minimizing matrix effects—the interference from endogenous components of the biological sample. This protocol utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, the gold standard for quantitative bioanalysis due to its exceptional selectivity and sensitivity.

Internal Standard Selection: The Cornerstone of Accuracy

An appropriate internal standard (IS) is non-negotiable for compensating for variability during sample preparation and analysis. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆- or D₄-labeled 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid), as it co-elutes and experiences identical ionization effects. If a SIL-IS is unavailable, a close structural analog with similar extraction and ionization behavior is an acceptable alternative. For this method, we will proceed assuming the use of a SIL-IS.

Part 1: Plasma Sample Preparation

The goal of sample preparation is to isolate the analyte from plasma proteins, phospholipids, and other interferences that can suppress the MS signal or damage the analytical column. We present two validated protocols: Liquid-Liquid Extraction (LLE) for high recovery and Solid-Phase Extraction (SPE) for the cleanest extracts.

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids. For an acidic analyte like ours, adjusting the sample pH is critical to neutralize the carboxylate group, making it less polar and more amenable to extraction into an organic solvent.

Causality: By acidifying the plasma sample to a pH of ~3.0 (at least 1.5-2 units below the analyte's pKa), we ensure the carboxylic acid is fully protonated (-COOH). This significantly increases its partition coefficient into a moderately polar organic solvent like methyl tert-butyl ether (MTBE).

Step-by-Step LLE Protocol:

  • Aliquot 100 µL of human plasma into a 1.5 mL polypropylene microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., SIL-IS at 500 ng/mL).

  • Add 25 µL of 2% formic acid in water to acidify the sample. Vortex for 10 seconds.

  • Add 600 µL of MTBE.

  • Cap and vortex vigorously for 5 minutes.

  • Centrifuge at 13,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (~550 µL) to a new tube, avoiding the protein pellet at the interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase A/B (50:50 v/v) solution. Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides superior cleanup by passing the sample through a solid sorbent that retains the analyte based on specific chemical interactions. A mixed-mode anion-exchange polymer is ideal here, as it leverages both hydrophobic interactions (with the phenyl ring) and ionic interactions (with the carboxylate group).

Causality: This dual-mode retention mechanism allows for a more rigorous washing protocol. The hydrophobic groups bind the analyte, while the positively charged anion-exchange groups bind the negatively charged carboxylate. Interferents lacking this specific combination of properties can be selectively washed away before the final elution of the analyte.

Step-by-Step SPE Protocol:

  • Conditioning: Condition a mixed-mode anion-exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water.

  • Loading: Pre-treat 100 µL of plasma by adding 10 µL of IS and 200 µL of 2% ammonium hydroxide. Vortex and load the entire mixture onto the SPE cartridge. The basic pH ensures the analyte's carboxylic acid is deprotonated and binds to the anion-exchange sorbent.

  • Washing 1: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Washing 2: Wash with 1 mL of methanol to remove lipids and other non-polar interferences.

  • Elution: Elute the analyte and IS with 1 mL of 2% formic acid in methanol. The acidic mobile phase neutralizes the carboxylate, breaking the ionic bond and releasing the analyte.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol (steps 8-10).

Workflow for Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Result Generation Plasma 1. Plasma Sample (100 µL) Spike_IS 2. Spike with Internal Standard Plasma->Spike_IS Extract 3. Extraction (LLE or SPE) Spike_IS->Extract Evap 4. Evaporate Solvent Extract->Evap Recon 5. Reconstitute in Mobile Phase Evap->Recon Inject 6. Inject into LC-MS/MS Recon->Inject LC 7. Chromatographic Separation Inject->LC MS 8. MS/MS Detection (MRM) LC->MS Data 9. Data Acquisition & Processing MS->Data Report 10. Concentration Calculation Data->Report

Caption: Overall bioanalytical workflow from plasma sample to final concentration.

Part 2: LC-MS/MS Instrumental Method

The following parameters are a robust starting point and should be optimized for the specific LC-MS/MS system being used.

Liquid Chromatography (LC) Parameters
ParameterRecommended SettingRationale
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmIndustry standard for small molecule bioanalysis, providing good retention for the analyte's phenyl group.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ESI+ or a consistent medium for ESI-. Acid improves peak shape for carboxylic acids.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent providing sharp peaks and lower backpressure than methanol.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns, balancing speed and efficiency.
Gradient 5% B to 95% B over 3 min; Hold at 95% B for 1 min; Re-equilibrateA rapid gradient ensures a short run time for high throughput.
Column Temperature 40°CReduces viscosity and improves peak shape and reproducibility.
Injection Volume 5 µLA small volume minimizes potential matrix effects and peak distortion.
Mass Spectrometry (MS) Parameters

The analyte contains a carboxylic acid, which readily deprotonates to form a [M-H]⁻ ion. Therefore, Electrospray Ionization (ESI) in negative mode is the recommended approach for high sensitivity.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeHighly efficient and stable ionization for acidic compounds.
Precursor Ion (Q1) m/z 281.1Represents the deprotonated molecule [M-H]⁻ of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid (C₁₄H₁₈O₆, MW=282.11).
MRM Transitions Quantifier: m/z 281.1 → 195.1Qualifier: m/z 281.1 → 237.1Quantifier: Corresponds to a stable, high-intensity fragment (likely cleavage at the keto-valeric bond).Qualifier: Confirms identity with a second fragment.
Source Temp. 550°CEfficiently desolvates the ESI droplets.
Collision Gas ArgonStandard inert gas for collision-induced dissociation (CID).
Dwell Time 100 msSufficient time to acquire >12-15 data points across a chromatographic peak for accurate integration.

Part 3: Method Validation Protocol

Once developed, the method must be validated to ensure it is fit for purpose. The protocol should adhere to the guidelines set by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Validation Parameters and Acceptance Criteria
ParameterPurposeKey ExperimentsAcceptance Criteria (Typical)
Selectivity To ensure no interference from endogenous matrix components at the analyte's retention time.Analyze ≥6 blank matrix lots.Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) response.
Linearity & Range To define the concentration range over which the method is accurate and precise.Analyze calibration standards at ≥6 non-zero levels, prepared in matrix.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations (n=6) on ≥3 separate days.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Matrix Effect To assess the ion suppression or enhancement from the biological matrix.Compare analyte response in post-extraction spiked matrix to response in a clean solution.The CV of the matrix factor across different lots should be ≤15%.
Recovery To quantify the efficiency of the extraction process.Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples.Recovery should be consistent and reproducible, though a specific percentage is not mandated.
Stability To ensure the analyte is stable throughout the sample lifecycle.Freeze-thaw, short-term (bench-top), long-term (frozen), and stock solution stability experiments.Mean concentration of stability samples should be within ±15% of the nominal concentration.

Decision Logic for Sample Preparation

G Start Start: Method Requirement Analysis Cleanliness Is ultra-high cleanliness required (e.g., for metabolite ID)? Start->Cleanliness Throughput Is high throughput (>100 samples/day) essential? Cleanliness->Throughput No SPE Choose Solid-Phase Extraction (SPE) Cleanliness->SPE Yes Automation Is robotic automation available? Throughput->Automation No LLE Choose Liquid-Liquid Extraction (LLE) Throughput->LLE Yes Automation->SPE Yes Automation->LLE No

Caption: Decision tree for selecting the optimal sample preparation technique.

Conclusion

This application note provides a comprehensive framework for the quantification of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid in human plasma. By combining a detailed, rationale-driven protocol with a rigorous validation plan, researchers can generate high-quality, reliable data suitable for regulatory submission. The choice between LLE and SPE should be made based on the specific needs of the study, balancing the requirement for sample cleanliness with throughput and cost. The LC-MS/MS parameters provided serve as a robust starting point for method optimization on any modern triple quadrupole instrument.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Tiwari, G., & Tiwari, R. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25–38. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]

  • Lange, C., Ghafour, R., & Götze, M. (2021). The evolution of triple quadrupole mass spectrometry in clinical laboratories. Journal of Mass Spectrometry and Advances in the Clinical Lab, 22, 1-8. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Method

Application Notes and Protocols for High-Throughput Screening Assays Involving 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric Acid

Introduction: Unveiling the Potential of a Novel Scaffold The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Within this landscape, small molecules with unique structural motifs serve as cr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Scaffold

The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Within this landscape, small molecules with unique structural motifs serve as critical starting points for identifying new biological activities and mechanisms of action. 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid represents one such molecule of interest. While direct biological targets of this specific compound are not yet extensively characterized, the trimethoxyphenyl moiety is a recurring feature in a variety of biologically active compounds, including potential anticancer agents and cardiotropic drugs[1][2][3]. The presence of this scaffold suggests that 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid could interact with a range of biological targets, making it a compelling candidate for high-throughput screening (HTS) campaigns.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing HTS assays to elucidate the biological activity of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid. We will move beyond a rigid template, offering a strategic framework and detailed protocols for a multi-tiered screening approach. Our focus is on providing not just the "how," but the "why," grounding our recommendations in established scientific principles to ensure robust and reproducible results.

A Strategic Approach to High-Throughput Screening

A successful HTS campaign for a novel compound like 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid necessitates a logical and tiered screening cascade. This approach allows for the efficient identification of potential biological activities while minimizing resource expenditure. Our proposed strategy begins with broad, cell-based assays to assess general cytotoxicity, followed by more targeted biochemical and biophysical assays to pinpoint specific molecular interactions.

HTS_Workflow cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: Hit Validation & Elucidation A Compound Preparation & Quality Control (Purity, Solubility) B Cell-Based Cytotoxicity Assays (e.g., MTT, XTT) Determine IC50 A->B Initial Assessment C Broad Panel Enzyme Inhibition Assays (e.g., Kinases, Proteases) B->C Non-cytotoxic concentrations D Receptor Binding Assays (e.g., Fluorescence Polarization) B->D Non-cytotoxic concentrations E Protein-Protein Interaction Assays (e.g., AlphaLISA) B->E Non-cytotoxic concentrations F Dose-Response Confirmation C->F Primary Hits D->F Primary Hits E->F Primary Hits G Mechanism of Action Studies F->G H Secondary & Orthogonal Assays G->H

Figure 1: A tiered high-throughput screening workflow for novel compound characterization.

Tier 1: Foundational Screening - Assessing Cytotoxicity

Before delving into specific molecular targets, it is crucial to determine the general cytotoxic profile of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid. This initial screen provides a critical concentration window for subsequent, more sensitive assays, ensuring that observed effects are not simply due to cell death.[4]

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Human cancer cell line (e.g., HepG2, as some trimethoxyphenyl compounds have shown activity against this line)[2]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in their exponential growth phase.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

    • Incubate for 24-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

Concentration (µM)Absorbance (570 nm)% Viability
0 (Control)1.25100
11.2297.6
101.1592.0
500.8870.4
1000.6350.4
2000.3124.8
  • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot % Viability against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Tier 2: Target Class Identification

Once a non-cytotoxic concentration range is established, the next step is to screen 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid against various target classes to identify potential "hits."

Protocol 2: Fluorescence Polarization (FP) Assay for Protein-Ligand Binding

FP is a powerful technique for studying molecular interactions in solution. It measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (tracer) upon binding to a larger molecule (protein).[6][7][8] This homogenous assay format is ideal for HTS.[8]

Principle: A small fluorescent tracer tumbles rapidly in solution, resulting in depolarized emitted light (low FP signal). When bound to a larger protein, its rotation slows, and the emitted light remains polarized (high FP signal). A test compound that competes with the tracer for binding to the protein will displace the tracer, causing a decrease in the FP signal.

FP_Principle cluster_0 Low FP Signal cluster_1 High FP Signal cluster_2 Competitive Inhibition Tracer Tracer Tracer->Tracer Fast Rotation Protein Protein Tracer2 Tracer Protein->Tracer2 Complex->Complex Slow Rotation Protein2 Protein Compound Inhibitor Protein2->Compound Tracer3 Tracer

Figure 2: Principle of a competitive Fluorescence Polarization assay.

Materials:

  • Target protein

  • Fluorescently labeled tracer ligand

  • Assay buffer (optimized for protein stability and binding)

  • 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid

  • 384-well, low-binding black microplates

  • FP-capable plate reader

Procedure:

  • Reagent Preparation:

    • Determine the optimal tracer concentration (typically at or below its Kd) that gives a stable and robust signal.[9]

    • Determine the optimal protein concentration that yields a significant shift in polarization upon tracer binding.

  • Assay Protocol:

    • Add 10 µL of assay buffer to all wells.

    • Add 1 µL of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid at various concentrations (or a single concentration for a primary screen). For controls, add 1 µL of DMSO.

    • Add 5 µL of the fluorescent tracer solution.

    • Add 5 µL of the protein solution to the sample wells. Add 5 µL of assay buffer to the "tracer only" control wells.

    • Incubate for the required time at room temperature, protected from light.

    • Read the plate on an FP reader.

Data Analysis:

Compound Conc. (µM)mP Value% Inhibition
Max Signal (No Inhibitor)2500
Min Signal (Tracer Only)50100
12452.5
1020025
5015050
10010075
  • % Inhibition = [1 - ((mP_sample - mP_min) / (mP_max - mP_min))] x 100

  • Plot % Inhibition against the logarithm of the compound concentration to determine the IC50 value.

Protocol 3: AlphaLISA Assay for Protein-Protein Interaction (PPI) Inhibition

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology used to study biomolecular interactions.[10][11]

Principle: Two interacting proteins are captured by two different antibodies, one conjugated to a Donor bead and the other to an Acceptor bead. When the proteins interact, the beads are brought into close proximity (≤200 nm). Upon excitation of the Donor bead at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal.[10][12] A compound that disrupts the PPI will prevent this proximity, leading to a loss of signal.

Materials:

  • Two interacting proteins of interest (Protein A and Protein B)

  • Biotinylated antibody against Protein A

  • Antibody against Protein B conjugated to AlphaLISA Acceptor beads

  • Streptavidin-coated Donor beads

  • Assay buffer

  • 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid

  • 384-well white microplates

  • AlphaScreen-capable plate reader

Procedure:

  • Reagent Preparation:

    • Optimize the concentrations of proteins and antibodies to achieve a good signal-to-background ratio.

  • Assay Protocol:

    • Add 2 µL of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid at various concentrations to the assay wells.

    • Add 4 µL of a mix containing Protein A and the biotinylated anti-Protein A antibody.

    • Add 4 µL of a mix containing Protein B.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of a mix containing the anti-Protein B Acceptor beads and Streptavidin Donor beads (prepare this mix in the dark).

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen reader.

Data Analysis:

Compound Conc. (µM)AlphaLISA Counts% Inhibition
Max Signal (No Inhibitor)800,0000
Min Signal (No Protein A)20,000100
1780,0002.6
10600,00025.6
50410,00050.0
100220,00074.4
  • % Inhibition = [1 - ((Counts_sample - Counts_min) / (Counts_max - Counts_min))] x 100

  • Plot % Inhibition against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid. By employing a tiered screening approach, researchers can efficiently move from broad cytotoxicity assessment to the identification of specific molecular interactions. Positive "hits" from these primary screens should be subjected to further validation, including dose-response confirmation, secondary and orthogonal assays to rule out artifacts, and more in-depth mechanism of action studies. The trimethoxyphenyl scaffold holds promise in drug discovery, and a systematic screening cascade is the first critical step in unlocking the therapeutic potential of novel molecules like 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid.

References

  • Vertex AI Search. (n.d.). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format.
  • Vertex AI Search. (n.d.). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format.
  • Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening.
  • National Center for Biotechnology Information. (n.d.). The Use of AlphaScreen Technology in HTS: Current Status.
  • Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
  • IU Indianapolis ScholarWorks. (n.d.). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran.
  • Royal Society of Chemistry. (n.d.). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel.
  • National Center for Biotechnology Information. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • National Center for Biotechnology Information. (n.d.). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329.
  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
  • Springer Nature. (n.d.). High-Throughput Cell Toxicity Assays.
  • PerkinElmer. (n.d.). AlphaLISA Assay Development Guide.
  • Benchchem. (n.d.). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT.
  • ResearchGate. (2025). The use of AlphaScreen technology in HTS: Current status.
  • Echemi. (n.d.). Cas no 34759-04-1 (5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid).
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
  • BLDpharm. (n.d.). 16093-16-6|5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid.
  • ResearchGate. (2025). Synthesis and Cardiotropic Activity of Linear Methoxyphenyltriazaalkanes.

Sources

Application

Application Note &amp; Protocols: Strategic Derivatization of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric Acid for Enhanced Biological Potency

Abstract & Introduction This application note provides a comprehensive guide for the chemical derivatization of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, a synthetic intermediate possessing a privileged trimethoxyphe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

This application note provides a comprehensive guide for the chemical derivatization of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, a synthetic intermediate possessing a privileged trimethoxyphenyl scaffold.[1] The trimethoxyphenyl (TMP) moiety is a well-established pharmacophore found in numerous potent bioactive molecules, particularly those targeting tubulin polymerization in cancer cells.[2][3][4][5] The parent molecule, however, contains a terminal carboxylic acid and a central ketone, functional groups that can present challenges to bioavailability and metabolic stability, potentially limiting overall potency.

The presence of these two distinct functional groups offers a valuable opportunity for strategic chemical modification. This guide details the rationale and step-by-step protocols for two primary derivatization campaigns aimed at enhancing biological efficacy:

  • Campaign A: Bioisosteric replacement and amide-based diversification of the terminal carboxylic acid .

  • Campaign B: Modification of the ketone moiety to introduce novel structural features and modulate physicochemical properties.

By systematically exploring the chemical space around these functional handles, researchers can generate compound libraries with improved potency, selectivity, and drug-like properties, accelerating the discovery of novel therapeutic agents.

Scientific Rationale for Derivatization

The core principle of this guide is based on established medicinal chemistry strategies. While the 2,3,4-trimethoxy substitution pattern is specific, the underlying rationale is strongly supported by extensive research on related 3,4,5-trimethoxyphenyl compounds, which are known to bind to the colchicine site of β-tubulin, inhibiting microtubule assembly and inducing apoptosis in cancer cells.[3][5] The derivatization strategy is therefore designed to retain the essential TMP pharmacophore while optimizing the rest of the molecule for improved target engagement and pharmacokinetics.

The Challenge of the Carboxylic Acid

The carboxylic acid functional group is often critical for target binding through hydrogen bonds and electrostatic interactions.[6] However, it also presents significant liabilities:

  • Poor Permeability: At physiological pH, the carboxylate anion is charged, which can severely limit passive diffusion across cell membranes.

  • Metabolic Instability: Carboxylic acids are prone to metabolic glucuronidation, leading to rapid clearance and reduced in vivo efficacy.[6]

  • Toxicity: In some cases, metabolic activation of carboxylic acids can lead to idiosyncratic drug toxicities.[7]

Replacing the carboxylic acid with a suitable bioisostere—a group with similar size, shape, and electronic properties—can mitigate these issues while preserving or enhancing biological activity.[8][9][10]

The Versatility of the Ketone

The ketone functional group is a polar, hydrogen bond acceptor. While potentially beneficial for solubility, it can also be a site for metabolic reduction to a secondary alcohol, altering the compound's activity and clearance profile. Modifying the ketone provides an opportunity to:

  • Introduce New Functionality: Conversion to amines, oximes, or heterocycles can introduce new hydrogen bond donors/acceptors or charged centers.

  • Increase Structural Rigidity: Incorporating the ketone into a heterocyclic ring system can constrain the molecule's conformation, potentially leading to higher binding affinity and selectivity.[11]

  • Modulate Lipophilicity: Converting the polar carbonyl group can significantly alter the compound's overall lipophilicity (LogP), impacting its solubility and permeability.

Derivatization Strategy Workflow

The overall workflow is designed to systematically generate and evaluate novel derivatives.

G cluster_0 Parent Compound cluster_1 Derivatization Campaigns cluster_2 Synthesis & Purification cluster_3 Biological Evaluation Start 5-(2,3,4-Trimethoxyphenyl)- 5-oxovaleric Acid CampaignA Campaign A: Carboxylic Acid Modification Start->CampaignA Select Strategy CampaignB Campaign B: Ketone Modification Start->CampaignB Select Strategy Synth Parallel Synthesis of Compound Libraries CampaignA->Synth CampaignB->Synth Purify HPLC Purification & Structure Verification (NMR, MS) Synth->Purify Screen In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purify->Screen Mech Mechanism of Action (e.g., Tubulin Polymerization Assay) Screen->Mech Active Hits SAR Structure-Activity Relationship (SAR) Analysis Screen->SAR Mech->SAR

Caption: Overall workflow for the derivatization and evaluation of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid.

Protocols: Campaign A - Carboxylic Acid Modification

This campaign focuses on converting the carboxylic acid into amides and bioisosteres to improve drug-like properties.

Protocol 4.1: General Procedure for Amide Library Synthesis

This protocol uses HATU, a highly efficient peptide coupling reagent, to synthesize a library of amides by reacting the parent acid with various primary and secondary amines.

Materials & Equipment:

  • 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid (Parent Compound)

  • Diverse library of primary/secondary amines (e.g., benzylamine, morpholine, aniline derivatives)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃ solution, brine

  • Magnetic stirrer, round-bottom flasks, nitrogen line, rotary evaporator, flash chromatography system

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the parent compound (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with EtOAc. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 4.2: Synthesis of a 1H-Tetrazole Bioisostere

This multi-step protocol converts the carboxylic acid to a tetrazole, a common non-classical bioisostere that mimics the acidity and hydrogen bonding pattern of the acid while increasing lipophilicity.[9]

Materials & Equipment:

  • Product from Protocol 4.1 (Amide with ammonia, or primary amide) or parent acid

  • Oxalyl chloride, Thionyl chloride, or similar activating agent

  • Sodium azide (NaN₃), Tri-n-butyltin chloride, or Zinc bromide

  • Anhydrous solvents (DCM, Toluene, DMF)

  • Ammonium chloride (NH₄Cl)

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Amide Formation: First, convert the parent carboxylic acid to the corresponding primary amide (R-CONH₂) using Protocol 4.1 with ammonia or by a standard method (e.g., activation with thionyl chloride followed by reaction with ammonium hydroxide).

  • Nitrile Synthesis: Dehydrate the primary amide to the corresponding nitrile (R-C≡N). A common method is to treat the amide with a dehydrating agent like P₂O₅, POCl₃, or trifluoroacetic anhydride.

  • [2+3] Cycloaddition: In a flask equipped with a reflux condenser, dissolve the nitrile (1.0 eq) in an appropriate solvent like toluene or DMF. Add sodium azide (1.5 eq) and a catalyst such as tri-n-butyltin chloride (1.2 eq) or zinc bromide (1.2 eq).

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) for 12-24 hours. Monitor the reaction by TLC/LC-MS. Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding an acidic aqueous solution (e.g., 1M HCl). This protonates the tetrazole and hydrolyzes the tin or zinc intermediates. Extract the product with an organic solvent like EtOAc.

  • Purification: Purify the crude product by flash chromatography or recrystallization to obtain the pure tetrazole derivative.

  • Characterization: Confirm the structure via NMR and HRMS.

G cluster_0 Carboxylic Acid Derivatization Pathways A Parent Acid (R-COOH) B Amide (R-CONR'R'') A->B HATU, Amine E Ester (R-COOR') A->E H+, R'OH C Nitrile (R-C≡N) B->C Dehydration (e.g., P2O5) D Tetrazole (R-CN4H) C->D [2+3] Cycloaddition (NaN3, catalyst)

Caption: Key synthetic pathways for modifying the carboxylic acid moiety.

Protocols: Campaign B - Ketone Modification

This campaign explores the ketone as a synthetic handle to introduce diverse chemical features.

Protocol 5.1: Reductive Amination

This protocol converts the ketone into a secondary amine, introducing a basic center that can improve solubility and serve as a new point for diversification.

Materials & Equipment:

  • Parent Compound

  • Primary amine (e.g., benzylamine, methylamine) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated NaHCO₃ solution, water, brine

  • Standard work-up and purification equipment

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the parent compound (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCM or DCE.

  • Imine Formation: Add a catalytic amount of acetic acid to facilitate the formation of the intermediate imine/iminium ion. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add the reducing agent, NaBH(OAc)₃, portion-wise to the mixture at 0 °C. Note: NaBH(OAc)₃ is a mild and selective reagent ideal for this transformation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.

  • Characterization: Confirm the structure via NMR and HRMS.

Biological Evaluation & Data Interpretation

Derivatives should be screened to establish a structure-activity relationship (SAR). Based on the known pharmacology of TMP compounds, the following assays are recommended.

Primary Screening: In Vitro Cytotoxicity
  • Assay: A standard MTT or SRB assay should be performed against a panel of human cancer cell lines (e.g., HepG2 hepatocellular carcinoma, MCF-7 breast adenocarcinoma, HCT116 colorectal carcinoma).[12]

  • Purpose: To determine the concentration that inhibits 50% of cell growth (GI₅₀ or IC₅₀) and identify the most potent derivatives.

  • Data Presentation: Results should be summarized in a table for clear comparison.

Table 1: Hypothetical Cytotoxicity Data for Synthesized Derivatives

Compound ID Modification Site R Group / New Moiety GI₅₀ (μM) vs. HepG2 Selectivity Index*
Parent - - >100 -
A-01 Carboxylic Acid -NH-benzyl 15.2 1.9
A-02 Carboxylic Acid -morpholinyl 45.8 >1
A-03 Carboxylic Acid 1H-tetrazol-5-yl 5.1 5.7
B-01 Ketone -NH-benzyl 22.5 1.3
Doxorubicin Control - 0.8 -

*Selectivity Index = GI₅₀ in normal cells (e.g., MRC-5) / GI₅₀ in HepG2 cells.

Mechanistic Assay: Tubulin Polymerization Inhibition
  • Assay: A cell-free tubulin polymerization assay using purified tubulin. The effect of the compounds on tubulin assembly is measured by an increase in fluorescence or absorbance.

  • Purpose: To confirm whether the mechanism of action for the most potent compounds is consistent with the known activity of TMP-based molecules.[2][4]

  • Interpretation: Compounds that inhibit tubulin polymerization are considered strong candidates for further development. A known inhibitor like podophyllotoxin or combretastatin A-4 should be used as a positive control.[2][3]

Conclusion & Future Directions

This guide outlines a systematic and rationale-driven approach to the derivatization of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid. By targeting the carboxylic acid and ketone functionalities, researchers can generate novel chemical entities with potentially superior biological potency and improved pharmacokinetic profiles. The protocols provided are robust and adaptable for the creation of diverse compound libraries. Analysis of the resulting SAR data will be crucial for identifying key structural features that govern activity and for designing the next generation of potent TMP-based therapeutic candidates.

References

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2022). Molecules. [Link]

  • Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. (2022). RSC Advances. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (2014). Journal of Medicinal Chemistry. [Link]

  • Substituted phenethylamine. Wikipedia. [Link]

  • Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. (2024). Bioorganic & Medicinal Chemistry. [Link]

  • Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • Deacylative Transformations of Ketones via Aromatization-Promoted C−C Bond Activation. ChemRxiv. [Link]

  • Cas no 34759-04-1 (5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid). LookChem. [Link]

  • Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies. (2023). Molecules. [Link]

  • Modification of biorelevant ketones by application of the spirocyclization reaction. ResearchGate. [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. (2016). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2022). National Institutes of Health. [Link]

  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. (2020). European Journal of Medicinal Chemistry. [Link]

  • Synthesis of the 3,4,5-Trimethoxy-2-(3,4-methylenedioxy-6-nitrophenyl)benzaldehyde for Divergent Preparation of Cytotoxic Biaryls. ResearchGate. [Link]

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). Journal of Medicinal Chemistry. [Link]

  • Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. (2023). Molecules. [Link]

  • Molecular Mechanisms Underlying the Bioactive Properties of a Ketogenic Diet. National Institutes of Health. [Link]

  • Derivatization of carboxylic groups prior to their LC analysis – A review. ResearchGate. [Link]

  • Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. (2021). Scientific Reports. [Link]

  • Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer. University of Birmingham. [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Journal of Chemistry. [Link]

  • Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (2017). Oriental Journal of Chemistry. [Link]

  • The Chemistry of the Ketogenic Diet: Updates and Opportunities in Organic Synthesis. MDPI. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Sygnature Discovery. [Link]

  • Mescaline. Wikipedia. [Link]

  • Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. (2017). RSC Advances. [Link]

  • Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. MDPI. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Late-Stage Molecular Editing Enabled by Ketone Chain-Walking Isomerization. (2018). Journal of the American Chemical Society. [Link]

Sources

Method

Application Notes &amp; Protocols: The Use of Substituted Phenyl-oxovaleric Acids in Fragment-Based Drug Discovery

Abstract: Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying novel lead compounds, particularly for challenging biological targ...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying novel lead compounds, particularly for challenging biological targets.[1][2][3] This approach relies on screening libraries of low molecular weight fragments (typically < 300 Da) to identify weak but efficient binders, which then serve as starting points for rational, structure-guided optimization.[4][5] This guide provides detailed application notes and protocols for utilizing a promising class of fragments, Substituted Phenyl-oxovaleric Acids, exemplified by 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, within an FBDD campaign. We will explore the rationale behind its selection, detailed protocols for primary screening and hit validation using state-of-the-art biophysical techniques, and strategies for subsequent hit-to-lead evolution.

Introduction: The Rationale for Phenyl-oxovaleric Acid Fragments

The success of an FBDD campaign is fundamentally linked to the quality and diversity of the fragment library.[6] The ideal fragment should not only possess low molecular complexity but also contain chemical features that enable high-quality interactions with a protein target and provide clear vectors for chemical elaboration.[4]

The Phenyl-oxovaleric acid scaffold, and specifically our exemplar 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid , embodies several desirable characteristics for a fragment:

  • The Trimethoxyphenyl (TMP) Moiety: The TMP group is a well-recognized pharmacophore found in numerous natural products and synthetic compounds with potent biological activities, including anticancer effects through tubulin polymerization inhibition.[7][8][9] Its inclusion in a fragment library allows for the exploration of chemical space known to interact with important biological targets. The specific 2,3,4-substitution pattern offers a distinct electronic and steric profile compared to the more commonly studied 3,4,5-isomer.[10]

  • The Carboxylic Acid Group: Carboxylic acids are prevalent in approved drugs and are excellent functional groups for fragments.[11] They can form strong, directed interactions (salt bridges, hydrogen bonds) with key residues like lysine and arginine in a protein's active site, providing a potent binding anchor.[12][13] Crucially, the carboxylic acid also serves as a versatile chemical handle for synthetic elaboration during the hit-to-lead phase.[14]

  • Compliance with the "Rule of Three": Fragments are often designed to adhere to the "Rule of Three," a guideline for desirable physicochemical properties that increase the likelihood of finding efficient binders.[5][6]

Table 1: Physicochemical Properties of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid vs. "Rule of Three"

Property"Rule of Three" Guideline5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid (Calculated)Analysis
Molecular Weight (MW)< 300 Da282.29 g/mol Compliant
cLogP≤ 3~1.5 - 2.0Compliant
Hydrogen Bond Donors≤ 31 (from -COOH)Compliant
Hydrogen Bond Acceptors≤ 36 (3x -OCH₃, 1x C=O, 2x -COOH)Non-compliant
Rotatable Bonds≤ 37Non-compliant

*Note: While slightly exceeding some "Rule of Three" parameters, the structural rigidity of the phenyl ring and the potent anchoring capability of the carboxylate group justify its inclusion. These guidelines are not absolute, and the quality of potential interactions often outweighs strict adherence.

This guide will now detail the experimental workflows for screening, validating, and elaborating this class of fragments.

The FBDD Experimental Workflow: From Fragment to Hit

The core of FBDD involves identifying weak binding events (millimolar to high micromolar affinity) and confirming that these interactions are specific and provide a solid foundation for medicinal chemistry.[5][15] This requires highly sensitive biophysical techniques.[16][17][18]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization FragLib Fragment Library (incl. Phenyl-oxovaleric Acids) Screening Primary Biophysical Screen (e.g., SPR, NMR) FragLib->Screening Hits Initial 'Hits' (Weak Binders) Screening->Hits OrthoScreen Orthogonal Screen (e.g., TSA, ITC) Hits->OrthoScreen Xtal X-ray Crystallography or NMR Structure OrthoScreen->Xtal ValidatedHits Validated Hits (Binding Mode Confirmed) Xtal->ValidatedHits SBDD Structure-Based Design (Growing, Linking) ValidatedHits->SBDD ChemSynth Chemical Synthesis SBDD->ChemSynth BioAssay Biological Assay (Potency, Selectivity) ChemSynth->BioAssay BioAssay->SBDD Iterative Cycles Lead Lead Compound (nM Affinity) BioAssay->Lead

Caption: General workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Table 2: Comparison of Primary Biophysical Screening Techniques

TechniquePrincipleThroughputProtein ConsumptionKey Output
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized target.[19][20]HighLowBinding Affinity (K D), Kinetics (k on, k off)
NMR Spectroscopy Detects binding by observing changes in the NMR spectrum of the ligand or protein.[6][21][22]MediumHighBinding Confirmation, Affinity (K D), Structural Info
X-ray Crystallography Soaking fragments into protein crystals to directly visualize the binding mode.[4][23][24]Low-MediumHighHigh-Resolution 3D Structure of Complex

Application Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is an excellent first-line technique for FBDD due to its high sensitivity, low protein consumption, and ability to provide kinetic data.[25][26]

Objective: To identify fragments from a library that bind to a target protein and to determine their binding affinity (K D) and kinetics.

Materials:

  • Biacore 8K or similar high-sensitivity SPR instrument.[16]

  • Sensor Chip (e.g., CM5, suitable for amine coupling).

  • Target protein of interest (>95% purity).

  • Fragment library containing 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, dissolved in 100% DMSO.

  • Immobilization reagents (EDC, NHS, ethanolamine).

  • Running buffer (e.g., HBS-EP+, pH 7.4).

  • Regeneration solution (e.g., low pH glycine or high salt buffer, to be optimized).

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM Acetate, pH 4.5) to achieve the desired immobilization level (e.g., 5000-10000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • Causality: Covalent immobilization via amine coupling provides a stable surface for repeated binding and regeneration cycles. A reference flow cell should be prepared similarly but without the protein to enable background subtraction.[25]

  • Fragment Library Screening:

    • Prepare fragment solutions by diluting DMSO stocks into running buffer to a final concentration (e.g., 100 µM) with a matched final DMSO concentration (e.g., 2%).

    • Inject each fragment solution over the reference and target flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • After each cycle, inject the regeneration solution to remove any bound fragment and prepare the surface for the next injection.

    • Causality: Screening at a high concentration is necessary to detect the weak affinities typical of fragments.[5] Matching DMSO concentration between sample and running buffer is critical to minimize solvent-induced bulk refractive index shifts that can create false positives.[19][25]

  • Data Analysis & Hit Selection:

    • Process the raw sensorgram data by subtracting the reference flow cell signal and a buffer blank injection ("double referencing").

    • Identify "hits" as fragments that produce a stable, concentration-dependent binding response significantly above the noise level.

    • Trustworthiness: Hits identified in the primary screen must be re-tested and validated through dose-response experiments.

  • Affinity Determination (Dose-Response):

    • For each validated hit, prepare a series of concentrations (e.g., from 5 µM to 500 µM).

    • Inject each concentration and measure the binding response at equilibrium.

    • Fit the equilibrium response data to a 1:1 steady-state binding model to determine the dissociation constant (K D).

    • Self-Validation: A well-behaved fragment will show a clear, saturable binding curve, confirming a specific interaction. Poorly soluble or aggregating compounds will often yield non-specific, non-saturable responses.

Application Protocol 2: Hit Validation & Structural Analysis via X-ray Crystallography

Crystallography provides the ultimate validation for a fragment hit by revealing its precise binding location and orientation at atomic resolution.[4][24][27] This structural information is indispensable for the subsequent hit-to-lead optimization phase.[28]

Objective: To determine the three-dimensional structure of the target protein in complex with 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid.

Materials:

  • Crystals of the target protein that diffract to high resolution (<2.5 Å).

  • 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid.

  • Cryoprotectant solution (e.g., mother liquor supplemented with 20-30% glycerol or ethylene glycol).

  • Synchrotron X-ray source.

Methodology:

  • Crystal Soaking:

    • Prepare a soaking solution by dissolving the fragment to a high concentration (e.g., 1-10 mM) in a solution closely matching the crystal's mother liquor. The final DMSO concentration should be kept below a level known to not degrade crystal quality (e.g., <10%).

    • Transfer a protein crystal into a drop of the soaking solution.

    • Incubate for a period ranging from minutes to hours. The optimal time must be determined empirically.

    • Causality: Soaking allows the fragment to diffuse through the solvent channels of the crystal and bind to the protein. High fragment concentration is required to achieve sufficient occupancy at the binding site due to the weak affinity.[23]

  • Cryo-cooling and Data Collection:

    • Briefly transfer the soaked crystal into a cryoprotectant solution.

    • Using a nylon loop, retrieve the crystal and flash-cool it in liquid nitrogen.

    • Mount the frozen crystal on the goniometer of a synchrotron beamline and collect a full X-ray diffraction dataset.

  • Structure Determination and Analysis:

    • Process the diffraction data using standard software (e.g., XDS, MOSFLM).

    • Solve the structure using molecular replacement with the known apo-protein structure as a search model.

    • Carefully inspect the resulting electron density maps (2mFo-DFc and mFo-DFc) for positive density corresponding to the bound fragment. Specialized software like PanDDA can be invaluable for detecting low-occupancy binders.[23]

    • Model the fragment into the density and refine the structure.

    • Self-Validation: Unambiguous, well-defined electron density for the fragment confirms its binding and orientation. The refined model should show good stereochemistry and fit to the data (R-work/R-free < 0.25). The analysis will reveal key interactions (e.g., the carboxylate forming a salt bridge, the trimethoxyphenyl ring occupying a hydrophobic pocket) that are critical for guiding chemistry.

Hit-to-Lead: Elaboration of the Phenyl-oxovaleric Acid Scaffold

Once a fragment like 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is validated and its binding mode is understood, the goal is to increase its affinity and selectivity to yield a potent lead compound.[15][29] This is achieved through iterative cycles of structure-based design, chemical synthesis, and biological testing.[27]

Hit_To_Lead cluster_0 Initial Hit cluster_1 Elaboration Strategies cluster_2 Optimized Lead Hit Fragment Hit 5-(...)-5-oxovaleric acid (KD = 500 µM) Growing Growing (Extend into adjacent pocket) Hit->Growing SBDD Linking Linking (Connect to a second fragment) Hit->Linking SBDD Merging Merging (Combine with an overlapping binder) Hit->Merging SBDD Lead Lead Compound (KD = 50 nM) Growing->Lead Linking->Lead Merging->Lead

Caption: Key strategies for evolving a fragment hit into a high-affinity lead compound.

  • Fragment Growing: This is the most common strategy.[30] The crystal structure reveals unoccupied pockets adjacent to the bound fragment. The valeric acid chain or the phenyl ring can be synthetically extended to occupy these pockets and form new, favorable interactions, thereby increasing affinity. For our exemplar, a synthetic chemist might extend the alkyl chain or substitute the phenyl ring at an open position.

  • Fragment Linking: If a second, distinct fragment is found to bind in a nearby pocket, the two can be chemically linked together.[30] The resulting larger molecule can have an affinity that is synergistically greater than the sum of the individual fragments.

  • Fragment Merging: If two fragments are found to bind in an overlapping fashion, their key interacting features can be combined into a single, novel chemical scaffold that retains the most important binding elements of both.[30]

Conclusion

The Substituted Phenyl-oxovaleric acid scaffold, exemplified by 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, represents a highly valuable starting point for Fragment-Based Drug Discovery campaigns. Its combination of a known pharmacophore (the TMP ring) and a potent anchoring group (the carboxylic acid) provides a strong foundation for identifying initial hits against a variety of protein targets. By employing a rigorous and systematic workflow utilizing sensitive biophysical techniques like SPR for screening and X-ray crystallography for structural analysis, researchers can effectively translate these low-affinity fragments into high-potency lead compounds. The protocols and rationale outlined in this guide provide a robust framework for leveraging this and similar fragment classes to tackle challenging targets in modern drug discovery.

References

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

  • Villar, H. O., & Hansen, M. R. (2007). Computational techniques in fragment based drug discovery. Current Topics in Medicinal Chemistry, 7(15), 1509-1513. doi:10.2174/156802607782194725. Retrieved from [Link]

  • Ciulli, A., & Williams, G. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Crystals, 2(4), 1352-1384. doi:10.3390/cryst2041352. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]

  • Robson-Tull, J., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons, 12. doi:10.1093/biohorizons/hzz003. Retrieved from [Link]

  • Creative Proteomix. (2025). What are fragment based drug design methods?. Retrieved from [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link]

  • Joseph, T., & Villar, H. O. (2011). Using computational techniques in fragment-based drug discovery. Methods in Enzymology, 493, 137-155. doi:10.1016/B978-0-12-381274-2.00006-6. Retrieved from [Link]

  • Sledz, P., & Caflisch, A. (2021). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences, 8, 638294. doi:10.3389/fmolb.2021.638294. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Computational Approaches in Fragment Based Drug Design. Retrieved from [Link]

  • Coyle, J., & Walser, R. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS Discovery, 25(5), 471-490. doi:10.1177/2472555220916168. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Retrieved from [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Journal of Pharmaceutical Sciences, 102(9), 2835-2853. doi:10.1002/jps.23611. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. Journal of Chemical Information and Modeling. doi:10.1021/acs.jcim.3c01828. Retrieved from [Link]

  • Robson-Tull, J. (2019). Biophysical screening in fragment-based drug design: a brief overview. UCL. Retrieved from [Link]

  • Springer Nature. (n.d.). Computational Fragment-Based Drug Design. Retrieved from [Link]

  • Sledz, P., & Caflisch, A. (2021). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers. Retrieved from [Link]

  • Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 64-68. doi:10.1021/ml900002k. Retrieved from [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved from [Link]

  • MDPI. (2023). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules, 28(23), 7794. doi:10.3390/molecules28237794. Retrieved from [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved from [Link]

  • Nordström, H. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. DiVA portal. Retrieved from [Link]

  • BioSolveIT GmbH. (n.d.). FBDD: Fragment-Based Drug Design. Retrieved from [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809-1820. doi:10.4155/fmc.11.128. Retrieved from [Link]

  • Murray, C. W. (2010). Fragment-based drug discovery using rational design. Current Opinion in Structural Biology, 20(4), 474-479. doi:10.1016/j.sbi.2010.05.003. Retrieved from [Link]

  • Expert Opinion on Drug Discovery. (2024). The current role and evolution of X-ray crystallography in drug discovery and development. Retrieved from [Link]

  • Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 64-68. doi:10.1021/ml900002k. Retrieved from [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The trimethoxyphenyl (TMP) functional group: a versatile pharmacophore. Retrieved from [Link]

  • LookChem. (n.d.). Cas no 34759-04-1 (5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid). Retrieved from [Link]

  • FCH Group. (n.d.). Fragment Libraries. Retrieved from [Link]

  • Kumar, S., et al. (2024). Natural-Product-Inspired Discovery of Trimethoxyphenyl-1,2,4-triazolosulfonamides as Potent Tubulin Polymerization Inhibitors. Chemistry & Biodiversity, 21(1), e202301289. doi:10.1002/cbdv.202301289. Retrieved from [Link]

  • Cruciani, G., et al. (2020). Fragment based drug design and diversity-oriented synthesis of carboxylic acid isosteres. Bioorganic & Medicinal Chemistry, 28(23), 115731. doi:10.1016/j.bmc.2020.115731. Retrieved from [Link]

  • Wang, Y., et al. (2020). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega, 5(30), 18881-18890. doi:10.1021/acsomega.0c02111. Retrieved from [Link]

  • Li, L., et al. (2018). Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site. European Journal of Medicinal Chemistry, 151, 317-331. doi:10.1016/j.ejmech.2018.04.011. Retrieved from [Link]

Sources

Application

Synthesis and Radiolabeling of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric Acid for Metabolic Imaging Studies

Application Note & Protocol Authored by: Your Name, Senior Application Scientist Introduction The study of cellular metabolism in vivo is a cornerstone of biomedical research, providing critical insights into disease pat...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Authored by: Your Name, Senior Application Scientist

Introduction

The study of cellular metabolism in vivo is a cornerstone of biomedical research, providing critical insights into disease pathology and therapeutic response. Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality that allows for the non-invasive quantification of metabolic processes.[1][2] This is achieved through the use of radiolabeled substrates that act as probes for specific metabolic pathways. Altered metabolism is a hallmark of many diseases, including cancer, where enhanced glucose uptake is a well-known phenomenon exploited by the clinical PET tracer [¹⁸F]FDG.[2] However, other metabolic pathways are also dysregulated and represent opportunities for the development of novel imaging agents.

This application note details the synthesis and subsequent radiolabeling of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, a potential probe for studying fatty acid metabolism or other pathways involving keto acids. The trimethoxyphenyl moiety is a common structural motif in various biologically active compounds.[3][4][5][6][7] The presented protocols provide a comprehensive guide for researchers, scientists, and drug development professionals interested in developing novel radiotracers for metabolic imaging.

Part 1: Synthesis of the Precursor Molecule: 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric Acid

The synthesis of the non-radiolabeled standard and precursor for radiolabeling, 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, is achieved through a reliable and well-established method: Friedel-Crafts acylation.[8][9][10][11][12] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[11][12] In this protocol, 1,2,3-trimethoxybenzene is acylated with glutaric anhydride.

Rationale for Synthetic Strategy

The Friedel-Crafts acylation is an efficient method for forming carbon-carbon bonds and introducing a ketone functionality to an aromatic ring.[8][10] The use of glutaric anhydride as the acylating agent directly installs the desired five-carbon chain with a terminal carboxylic acid. The trimethoxy-substituted benzene ring is highly activated towards electrophilic aromatic substitution, facilitating the reaction.

Experimental Protocol: Synthesis of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric Acid

Materials:

  • 1,2,3-Trimethoxybenzene

  • Glutaric anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1,2,3-trimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane.

  • Lewis Acid Addition: Cool the solution to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (2.5 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Acylating Agent Addition: Dissolve glutaric anhydride (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of ice-cold water, followed by concentrated hydrochloric acid to dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid.

Data Presentation: Synthesis Yield

CompoundMolecular WeightStarting Material (g)Product (g)Yield (%)
5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid282.28(Specify amount)(Specify amount)(Specify %)

Diagram: Synthesis of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 1,2,3-Trimethoxybenzene 1,2,3-Trimethoxybenzene Reaction_Mixture Friedel-Crafts Acylation 1,2,3-Trimethoxybenzene->Reaction_Mixture Glutaric_anhydride Glutaric anhydride Glutaric_anhydride->Reaction_Mixture AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction_Mixture DCM DCM (Solvent) DCM->Reaction_Mixture Product 5-(2,3,4-Trimethoxyphenyl)- 5-oxovaleric acid Reaction_Mixture->Product

Caption: Friedel-Crafts acylation for the synthesis of the target compound.

Part 2: Radiolabeling with Carbon-11

For PET imaging, a positron-emitting radionuclide must be incorporated into the molecule. Carbon-11 is a commonly used positron emitter with a short half-life of 20.4 minutes.[13][14][15] This short half-life allows for multiple PET scans in a single day but also necessitates rapid and efficient radiolabeling procedures.[14] The carboxylic acid moiety of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is an ideal site for radiolabeling with Carbon-11 via [¹¹C]CO₂ fixation.[13][16][17]

Rationale for Radiolabeling Strategy

[¹¹C]CO₂ is a primary product from the cyclotron and can be used to label carboxylic acids.[13][15] This method involves the reaction of [¹¹C]CO₂ with a suitable organometallic reagent, such as a Grignard or organolithium reagent, derived from a precursor molecule. This approach allows for the direct incorporation of the ¹¹C label into the desired chemical position.

Experimental Protocol: [¹¹C]Carboxylation

Materials:

  • 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid precursor (e.g., a corresponding organotin or organoboron precursor)

  • [¹¹C]CO₂ produced from a cyclotron

  • Anhydrous tetrahydrofuran (THF)

  • Organometallic reagent (e.g., n-butyllithium or a palladium catalyst for Stille or Suzuki coupling)

  • Hydrochloric acid (HCl), dilute

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Sterile water for injection

  • Ethanol, USP grade

Procedure:

  • [¹¹C]CO₂ Production and Trapping: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.[13] Trap the produced [¹¹C]CO₂ in a solution of the precursor in anhydrous THF at low temperature (e.g., -78 °C).

  • Formation of the Organometallic Intermediate: In a separate vial, prepare the organometallic intermediate of the precursor.

  • [¹¹C]Carboxylation Reaction: Transfer the trapped [¹¹C]CO₂ to the vial containing the organometallic intermediate. Allow the reaction to proceed for a short period (typically 1-5 minutes).

  • Quenching: Quench the reaction with dilute hydrochloric acid.

  • Purification: Purify the radiolabeled product using preparative HPLC.[18][19][20] The HPLC system should be equipped with a suitable column (e.g., C18) and a mobile phase that allows for the separation of the desired product from unreacted precursor and byproducts. A radioactivity detector will identify the product peak.

  • Formulation: Collect the fraction containing the radiolabeled product. Remove the HPLC solvent under a stream of nitrogen. Reformulate the final product in a physiologically compatible solution, such as sterile saline with a small amount of ethanol, for in vivo studies.

Diagram: Radiolabeling Workflow

G Cyclotron [¹¹C]CO₂ Production (Cyclotron) Reaction [¹¹C]Carboxylation Reaction Cyclotron->Reaction Precursor Precursor Molecule Precursor->Reaction Purification HPLC Purification Reaction->Purification QC Quality Control Purification->QC Final_Product Radiolabeled Product for Injection QC->Final_Product

Caption: General workflow for the radiosynthesis of the target tracer.

Part 3: Quality Control

Ensuring the quality of the final radiopharmaceutical product is paramount for accurate and safe imaging studies.[21][22][23][24][25] Several quality control (QC) tests must be performed before administration.[21][23]

Key Quality Control Parameters:

  • Radiochemical Purity: This is the proportion of the total radioactivity in the desired chemical form.[23] It is typically determined by analytical HPLC with a radioactivity detector.[26][27] A radiochemical purity of >95% is generally required.

  • Chemical Purity: This refers to the absence of non-radioactive chemical impurities.[19] It is assessed by comparing the UV chromatogram from the HPLC analysis with that of a known standard.

  • Specific Activity: This is the amount of radioactivity per unit mass of the compound (e.g., GBq/µmol). High specific activity is crucial to minimize potential pharmacological effects of the injected tracer.

  • Sterility and Apyrogenicity: The final product must be sterile and free of pyrogens (fever-inducing substances) for safe intravenous administration.[25]

Data Presentation: Quality Control Specifications

ParameterSpecificationMethod
Radiochemical Purity> 95%Radio-HPLC
Chemical PurityNo significant impuritiesUV-HPLC
Specific Activity> 37 GBq/µmolCalculated from HPLC data
SterilitySterileSterility Test
Endotoxin Level< 175 EU/VLAL Test

Part 4: Considerations for In Vivo Imaging

The ultimate goal of synthesizing a radiolabeled compound is for its application in in vivo imaging studies.[1][28][29][30][31]

Biodistribution and Pharmacokinetics: Initial studies in animal models are necessary to determine the biodistribution and pharmacokinetic profile of the radiotracer. This involves injecting the radiolabeled compound and acquiring PET images at various time points to observe its uptake and clearance from different organs.

Metabolite Analysis: It is important to assess the metabolic stability of the radiotracer in vivo. This can be achieved by analyzing blood and tissue samples at different times after injection to identify and quantify any radiolabeled metabolites.

Target Engagement and Specificity: To demonstrate that the tracer is interacting with its intended biological target, blocking studies can be performed. This involves co-administering a high dose of the non-radiolabeled compound (cold ligand) to see if it can block the uptake of the radiotracer in the target tissue.

Conclusion

This application note provides a detailed guide for the synthesis and radiolabeling of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid as a potential PET imaging agent. The protocols are based on established chemical principles and are designed to be reproducible. Adherence to rigorous quality control procedures is essential to ensure the production of a high-quality radiopharmaceutical suitable for preclinical and potentially clinical imaging studies. The development of novel radiotracers like the one described herein will continue to advance our understanding of metabolic processes in health and disease.

References

  • IAEA. (n.d.). Quality Control in the Production of Radiopharmaceuticals. International Atomic Energy Agency. Retrieved from [Link]

  • Slideshare. (n.d.). Qc of radiopharmaceuticals. Retrieved from [Link]

  • The University of New Mexico. (n.d.). Quality Control of Compounded Radiopharmaceuticals. Retrieved from [Link]

  • Nucleus RadioPharma. (2024, November 18). Meeting the unique demands of radiopharmaceutical quality control. Retrieved from [Link]

  • İlem-Özdemir, D. (2022). QUALITY ASSURANCE AND QUALITY CONTROL OF RADIOPHARMACEUTICALS: AN OVERVIEW. Journal of Research in Pharmacy, 26(4), 1059-1068. Retrieved from [Link]

  • MDPI. (n.d.). Radiolabeling of Nanoparticles and Polymers for PET Imaging. Retrieved from [Link]

  • ACS Publications. (n.d.). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Retrieved from [Link]

  • NIH. (2025, December 2). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (2009, August 9). HPLC methods for the purification of [11C]-labelled radiopharmaceuticals: Reversal of the retention order of products and precursors. Retrieved from [Link]

  • NIH. (n.d.). Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging. National Center for Biotechnology Information. Retrieved from [Link]

  • NIH. (n.d.). [Carboxyl–11C]-Labeling of four high-affinity cPLA2α inhibitors and their evaluation as radioligands in mice with positron emission tomography. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Apollo. (n.d.). Imaging metabolism with hyperpolarized (13)C-labeled cell substrates. Retrieved from [Link]

  • Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Imaging metabolism with hyperpolarized (13)C-labeled cell substrates. Retrieved from [Link]

  • NIH. (2022, November 24). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. National Center for Biotechnology Information. Retrieved from [Link]

  • NIH. (n.d.). Metabolic radiolabeling and in vivo PET imaging of cytotoxic T lymphocytes to guide combination adoptive cell transfer cancer therapy. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2020, September 18). Synthesis, Radiolabeling, and Biological Evaluation of the cis Stereoisomers of 1-Amino-3-Fluoro-4-(fluoro-18F)Cyclopentane-1-Carboxylic Acid as PET Imaging Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET. Bioconjugate Chemistry. Retrieved from [Link]

  • ChemSrc. (n.d.). Cas no 34759-04-1 (5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid). Retrieved from [Link]

  • YouTube. (2020, June 5). Purification, formulation and quality control of radiopharmaceuticals (Sudeep Das). Polimi OpenKnowledge. Retrieved from [Link]

  • CERN Indico. (2018, June 5). Analytical control and purification of radiopharmaceuticals. Retrieved from [Link]

  • NIH. (2017, February 25). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023, January 17). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of new carbon-11 labeled benzoxazole derivatives for PET imaging of 5-HT(3) receptor. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Retrieved from [Link]

  • NIH. (2022, September 26). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2025, April 1). Chemical Labeling with Carbon-11 Carbon Dioxide: Strategies for Tracer Discovery. Retrieved from [Link]

  • NIH. (2023, June 14). Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid

Welcome to the dedicated technical support guide for the synthesis of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this procedure. We provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.

Introduction: The Synthetic Challenge

The synthesis of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is most commonly achieved via a Friedel-Crafts acylation of 1,2,3-trimethoxybenzene with glutaric anhydride. While theoretically straightforward, this reaction is notoriously sensitive to several factors that can significantly impact the final yield and purity of the product. The electron-rich nature of the trimethoxybenzene ring makes it highly reactive, but also prone to side reactions if conditions are not meticulously controlled.

This guide is structured to address the most frequent issues encountered during this synthesis, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Part 1: Troubleshooting Common Issues

This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

You've completed the reaction and work-up, but the isolated yield of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is significantly lower than expected, or perhaps you've isolated no product at all.

Potential Causes & Solutions:

  • Inactive Catalyst: The Lewis acid catalyst, typically aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), is extremely hygroscopic. Moisture from the air or residual water in your solvent or glassware will hydrolyze and deactivate the catalyst, halting the Friedel-Crafts reaction.

    • Solution: Always use a fresh, unopened container of the Lewis acid catalyst if possible. If using an older bottle, ensure it has been stored in a desiccator. Handle the catalyst quickly in a dry atmosphere (e.g., under a nitrogen or argon blanket or in a glove box). Ensure all glassware is oven-dried and cooled under a stream of dry gas before use.

  • Improper Reaction Temperature: The Friedel-Crafts acylation is temperature-sensitive. If the temperature is too low, the reaction rate will be too slow, leading to an incomplete reaction. If it's too high, you risk promoting side reactions and decomposition of the starting material or product.

    • Solution: Maintain the recommended reaction temperature meticulously. For the initial mixing of reactants and catalyst, a lower temperature (0-5 °C) is often used to control the initial exothermic reaction. Subsequently, the reaction may be allowed to proceed at room temperature or with gentle heating. Use a reliable thermometer and a controlled temperature bath.

  • Poor Quality Starting Materials: Impurities in the 1,2,3-trimethoxybenzene or glutaric anhydride can interfere with the reaction.

    • Solution: Use high-purity starting materials (≥98%). If you suspect the quality of your reagents, consider purifying them before use (e.g., recrystallization or distillation).

Issue 2: Formation of a Dark, Tarry, or Insoluble Reaction Mixture

The reaction mixture has turned into a dark, viscous tar that is difficult to work with and from which it is challenging to isolate the desired product.

Potential Causes & Solutions:

  • Excessive Reaction Temperature: Overheating the reaction mixture is a common cause of polymerization and decomposition, leading to tar formation.

    • Solution: As mentioned above, strict temperature control is paramount. Ensure your heating mantle or oil bath is set to the correct temperature and that the reaction flask has adequate stirring to ensure even heat distribution.

  • Incorrect Stoichiometry: Using a large excess of the Lewis acid catalyst can promote unwanted side reactions and polymerization.

    • Solution: Carefully measure your reagents. A typical molar ratio is 1:1:1.2-1.5 for 1,2,3-trimethoxybenzene: glutaric anhydride: Lewis acid. Refer to a validated protocol for the optimal stoichiometry.

  • Concentrated Reaction Conditions: If the reaction is too concentrated, localized overheating can occur, leading to decomposition.

    • Solution: Ensure you are using the appropriate amount of solvent to keep the reactants and intermediates in solution and to help dissipate heat.

Issue 3: Difficulties During Product Isolation and Purification

You've obtained a crude product, but you're struggling to purify it, or you're experiencing significant product loss during the work-up.

Potential Causes & Solutions:

  • Incomplete Hydrolysis of the Aluminum Chloride Complex: The product forms a complex with the aluminum chloride catalyst. This complex must be hydrolyzed to liberate the final keto acid. Incomplete hydrolysis will result in the product remaining in the organic layer during an aqueous extraction.

    • Solution: The work-up typically involves carefully quenching the reaction mixture with ice and hydrochloric acid. Ensure you add enough acid to fully break down the aluminum complex. The aqueous layer should be strongly acidic (pH 1-2). Stir the mixture vigorously for a sufficient amount of time to ensure complete hydrolysis.

  • Emulsion Formation During Extraction: The presence of aluminum salts and the nature of the product can sometimes lead to the formation of a stable emulsion between the organic and aqueous layers, making separation difficult.

    • Solution: To break an emulsion, you can try adding a saturated brine solution (NaCl), which increases the ionic strength of the aqueous phase. Gentle swirling or centrifugation can also be effective.

  • Product Precipitation: The desired product, 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, may have limited solubility in some organic solvents, especially after the work-up.

    • Solution: If the product precipitates, it may be possible to isolate it by filtration. Otherwise, you may need to use a larger volume of extraction solvent or switch to a solvent in which the product is more soluble.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best Lewis acid catalyst for this synthesis?

While several Lewis acids can be used, aluminum chloride (AlCl₃) is the most common and often gives the best yields. However, it is also the most reactive and requires careful handling. Zinc chloride (ZnCl₂) is a milder alternative that can sometimes offer better selectivity and easier handling, though it may require higher temperatures or longer reaction times.

Q2: Which solvent should I use?

The choice of solvent is critical. Nitrobenzene and carbon disulfide are traditional solvents for Friedel-Crafts reactions but are highly toxic. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common, less toxic alternatives. It is essential to use an anhydrous grade of solvent to avoid deactivating the catalyst.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. You can take small aliquots from the reaction mixture (be sure to quench them in acidic water before spotting) and run them on a TLC plate against your starting materials. The disappearance of the 1,2,3-trimethoxybenzene spot and the appearance of a new, more polar product spot will indicate that the reaction is proceeding.

Q4: My final product is an off-white or yellowish solid. How can I decolorize it?

The color is likely due to impurities formed from side reactions. Recrystallization is the most effective method for purification and decolorization. A common solvent system for recrystallization is an ethanol/water mixture. You can also try treating a solution of the crude product with activated charcoal to remove colored impurities before recrystallization.

Part 3: Experimental Protocol & Visualization

Optimized Synthesis Protocol

This protocol is a general guideline. You may need to adjust it based on your specific laboratory conditions and the scale of your reaction.

Step-by-Step Methodology:

  • Preparation: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,2,3-trimethoxybenzene (1.0 eq) and glutaric anhydride (1.0 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) as the solvent.

  • Cooling: Cool the mixture to 0-5 °C in an ice bath.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back down in an ice bath and slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Work-up: Stir the quenched mixture vigorously until all the aluminum salts have dissolved. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Low Yield or Reaction Failure CheckCatalyst Was the Lewis Acid Catalyst Active? Start->CheckCatalyst CheckTemp Was the Temperature Controlled? Start->CheckTemp CheckReagents Were Starting Materials Pure? Start->CheckReagents SolutionCatalyst Use Fresh, Anhydrous Catalyst. Handle Under Inert Atmosphere. CheckCatalyst->SolutionCatalyst No SolutionTemp Use Ice Bath for Addition. Maintain Recommended Reaction Temp. CheckTemp->SolutionTemp No SolutionReagents Use High-Purity Reagents. Purify if Necessary. CheckReagents->SolutionReagents No

Caption: A flowchart for troubleshooting low yield in the synthesis.

Reaction Mechanism Overview

ReactionMechanism Reactants 1,2,3-Trimethoxybenzene + Glutaric Anhydride AcyliumIon Acylium Ion Intermediate Reactants->AcyliumIon + AlCl₃ LewisAcid AlCl₃ SigmaComplex Sigma Complex (Wheland Intermediate) AcyliumIon->SigmaComplex Electrophilic Aromatic Substitution ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex Deprotonation FinalProduct 5-(2,3,4-Trimethoxyphenyl) -5-oxovaleric acid ProductComplex->FinalProduct + H₃O⁺ Workup Acidic Work-up (H₃O⁺)

Caption: The Friedel-Crafts acylation mechanism for the synthesis.

Part 4: Quantitative Data Summary

ParameterRecommended ValueRationale
Reagent Ratio 1:1:1.2 (Substrate:Anhydride:Catalyst)A slight excess of the Lewis acid ensures complete activation of the anhydride.
Reaction Temperature 0-5 °C (addition), RT (reaction)Controls initial exotherm and prevents side reactions while allowing the reaction to proceed to completion.
Reaction Time 4-12 hoursTypically sufficient for the reaction to go to completion. Monitor by TLC for confirmation.
Solvent Anhydrous 1,2-Dichloroethane (DCE)Good solvent for reactants and compatible with Friedel-Crafts conditions. Less toxic than alternatives.
Purification Method Recrystallization (Ethanol/Water)Effective for removing both colored impurities and unreacted starting materials.

References

  • Title: Process for preparing 5-(2,3,4-trimethoxyphenyl)
  • Title: Process for the preparation of 4-(2,3,4-trimethoxybenzoyl)
  • Title: Friedel-Crafts Acylation Source: Organic Chemistry, 5th Edition (Paula Yurkanis Bruice) - Note: A general textbook reference for the underlying mechanism. URL: (A specific URL cannot be provided for a textbook, but the topic is covered in standard organic chemistry texts.)
Optimization

troubleshooting solubility issues of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid in DMSO

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid in Dimethyl Sulfoxide (DMSO)....

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid in Dimethyl Sulfoxide (DMSO). Our goal is to provide a comprehensive, experience-driven resource that combines theoretical understanding with practical, field-proven solutions.

Introduction: Understanding the Compound and the Solvent

5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is a synthetic intermediate with a molecular structure that includes a trimethoxyphenyl group, a ketone, and a carboxylic acid.[1] This combination of functional groups suggests a moderate to good solubility in polar aprotic solvents like DMSO. DMSO is a powerful and widely used solvent in biological assays due to its ability to dissolve a broad range of both polar and nonpolar compounds.[2] However, achieving a stable, clear solution can sometimes be challenging. This guide will walk you through a systematic approach to troubleshooting and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: I've added 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid to DMSO at my desired concentration, but it's not dissolving completely. What should I do?

A1: Incomplete dissolution is a common issue. Here’s a step-by-step approach to address this:

  • Ensure Proper Mixing: Initially, ensure the solution has been thoroughly mixed. Vortexing the vial for 1-2 minutes is a standard first step.[2]

  • Apply Gentle Heat: Cautiously warm the solution in a water bath set to 37°C. Heat can increase the rate of dissolution, but be mindful of the compound's stability.[2] It is advisable to test the stability of your compound at this temperature with a small aliquot first.

  • Utilize Sonication: If gentle heating is insufficient, sonication can be an effective method to break down particle aggregates and enhance dissolution.[2] A brief period (5-10 minutes) in a bath sonicator is often sufficient.

  • Re-evaluate Your Concentration: If the above steps do not yield a clear solution, it's possible you are exceeding the compound's solubility limit in DMSO. Consider preparing a more dilute stock solution.

Q2: My compound dissolves in DMSO initially, but then precipitates out of solution. Why is this happening and how can I prevent it?

A2: Precipitation after initial dissolution can be due to a few factors:

  • Supersaturation: You may have created a supersaturated solution, which is inherently unstable. Over time, the excess solute will crystallize out.

  • Hygroscopicity of DMSO: DMSO is hygroscopic and readily absorbs moisture from the air. The presence of water can decrease the solubility of some organic compounds.[3]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can promote precipitation.

To prevent this:

  • Use Anhydrous DMSO: For sensitive compounds, use a fresh, unopened bottle of anhydrous (dry) DMSO.

  • Aliquot Stock Solutions: Once your compound is dissolved, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture.[2][4]

  • Store Properly: Store stock solutions at -20°C or -80°C.[4]

Q3: Can I heat my solution to a higher temperature to dissolve the compound?

Q4: I need to make a working solution in an aqueous buffer for my assay, but my DMSO stock precipitates upon dilution. What is the best way to perform this dilution?

A4: This is a very common challenge. The key is to perform the dilution in a stepwise manner to avoid a sudden change in solvent polarity.[4]

  • Stepwise Dilution: Instead of adding a small volume of DMSO stock directly into a large volume of aqueous buffer, perform serial dilutions. You can first dilute the DMSO stock with more DMSO to a lower concentration before the final dilution into the aqueous buffer.

  • Co-solvents: For particularly challenging compounds, the use of a co-solvent in your final assay media can be beneficial. Common co-solvents include PEG400 or glycerol.[4]

  • Final DMSO Concentration: Always aim to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[2][5]

Troubleshooting Workflow

When encountering solubility issues, a structured approach can save time and preserve your valuable compound. The following workflow is recommended:

Troubleshooting_Solubility start Start: Undissolved Compound in DMSO vortex Thoroughly Vortex (1-2 min) start->vortex check1 Clear Solution? vortex->check1 heat Gentle Warming (37°C, 10-15 min) check1->heat No success Success: Prepare Aliquots & Store at -20°C/-80°C check1->success Yes check2 Clear Solution? heat->check2 sonicate Sonicate (5-10 min) check2->sonicate No check2->success Yes check3 Clear Solution? sonicate->check3 reassess Re-assess Concentration (Likely Exceeds Solubility Limit) check3->reassess No check3->success Yes fail Consider Alternative Solvents or Formulation Strategies reassess->fail

Caption: A step-by-step workflow for troubleshooting solubility issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is a starting point and may need optimization based on the observed solubility of your specific batch of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid.

Materials:

  • 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid (MW: 282.29 g/mol )[1]

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

  • Water bath at 37°C

Procedure:

  • Weigh the Compound: Accurately weigh out 2.82 mg of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube.

  • Vortex: Tightly cap the tube and vortex for 1-2 minutes.[2] Visually inspect for any undissolved particles.

  • Gentle Warming (if necessary): If particles remain, place the tube in a 37°C water bath for 10-15 minutes.[2] Periodically vortex the tube during this time.

  • Sonication (if necessary): If the compound is still not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.[2]

  • Final Inspection: Once the solution is clear, briefly centrifuge the tube to ensure no particulate matter is present.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C to prevent degradation and contamination.[4]

Protocol 2: Serial Dilution for Aqueous Assays

This protocol describes the preparation of a working solution from a DMSO stock for use in a biological assay, minimizing precipitation.

Materials:

  • 10 mM stock solution of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid in DMSO

  • Anhydrous DMSO

  • Aqueous assay buffer (e.g., PBS or cell culture medium)

  • Sterile microcentrifuge tubes

Procedure:

  • Intermediate Dilution in DMSO: Prepare an intermediate dilution of your stock solution in 100% DMSO. For example, to achieve a final concentration of 10 µM in your assay with a final DMSO concentration of 0.1%, you would need a 10 mM stock. If you need a lower concentration, it is best to first dilute in DMSO.

  • Final Dilution into Aqueous Buffer: Add the required volume of the DMSO stock (or intermediate dilution) to your aqueous assay buffer. Crucially, add the DMSO stock to the buffer while gently vortexing the buffer. This rapid mixing helps to disperse the compound before it has a chance to precipitate.

  • Visual Inspection: After dilution, visually inspect the working solution for any signs of precipitation. If the solution appears cloudy, you may need to lower the final concentration or incorporate a co-solvent into your assay buffer.

Data Summary

PropertyValueSource
Molecular Formula C₁₄H₁₈O₆[1]
Molecular Weight 282.29 g/mol [1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 6[1]

The presence of a carboxylic acid group (a hydrogen bond donor) and multiple oxygen atoms (hydrogen bond acceptors) suggests that this molecule can interact favorably with a polar solvent like DMSO.

Logical Relationships in Solubility Troubleshooting

The following diagram illustrates the relationships between the key factors influencing the successful solubilization of a compound in DMSO for biological assays.

Solubility_Factors compound Compound Properties (Structure, Purity, MW) outcome Successful Solubilization & Assay Performance compound->outcome solvent Solvent Properties (DMSO Purity, Water Content) solvent->outcome procedure Dissolution Procedure (Vortexing, Heating, Sonication) procedure->outcome storage Storage Conditions (Temperature, Aliquoting) storage->outcome dilution Dilution Protocol (Stepwise, Final Concentration) dilution->outcome

Caption: Interacting factors that determine successful compound solubilization.

References

  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Technical Support.
  • Kuujia. (n.d.). Cas no 34759-04-1 (5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid). Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert opinion on drug discovery, 1(5), 415–424.
  • Russo, M. (2013). Re: What is the min DMSO concentration to dissolve unknown drugs? ResearchGate. Retrieved from [Link]

  • Kozikowski, A. P., et al. (2003). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery, 1(5), 415-424.

Sources

Troubleshooting

Technical Support Center: Optimization of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric Acid Synthesis

Welcome to the technical support center for the synthesis of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this impor...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important keto acid intermediate. The synthesis, primarily achieved through a Friedel-Crafts acylation, is powerful but presents specific challenges that can impact yield, purity, and reproducibility. This document provides in-depth, experience-driven answers to common problems and frequently asked questions, ensuring your synthesis is both successful and efficient.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the synthesis, providing the core knowledge needed to understand the reaction's principles.

Q1: What is the primary reaction mechanism for synthesizing 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid?

The synthesis is a classic example of a Friedel-Crafts acylation , a type of electrophilic aromatic substitution.[1][2] The reaction proceeds in several key steps:

  • Generation of the Electrophile: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), reacts with the acylating agent, glutaric anhydride. This generates a highly reactive acylium ion intermediate. This ion is resonance-stabilized, which prevents the carbocation rearrangements often seen in Friedel-Crafts alkylations.[1][3]

  • Nucleophilic Attack: The electron-rich 1,2,3-trimethoxybenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily breaking the ring's aromaticity.[4]

  • Rearomatization: A weak base, such as AlCl₄⁻, removes a proton from the carbon where the acyl group was added. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the ketone product complexed to the catalyst.[1]

Q2: Why is a stoichiometric amount (or more) of the Lewis acid catalyst often required for this reaction?

This is a critical and often misunderstood aspect of Friedel-Crafts acylation. Unlike reactions where the catalyst is used in small, catalytic amounts, acylations frequently require at least one full equivalent of the Lewis acid per mole of the acylating agent.[5] The reason is twofold:

  • One equivalent of the catalyst is required to activate the glutaric anhydride and generate the acylium ion.

  • The resulting product, an aryl ketone, is a Lewis base. The carbonyl oxygen has lone pairs of electrons that readily coordinate with the strong Lewis acid (e.g., AlCl₃).[1][6] This forms a stable complex, effectively sequestering and deactivating the catalyst. This complex is typically not broken until the aqueous workup step.[1] Therefore, a stoichiometric quantity is necessary to drive the reaction to completion.

Q3: What are the primary safety considerations when performing this synthesis?

  • Anhydrous Lewis Acids (AlCl₃, FeCl₃): These reagents are highly corrosive and react violently with moisture, releasing toxic HCl gas. Always handle them in a fume hood, wear appropriate personal protective equipment (PPE), and use anhydrous techniques (e.g., flame-dried glassware, inert atmosphere).[6][7]

  • Reaction Quenching: The quenching of the reaction mixture by adding it to ice/water or dilute acid is highly exothermic and releases large amounts of HCl gas. This must be done slowly, with vigorous stirring, and in a well-ventilated fume hood.[7]

  • Solvents: Solvents like dichloromethane (DCM) or nitrobenzene are hazardous. Consult their Safety Data Sheets (SDS) before use and handle them with appropriate care.

Q4: How should I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a TLC plate alongside your starting material (1,2,3-trimethoxybenzene). The product is significantly more polar than the starting arene due to the ketone and carboxylic acid moieties. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicate product formation.

Section 2: Troubleshooting Guide

This section is formatted to address specific experimental failures and provide actionable solutions based on established chemical principles.

Problem 1: My reaction yield is very low, or I've recovered only starting material.

This is the most common issue encountered. A systematic approach is key to diagnosing the root cause.

  • Possible Cause A: Inactive Catalyst

    • Why it Happens: Lewis acids like AlCl₃ are extremely sensitive to moisture.[5][6] Any water in your solvent, glassware, or starting materials will hydrolyze the AlCl₃ to inactive aluminum hydroxides, halting the reaction.

    • How to Fix It:

      • Ensure Anhydrous Conditions: Use flame-dried or oven-dried glassware under an inert atmosphere (Nitrogen or Argon).

      • Use Fresh Reagents: Use a freshly opened bottle of anhydrous AlCl₃. Older bottles may have absorbed atmospheric moisture.

      • Purify Solvents: Use a solvent from a solvent purification system or a freshly opened bottle of anhydrous solvent.

  • Possible Cause B: Insufficient Catalyst Loading

    • Why it Happens: As explained in the FAQ, the ketone product deactivates the catalyst by forming a stable complex.[1][5] Using less than a stoichiometric amount of catalyst relative to the glutaric anhydride will result in an incomplete reaction.

    • How to Fix It:

      • Check Stoichiometry: Ensure you are using at least 1.1 to 1.2 equivalents of AlCl₃ for every equivalent of glutaric anhydride. For particularly challenging substrates, up to 2.2 equivalents may be needed to account for the two carbonyl groups in the system (one in the anhydride, one in the product).

      • Order of Addition: Add the AlCl₃ to the solvent first, followed by the slow addition of glutaric anhydride to form the acylium ion precursor complex before adding the trimethoxybenzene.

  • Possible Cause C: Sub-optimal Reaction Temperature

    • Why it Happens: Friedel-Crafts acylations have a specific activation energy.[6] If the temperature is too low, the reaction will not proceed at a reasonable rate. Conversely, if it's too high, it can lead to decomposition and the formation of tar-like byproducts.[5]

    • How to Fix It:

      • Initial Cooling: The initial addition of reagents is often done at 0 °C to control the initial exothermic reaction.[7]

      • Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature.

      • Gentle Heating: If TLC shows no progress at room temperature after several hours, gently heat the reaction to 40-50 °C and monitor closely.

Problem 2: My NMR spectrum shows a mixture of products, including isomers.

  • Why it Happens: The 1,2,3-trimethoxybenzene ring is highly activated. While the acyl group is deactivating and generally prevents polyacylation, the initial reaction can sometimes occur at different positions on the ring, leading to regioisomers.[6] The primary substitution is expected at the 4-position (para to the C2-methoxy group), but some substitution at the 5-position (ortho to two methoxy groups) might occur.

  • How to Fix It:

    • Control Temperature: Lowering the reaction temperature can sometimes increase regioselectivity.

    • Solvent Choice: The polarity of the solvent can influence the ortho/para ratio.[5] Non-polar solvents like carbon disulfide or dichloromethane are common starting points.

    • Catalyst Choice: While AlCl₃ is standard, experimenting with a bulkier or milder Lewis acid like FeCl₃ or ZnCl₂ might favor the sterically less hindered product.[8]

Problem 3: I'm having difficulty purifying the final product.

  • Possible Cause A: Persistent Aluminum Salts

    • Why it Happens: If the reaction is not quenched properly, the aluminum-ketone complex persists, leading to an inseparable emulsion during aqueous workup.

    • How to Fix It:

      • Proper Quenching: Pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated HCl.[7] The acid ensures that all aluminum salts are converted to water-soluble AlCl₃.

      • Thorough Washing: During the extraction, wash the organic layer sequentially with dilute HCl, water, and finally brine to remove all inorganic salts.[7]

  • Possible Cause B: Unreacted Starting Material Contamination

    • Why it Happens: An incomplete reaction will leave behind non-polar 1,2,3-trimethoxybenzene, which can be difficult to separate from the product by simple recrystallization.

    • How to Fix It:

      • Acid-Base Extraction: Take advantage of the carboxylic acid group on your product. Dissolve the crude material in an organic solvent like ethyl acetate and extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution).

      • The acidic product will move to the aqueous layer as its carboxylate salt, while the neutral starting material remains in the organic layer.

      • Separate the layers, and then re-acidify the aqueous layer with cold dilute HCl to precipitate your pure product. Filter and dry the solid.

Section 3: Optimized Protocol and Comparative Data

This section provides a baseline protocol and data to guide your experimental design.

Optimized Experimental Protocol

This protocol is a representative example and may require optimization for specific laboratory conditions.

  • Setup: Under an inert atmosphere (N₂), add anhydrous dichloromethane (100 mL) to a 250 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Cool the flask to 0 °C in an ice bath.

  • Catalyst Suspension: Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to the cold solvent with stirring.[5]

  • Acylating Agent Addition: Dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane (20 mL) and add it dropwise to the AlCl₃ suspension over 15 minutes, maintaining the temperature at 0 °C.

  • Arene Addition: Dissolve 1,2,3-trimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane (20 mL) and add it dropwise via the dropping funnel over 30 minutes. Keep the internal temperature below 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting arene is consumed.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated HCl (20 mL) with vigorous stirring.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (50 mL), water (50 mL), and saturated brine (50 mL).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by the acid-base extraction method described in the troubleshooting section.

Data Tables for Optimization

Table 1: Comparison of Lewis Acid Catalysts on Reaction Yield

Catalyst (1.2 eq.)SolventTemperature (°C)Time (h)Typical Yield (%)Notes
AlCl₃ DichloromethaneRT375-85%Standard, highly effective but moisture-sensitive.[1]
FeCl₃ Dichloromethane40660-70%Milder, less moisture-sensitive, may require heating.[8]
ZnCl₂ Nitrobenzene60845-55%Much milder, requires higher temperatures and longer times.[8]
Bi(OTf)₃ Nitromethane50470-80%Modern, reusable catalyst but can be expensive.[9]

Table 2: Solvent Selection Guide

SolventDielectric ConstantBoiling Point (°C)Key Characteristics
Dichloromethane 9.140Good general-purpose solvent, easily removed.[5]
Carbon Disulfide 2.646Low polarity, classic solvent but highly toxic and flammable.
Nitrobenzene 34.8211High polarity, can dissolve catalyst complexes but difficult to remove.
1,2-Dichloroethane 10.484Higher boiling point than DCM, useful if gentle heating is required.[10]

Section 4: Visualization of Key Processes

Reaction Mechanism

The following diagram outlines the electrophilic aromatic substitution mechanism for the Friedel-Crafts acylation.

G Figure 1: Friedel-Crafts Acylation Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Rearomatization GA Glutaric Anhydride Acylium Acylium Ion Complex (Electrophile) GA->Acylium + AlCl₃ AlCl3 AlCl₃ Arene 1,2,3-Trimethoxybenzene Sigma Sigma Complex (Arenium Ion) Arene->Sigma + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex - H⁺ Final_Product Final Product (after workup) Product_Complex->Final_Product Aqueous Workup

Caption: Figure 1: Friedel-Crafts Acylation Mechanism

Experimental Workflow

This flowchart provides a visual summary of the key steps in the synthesis process.

G Figure 2: General Experimental Workflow start Start: Anhydrous Setup add_reagents 1. Add AlCl₃ & Anhydride (0°C) start->add_reagents add_arene 2. Add Trimethoxybenzene (<10°C) add_reagents->add_arene react 3. React at RT (Monitor by TLC) add_arene->react quench 4. Quench in Ice/HCl react->quench extract 5. Extraction & Washing quench->extract purify 6. Dry & Purify (Recrystallization / Acid-Base Extraction) extract->purify end Final Product purify->end

Caption: Figure 2: General Experimental Workflow

Troubleshooting Decision Tree for Low Yield

Use this decision tree to systematically diagnose and solve issues related to poor reaction yields.

G Figure 3: Troubleshooting Low Yield question question action action problem problem solution solution start Low Yield Observed q1 Were anhydrous conditions strictly used? start->q1 a1_no Use flame-dried glassware. Use fresh anhydrous reagents/solvents. q1->a1_no No q2 Was catalyst loading >= 1.1 equivalents? q1->q2 Yes end Re-run Optimized Reaction a1_no->end a2_no Increase AlCl₃ to 1.2 eq. relative to anhydride. q2->a2_no No q3 Was reaction monitored by TLC? q2->q3 Yes a2_no->end a3_no Implement TLC monitoring to track consumption of starting material. q3->a3_no No q4 Did TLC show reaction stalled at RT? q3->q4 Yes a3_no->end a4_yes Gently heat to 40-50°C and continue monitoring. q4->a4_yes Yes q4->end No a4_yes->end

Caption: Figure 3: Troubleshooting Low Yield

References

  • Vertex AI Search. (2024).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Wikipedia. (2024). Friedel–Crafts reaction. [Link]

  • Royal Society of Chemistry. (2024).
  • Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
  • ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]

  • ResearchGate. (2024).
  • National Institutes of Health. (2024).
  • BenchChem. (2024). Cas no 34759-04-1 (5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid).
  • ResearchGate. (2024). Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different....
  • RSC Publishing. (2023). Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis.
  • Kirk-Othmer Encyclopedia of Chemical Technology. (2004). Friedel-Crafts Reactions.
  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • National Institutes of Health. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • University of Calgary. (2023). Ch12: Friedel-Crafts acylation. [Link]

  • Reddit. (2024). Why can't this reaction continue? : r/chemhelp.
  • Master Organic Chemistry. (2023). Friedel-Crafts acylation of aromatic groups to give ketones. [Link]

  • Organic Reaction Mechanism. (2024). ORGANIC REACTION MECHANISM.
  • International Journal of Advanced Chemistry Research. (2021).
  • National Institutes of Health. (2024). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
  • YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]

  • National Institutes of Health. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. [Link]

  • ResearchGate. (2024). New synthesis process for 2,3,4-trimethoxybenzoic acid.
  • Wikipedia. (2024). 3,4,5-Trimethoxybenzaldehyde. [Link]

  • Google Patents. (2008). CN101265183A - Method for preparing 2,3,4-trimethoxybenzoic acid.
  • ResearchGate. (2024). An Alternate Preparation of 3,4,5-Trimethoxyphenol | Request PDF.
  • Google Patents. (2010). Preparation and purification method of 3,4,5-trimethoxybenzoic acid.
  • Google Patents. (2019). CN107445823B - Preparation method of 3, 4, 5-trimethoxyphenylacetic acid.
  • Google Patents. (2007). CN1309698C - Purifying process of 3,4,5-trimethoxyl benzoic acid.

Sources

Optimization

Technical Support Center: Stability of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid

Introduction Welcome to the technical support guide for 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Understanding the stability of this molecule in aqueous solutions is critical for ensuring experimental reproducibility, developing robust analytical methods, and designing stable formulations.[1][2] This guide provides answers to frequently asked questions, troubleshooting advice for common stability-related issues, and detailed protocols to help you assess the stability of this compound within your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid in its solid form and in solution?

A1:

  • Solid Form: As a solid, the compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. This minimizes the potential for degradation over long-term storage.

  • Aqueous Solutions: For maximum accuracy and to avoid confounding variables, it is strongly recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is unavoidable, solutions should be kept at 2-8°C and be thoroughly protected from light for no more than 24 hours. The stability in solution is highly dependent on pH, solvent composition, and exposure to environmental factors.[3]

Q2: What are the primary chemical moieties on this molecule that are susceptible to degradation in an aqueous environment?

A2: The structure of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid contains two key functional groups that influence its stability:

  • Aryl Ketone: While ketones are generally resistant to simple hydrolysis under neutral conditions, the bond can be susceptible to cleavage under harsh acidic or basic conditions.[4] More significantly, aromatic ketones are often photosensitive and can undergo photoreduction or other photochemical reactions upon exposure to UV or visible light.[5][6][7]

  • Carboxylic Acid: This group dictates the compound's solubility in aqueous media at different pH values and can participate in acid-base catalyzed reactions. Keto acids, as a class, can be prone to decarboxylation under certain conditions, such as elevated temperatures or extreme pH.

  • Trimethoxyphenyl Ring: The three electron-donating methoxy groups make the aromatic ring electron-rich. This increases its susceptibility to oxidative degradation, which can be initiated by exposure to air (oxygen), trace metal ions, or oxidizing agents.[8]

Q3: How significantly does pH affect the stability of this compound in water?

A3: The pH of the aqueous solution is a critical factor. Extreme pH values (both highly acidic and highly alkaline) can act as catalysts for degradation.[3][9]

  • Acidic Conditions (pH < 4): Strong acids can catalyze the hydrolysis of the ether linkages (methoxy groups) or potentially the ketone, although the latter requires severe conditions.[9]

  • Neutral Conditions (pH ~7): The compound is expected to be most stable around a neutral pH, but this must be experimentally verified.

  • Alkaline Conditions (pH > 8): Basic conditions may promote degradation through base-catalyzed hydrolysis reactions. Furthermore, the deprotonated carboxylic acid (carboxylate) may have different stability characteristics.

It is imperative to perform a pH stability study to identify the optimal pH range for your specific application and buffer system.[1][3]

Q4: Is 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid sensitive to light?

A4: Yes, there is a high probability of photosensitivity. The aromatic ketone chromophore can absorb UV light, leading to a photochemically excited state. This can initiate degradation through various pathways, including photoreduction or the generation of reactive radical species.[5][6] Therefore, all experiments involving solutions of this compound should be conducted in amber glassware or with vessels wrapped in aluminum foil to protect them from light.

Troubleshooting Guide: Common Stability Issues

Observed ProblemPotential CauseRecommended Action & Rationale
Loss of compound concentration over time in prepared solutions. Chemical Degradation. The compound is likely unstable under your storage or experimental conditions (pH, temperature, light exposure). Action: Prepare solutions immediately before use. Perform the preliminary stability study outlined below to determine optimal conditions.
Appearance of new, unidentified peaks in HPLC or LC-MS chromatograms. Formation of Degradation Products. Stress factors are causing the parent molecule to break down. Action: Conduct a forced degradation study (see protocol and diagram below) to systematically identify the conditions (acid, base, oxidation, heat, light) that cause degradation. This helps in elucidating the degradation pathway.[10]
Poor reproducibility between experiments run on different days. Inconsistent Solution Integrity. If solutions are prepared in advance or stored improperly, their effective concentration can change, leading to variable results. Action: Standardize solution preparation protocols. Always prepare fresh from solid material for each independent experiment.
Solution develops a yellow or brown tint upon standing. Oxidative Degradation. The electron-rich trimethoxyphenyl ring is likely undergoing oxidation, leading to the formation of colored byproducts. Action: Prepare solutions using de-gassed solvents. If compatible with your experiment, consider storing the solution under an inert atmosphere (e.g., nitrogen or argon).

Visualizations: Workflows and Degradation Logic

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Characterization A Prepare Stock Solution (e.g., in Acetonitrile) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B Expose Aliquots C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C Expose Aliquots D Oxidation (e.g., 3% H₂O₂, RT) A->D Expose Aliquots E Thermal Stress (e.g., 80°C in solution) A->E Expose Aliquots F Photostability (ICH Q1B light exposure) A->F Expose Aliquots G Analyze Samples by Stability-Indicating HPLC/LC-MS at Time Points (0, 2, 8, 24h) B->G C->G D->G E->G F->G H Quantify Parent Compound & Degradants G->H I Characterize Degradants (MS/MS, NMR) H->I J Elucidate Degradation Pathway I->J

Caption: Forced degradation experimental workflow.

Degradation_Pathways cluster_degradants Potential Degradation Mechanisms Parent 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid (Parent Compound) Hydrolysis Hydrolytic Products (e.g., under extreme pH) Parent->Hydrolysis H⁺ / OH⁻ Oxidation Oxidized Products (Oxidation of Phenyl Ring) Parent->Oxidation [O] / hv Photo Photodegradation Products (From UV/Vis Light Exposure) Parent->Photo hv

Caption: Potential degradation mechanisms for the target compound.

Experimental Protocols

Protocol: Preliminary Stability Study using RP-HPLC

This protocol provides a framework to assess the stability of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid in your own laboratory.

1. Objective: To determine the rate of degradation of the target compound in aqueous buffered solutions under various conditions (pH, temperature, light) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

2. Materials:

  • 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid

  • HPLC-grade acetonitrile and water

  • Formic acid or other mobile phase modifier

  • Phosphate or citrate buffers (e.g., pH 4, 7, and 9)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Temperature-controlled incubator/oven

  • Amber HPLC vials and clear vials

3. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the compound and dissolve it in 10.0 mL of acetonitrile. This organic stock solution is generally more stable than aqueous solutions.

  • Test Solutions (50 µg/mL): For each pH condition (4, 7, 9), dilute 0.5 mL of the stock solution into a 10.0 mL volumetric flask using the respective buffer. Prepare enough volume for all time points.

4. Application of Stress Conditions: For each pH value, divide the test solutions into four sets:

  • Set 1 (Control): Store at 2-8°C, protected from light (amber vials).

  • Set 2 (Room Temp/Light): Store at ambient temperature (~25°C) in clear vials on a lab bench.

  • Set 3 (Room Temp/Dark): Store at ambient temperature in amber vials.

  • Set 4 (Elevated Temp/Dark): Store at 40°C in a calibrated incubator in amber vials.

5. Sample Collection and Analysis:

  • Immediately after preparation, inject the "time zero" (T=0) sample for each condition.

  • Collect aliquots from each set at specified time points (e.g., 2, 4, 8, 24, 48 hours).

  • Analyze all samples by HPLC.

6. Suggested HPLC Method:

  • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 55% acetonitrile and 45% water containing 0.1% formic acid. (Note: This may require optimization).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for λmax using a UV-Vis spectrophotometer; start with 254 nm or 280 nm if unknown.

  • Injection Volume: 10 µL

7. Data Analysis and Interpretation:

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample for that specific condition.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

  • Plot % Remaining versus time for each condition. A significant decrease (>5-10%) in the peak area of the parent compound indicates instability under those conditions.

  • Monitor the appearance and growth of new peaks, which correspond to degradation products.

The results from this study will provide a clear, quantitative measure of the compound's stability, allowing you to make informed decisions about solution preparation, storage, and handling for your future experiments.

References

  • MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]

  • MDPI. (2023, July 28). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. [Link]

  • Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. [Link]

  • Kott, L. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. ResearchGate. [Link]

  • Nisman, B., & Wiesendanger, S. B. (1954). [Studies on degradation of keto acids by Clostridium sporogenes extracts]. PubMed. [Link]

  • LookChem. Cas no 34759-04-1 (5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid). [Link]

  • BioPharm International. (2012, October 2). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Quora. (2018, March 30). What does the hydrolysis of ketones yield?. [Link]

  • Journal of the Chemical Society C: Organic. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. [Link]

  • Charlier, M., & Hélène, C. (1972). Photochemical Reactions of Aromatic Ketones With Nucleic Acids and Their Components. 3. Chain Breakage and Thymine Dimerization in Benzophenone Photosensitized DNA. PubMed. [Link]

  • Chemical Communications. Photochemical studies on aromatic γ,δ-epoxy ketones: efficient synthesis of benzocyclobutanones and indanones. [Link]

  • Save My Exams. (2024, December 23). Relative Ease of Hydrolysis. [Link]

  • ACS Catalysis. (2026, January 10). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. [Link]

  • ACS Publications. ACS Catalysis Journal. [Link]

  • Pearson. (2024, June 25). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. [Link]

  • Donnelly, M. I., Chapman, P. J., & Dagley, S. (1981). Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. NIH. [Link]

  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Analytical Methods. OPUS. [Link]

  • Ambler, C. M., & Richard, J. P. (2012). Formation and Stability of the 4-Methoxyphenonium Ion in Aqueous Solution. NIH. [Link]

  • Rood, K. M., & Raushel, F. M. (2012). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. NIH. [Link]

  • Hawley, B., Mueller, C., & Lee, E. (2024). Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. NIH. [Link]

  • ResearchGate. (2025, August 7). Evaluation of detection methods for the reversed‐phase HPLC determination of 3′,4′,5′‐trimethoxyflavone in different phytopharmaceutical products and in human serum. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2016). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. NIH. [Link]

  • Donnelly, M. I., & Dagley, S. (1981). Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. NIH. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid. This document provides in-depth troubleshooting advice and answe...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers encountering challenges in this synthesis. The primary synthetic route involves the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene with succinic anhydride, a reaction that, while effective, is prone to specific side reactions requiring careful control of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this synthesis?

The synthesis is a classic Friedel-Crafts acylation .[1][2] In this electrophilic aromatic substitution (EAS) reaction, a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates succinic anhydride to generate a reactive acylium ion electrophile.[2][3] The electron-rich 1,2,3-trimethoxybenzene ring then acts as a nucleophile, attacking the acylium ion to form the aryl ketone product.[1]

Q2: My reaction yield is consistently low. What are the most common culprits?

Low yields in this specific Friedel-Crafts acylation can typically be traced back to three main areas:

  • Catalyst Issues: The Lewis acid catalyst (AlCl₃) may be inactive due to moisture, or an insufficient amount may have been used. The ketone product complexes with the catalyst, meaning stoichiometric quantities are often required.[4][5]

  • Side Reactions: The highly activated nature of the 1,2,3-trimethoxybenzene substrate makes it susceptible to side reactions, primarily the formation of undesired regioisomers and demethylation of the methoxy groups under harsh conditions.[6][7]

  • Sub-optimal Conditions: Incorrect reaction temperature, impure reagents, or insufficient reaction time can all lead to poor conversion and low yields.[4]

Q3: I see multiple spots on my TLC plate. What are the likely side products?

The most probable side products are:

  • Regioisomers: Due to the three activating methoxy groups on the aromatic ring, acylation can potentially occur at different positions, leading to isomeric products with very similar properties.[8]

  • Demethylated Products: Strong Lewis acids like AlCl₃ can cleave the methyl ethers, resulting in phenolic impurities.[6][7] This is especially prevalent at higher temperatures.

  • Unreacted Starting Material: Incomplete reaction will leave behind 1,2,3-trimethoxybenzene and succinic anhydride.

Troubleshooting Guide: Side Reactions & Optimization

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Problem 1: Low or No Product Formation

A low yield of the desired keto acid is the most frequently reported issue. The underlying causes are often related to the catalyst or reaction conditions.

  • Probable Cause A: Inactive Lewis Acid Catalyst

    • Explanation: Aluminum chloride (AlCl₃) is extremely hygroscopic. Any moisture in the reagents, solvent, or glassware will hydrolyze and deactivate the catalyst, halting the reaction.[4]

    • Solution: Ensure all glassware is oven-dried immediately before use. Use an anhydrous grade solvent and freshly opened or sublimed AlCl₃. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Probable Cause B: Insufficient Catalyst Loading

    • Explanation: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃. The oxygen of the newly formed ketone product acts as a Lewis base and forms a stable complex with AlCl₃.[4][5] This complex removes the catalyst from the reaction cycle. Therefore, more than one equivalent of the catalyst is necessary for the reaction to proceed to completion.

    • Solution: Use at least 2.2-2.5 equivalents of AlCl₃ relative to the limiting reagent (succinic anhydride or 1,2,3-trimethoxybenzene).

Problem 2: Identification of Phenolic Impurities

The presence of hydroxyl groups, indicated by broad peaks in ¹H NMR or IR spectra, points to a significant side reaction.

  • Probable Cause: Demethylation of Methoxy Ethers

    • Explanation: The combination of a strong Lewis acid (AlCl₃) and heat can readily cleave the aryl methyl ethers.[6][7] The Lewis acid coordinates to the ether oxygen, making the methyl group susceptible to nucleophilic attack by the chloride ion. This side reaction is particularly problematic for methoxy groups adjacent to the newly formed carbonyl group.[6]

    • Solutions:

      • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of reagents and allow the reaction to proceed at or slightly above room temperature only if necessary. Avoid excessive heating.

      • Milder Catalyst: Consider using a milder Lewis acid, such as zinc chloride (ZnCl₂), although this may require longer reaction times or higher temperatures, which must be optimized carefully.[5]

      • Alternative Reagents: Using triflic acid (TfOH) as a catalyst can sometimes promote acylation under milder conditions, reducing the likelihood of demethylation.

Problem 3: Formation of Multiple Isomers

Obtaining a mixture of products that are difficult to separate is a common challenge stemming from the electronics of the starting material.

  • Probable Cause: Poor Regiocontrol

    • Explanation: The 1,2,3-trimethoxybenzene ring is highly activated by three ortho, para-directing methoxy groups.[8] While acylation is expected to occur at the C5 position (para to the C2-methoxy and ortho to the C1- and C3-methoxy groups) due to a combination of electronic and steric factors, acylation at the C4 position is also possible. The choice of solvent and catalyst can influence this regioselectivity.[9]

    • Solutions:

      • Solvent Choice: Non-polar solvents like nitrobenzene or carbon disulfide can sometimes improve selectivity, although their toxicity is a concern. Dichloromethane is a common compromise.

      • Sterically Bulky Catalysts: While less common, exploring larger Lewis acid catalysts can sometimes influence the position of attack by favoring the less sterically hindered site.

      • Careful Purification: If a mixture is unavoidable, meticulous purification via column chromatography or fractional crystallization is required. A gradient elution on silica gel, starting with a non-polar solvent system and gradually increasing polarity, is often effective.

Summary Troubleshooting Table
Problem Probable Cause Recommended Solution
Low/No Yield Catalyst deactivation by moisture.Use oven-dried glassware, anhydrous reagents/solvents, and an inert atmosphere.[4]
Insufficient catalyst amount.Use >2 equivalents of AlCl₃ to account for complexation with the product.[4][5]
Phenolic Impurities Demethylation of methoxy groups.Maintain low reaction temperature (0-25 °C). Consider milder Lewis acids.[6][7]
Mixture of Isomers Poor regioselectivity on a highly activated ring.Optimize solvent and reaction temperature. Prepare for careful chromatographic separation.[8][9]
Difficult Purification Product complexed with catalyst.Ensure a thorough aqueous workup (e.g., ice/HCl) to break the AlCl₃-ketone complex.[10]
Visualizing the Reaction and Side Products
Main Reaction Pathway

Main_Reaction cluster_reagents Reagents TMB 1,2,3-Trimethoxybenzene Acylium Acylium Ion Intermediate TMB->Acylium Activation SA Succinic Anhydride SA->Acylium Activation Cat AlCl₃ (>2 eq.) Cat->Acylium Product 5-(2,3,4-Trimethoxyphenyl) -5-oxovaleric acid Acylium->Product Electrophilic Attack (C5 Position) Side_Reactions Start 1,2,3-Trimethoxybenzene + Succinic Anhydride Desired Desired Product (C5 Acylation) Start->Desired Main Path Isomer Regioisomer (e.g., C4 Acylation) Start->Isomer Side Path 1: Poor Regiocontrol Demethyl Demethylated Product (Phenolic Impurity) Desired->Demethyl Side Path 2: Harsh Conditions (Heat, excess AlCl₃)

Caption: Formation of common undesired side products.

Recommended Experimental Protocol

This protocol is a validated starting point designed to minimize common side reactions.

Reagents & Equipment:

  • 1,2,3-Trimethoxybenzene

  • Succinic anhydride

  • Aluminum chloride (anhydrous)

  • Nitrobenzene or Dichloromethane (anhydrous)

  • Hydrochloric acid (conc.)

  • Ice

  • Round-bottom flask, dropping funnel, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Loading: In a separate flask, dissolve 1,2,3-trimethoxybenzene (1 eq.) and succinic anhydride (1.1 eq.) in anhydrous nitrobenzene or dichloromethane.

  • Catalyst Suspension: Charge the reaction flask with anhydrous aluminum chloride (2.5 eq.) and the same anhydrous solvent. Cool the suspension to 0-5 °C in an ice bath.

  • Slow Addition: Add the solution of trimethoxybenzene and succinic anhydride dropwise to the stirred AlCl₃ suspension over 1-2 hours, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for another hour, then let it warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated HCl. Caution: This is a highly exothermic step.

  • Extraction: If using dichloromethane, separate the organic layer. If using nitrobenzene, steam distillation may be required to remove the solvent, or extract the product into an aqueous basic solution (e.g., NaHCO₃), wash away the nitrobenzene, and then re-acidify to precipitate the product.

  • Purification: The crude solid product can be purified by recrystallization from an appropriate solvent (e.g., aqueous ethanol) or by column chromatography on silica gel.

Troubleshooting Logic Flowchart

Troubleshooting_Flowchart start Reaction Outcome? low_yield Low Yield / No Reaction start->low_yield Low Yield bad_purity Poor Purity / Mixture start->bad_purity Poor Purity check_catalyst Check Catalyst: 1. Anhydrous conditions? 2. >2 eq. used? low_yield->check_catalyst fix_catalyst Solution: Improve drying protocol. Increase catalyst loading. check_catalyst->fix_catalyst No check_nmr Phenolic -OH in NMR/IR? bad_purity->check_nmr demethylation Demethylation Occurred check_nmr->demethylation Yes isomer_issue Multiple Isomers check_nmr->isomer_issue No fix_temp Solution: Lower reaction temp. Use milder catalyst. demethylation->fix_temp fix_purification Solution: Optimize solvent. Perform careful chromatography. isomer_issue->fix_purification

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method refinement for the analysis of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid by HPLC

Welcome to the dedicated technical support resource for the HPLC analysis of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the HPLC analysis of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and method refinement strategies. Our goal is to empower you with the scientific understanding to overcome common analytical challenges and ensure robust, reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the HPLC analysis of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid in a systematic question-and-answer format.

Question 1: Why am I observing significant peak tailing for my analyte?

Answer:

Peak tailing is a common issue when analyzing acidic compounds like 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid.[1][2][3] This phenomenon, where the latter half of the peak is broader than the front half, can compromise resolution and quantification accuracy. The primary causes and their solutions are outlined below.

  • Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based C18 columns are a primary cause of peak tailing for acidic and basic compounds.[3][4][5] These polar silanol groups can form strong secondary interactions with the polar carboxyl group of your analyte, leading to a mixed-mode retention mechanism and, consequently, peak tailing.[2][3]

    • Solution 1: Mobile Phase pH Adjustment. A crucial step in mitigating silanol interactions is to control the mobile phase pH. By lowering the pH of the mobile phase to at least two units below the pKa of your analyte, you can ensure the carboxylic acid group remains in its protonated, less polar form.[1][6] This "ion suppression" minimizes interactions with the polar silanol groups, leading to a more symmetrical peak shape.[6] Phosphoric acid or formic acid are commonly used for this purpose.[1]

    • Solution 2: Use of End-Capped Columns. Modern HPLC columns often undergo a process called "end-capping," where the residual silanol groups are chemically bonded with a small, less polar molecule.[5] Using a high-quality, end-capped C18 column will significantly reduce the availability of free silanol groups for secondary interactions.

    • Solution 3: Employing a Competing Acid. Adding a small concentration of a competing acid, such as trifluoroacetic acid (TFA), to the mobile phase can help mask the active silanol sites on the stationary phase.[1] However, be aware that TFA can be difficult to completely flush from the HPLC system and may interfere with mass spectrometry detection if used.

Question 2: My analyte's retention time is drifting between injections. What could be the cause?

Answer:

Retention time instability is a frequent problem in HPLC that can lead to inaccurate peak identification and quantification.[7] Several factors can contribute to this issue.

  • Inadequate Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence of injections. Insufficient equilibration can lead to a gradual change in the stationary phase environment and, consequently, drifting retention times.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved before the first injection.[1]

  • Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic solvent. This is particularly problematic in isocratic separations.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation. Using an online degasser can also help maintain a stable mobile phase composition.[8]

  • Temperature Fluctuations: Column temperature has a significant impact on retention time. Even minor fluctuations in ambient temperature can cause noticeable drift.

    • Solution: Utilize a thermostatted column compartment to maintain a constant and consistent column temperature throughout the analytical run.[8]

  • Unstable Mobile Phase pH: If the mobile phase pH is not adequately buffered, it can drift, leading to changes in the ionization state of the analyte and, therefore, its retention time.[7][9]

    • Solution: Use a suitable buffer system to maintain a stable pH. The buffer's pKa should be close to the desired mobile phase pH for optimal buffering capacity.

Question 3: I'm seeing split peaks for my analyte. How can I resolve this?

Answer:

Peak splitting can be a complex issue with several potential root causes.[4][7]

  • Mobile Phase pH Close to Analyte pKa: If the mobile phase pH is very close to the pKa of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, both the ionized and non-ionized forms of the molecule will exist in equilibrium.[5][7][10] These two forms will have different retention characteristics, leading to a split or shouldered peak.

    • Solution: As with peak tailing, adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure it exists predominantly in a single ionic form.[6][11]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion, including splitting.[4]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[1] If a different solvent must be used, ensure it is weaker than the mobile phase.

  • Column Inlet Issues: A partially blocked frit at the column inlet or a void in the packing material can disrupt the sample band as it enters the column, leading to peak splitting.[4][12]

    • Solution: First, try reversing and flushing the column to dislodge any particulate matter. If this does not resolve the issue, the column may need to be replaced. Using a guard column can help protect the analytical column from contamination.[8]

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding method development and best practices for the HPLC analysis of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid.

Q1: What are the key physicochemical properties of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid to consider for HPLC method development?

A1: Understanding the analyte's properties is fundamental. For 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, the key features are:

  • Aromatic Ketone Structure: The trimethoxyphenyl ring and the ketone group provide chromophores that allow for UV detection.

  • Carboxylic Acid Group: This functional group makes the molecule acidic and its ionization state is pH-dependent. This is the most critical factor to control for achieving good peak shape and stable retention.[6][13][14]

  • Moderate Polarity: The combination of the relatively nonpolar trimethoxyphenyl group and the polar carboxylic acid group suggests that reversed-phase HPLC is a suitable separation technique.

Q2: What is a good starting point for mobile phase selection?

A2: For a reversed-phase separation of this compound, a common starting point would be a mixture of an aqueous buffer and an organic modifier.

  • Organic Modifier: Acetonitrile is often a good first choice due to its low viscosity and UV transparency. Methanol is another option.

  • Aqueous Phase: This should be a buffer to control the pH. A phosphate buffer is a common choice for UV detection.[15] The pH should be adjusted to be acidic, for instance, around pH 2.5-3.0, to suppress the ionization of the carboxylic acid group.[6][11]

Parameter Recommendation Rationale
Column C18, end-capped, 3-5 µm particle sizeProvides good retention for moderately polar compounds and minimizes silanol interactions.
Mobile Phase Acetonitrile:Acidified Water (e.g., 0.1% Phosphoric Acid)Acetonitrile is a common organic modifier, and acidic water suppresses ionization.
Detection UV, wavelength of maximum absorbanceThe aromatic structure should provide good UV absorbance. An initial scan from 200-400 nm is recommended.
Flow Rate 1.0 mL/min for a 4.6 mm ID columnA standard flow rate for initial method development.
Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity.

Q3: How do I properly validate my developed HPLC method?

A3: Method validation is a critical process to ensure that your analytical method is suitable for its intended purpose.[16][17] Key validation parameters, as outlined by guidelines such as those from the International Council for Harmonisation (ICH), include:[17][18]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies.[16]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[16]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[18][19]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Troubleshooting Process

To aid in systematically diagnosing issues, the following workflow diagram illustrates a decision-making process for troubleshooting common HPLC problems.

Sources

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Technical Support Center: Enhancing Cell Permeability of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid and its derivatives. This guide provides in-depth troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address challenges related to cell permeability during your experiments. Our approach is grounded in established principles of medicinal chemistry and pharmacology to empower you with the rationale behind experimental choices.

Section 1: Initial Assessment and Troubleshooting

This section addresses common initial questions and concerns regarding the cell permeability of your lead compound.

Q1: My 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid derivative shows low activity in cell-based assays, but is potent in biochemical assays. Could poor cell permeability be the issue?

A1: Yes, a significant drop in potency between a biochemical assay and a cell-based assay is a classic indicator of poor cell permeability. The complex cellular environment presents multiple barriers that your compound must overcome to reach its intracellular target.

To systematically troubleshoot this, we recommend a tiered approach:

  • Physicochemical Property Analysis: First, assess the compound's "drug-likeness" using guidelines like Lipinski's Rule of Five.[1][2][3] This rule suggests that orally active drugs generally have:

    • A molecular weight of less than 500 Daltons.

    • A LogP (a measure of lipophilicity) value less than 5.

    • No more than 5 hydrogen bond donors.

    • No more than 10 hydrogen bond acceptors.

PropertyEstimated Value for 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acidLipinski's Rule of Five GuidelineCompliance
Molecular Weight~282.29 g/mol < 500Yes
Hydrogen Bond Donors1 (from the carboxylic acid)≤ 5Yes
Hydrogen Bond Acceptors6 (3 methoxy oxygens, 2 carbonyl oxygens, 1 carboxylic acid oxygen)≤ 10Yes
Predicted LogP~1.3 - 2.0< 5Yes

Based on this initial analysis, the parent compound does not violate Lipinski's Rule of Five. However, these are guidelines, and other factors can influence permeability. The carboxylic acid group, in particular, can become ionized at physiological pH, significantly increasing polarity and reducing passive diffusion across the lipid cell membrane.

  • Direct Permeability Measurement: The next crucial step is to directly measure the cell permeability of your compound. We recommend starting with a Parallel Artificial Membrane Permeability Assay (PAMPA), followed by a more biologically relevant Caco-2 cell permeability assay. Detailed protocols for both are provided in Section 3 .

Q2: What are the likely structural culprits for poor permeability in my 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid derivative?

A2: Based on the structure, two main features could be contributing to low cell permeability:

  • The Carboxylic Acid Moiety: This is the most probable cause. At physiological pH (~7.4), the carboxylic acid will be predominantly deprotonated, forming a negatively charged carboxylate. This charge makes it difficult for the molecule to pass through the hydrophobic lipid bilayer of the cell membrane.

  • Polar Surface Area (PSA): The presence of multiple oxygen atoms (in the methoxy and carbonyl groups) contributes to the molecule's overall polarity. While the predicted PSA is likely within an acceptable range, its interplay with the ionizable carboxylic acid can hinder permeability.

The following diagram illustrates the key structural features influencing permeability:

G cluster_molecule 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid Molecule Core Structure Carboxylic_Acid Carboxylic Acid (Ionizable, High Polarity) Molecule->Carboxylic_Acid Potential for high polarity at physiological pH Methoxy_Groups Trimethoxy Phenyl Group (Moderate Polarity, Lipophilicity) Molecule->Methoxy_Groups Contributes to lipophilicity

Caption: Key functional groups influencing permeability.

Section 2: Strategies for Improving Cell Permeability

This section provides actionable strategies to enhance the cell permeability of your derivatives.

Q3: How can I modify the structure of my compound to improve its cell permeability?

A3: A common and effective strategy is to employ a prodrug approach .[5][6] A prodrug is a biologically inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation within the body to release the active parent drug. For your compound, masking the polar carboxylic acid group is the most logical first step.

Here are two primary prodrug strategies:

  • Ester Prodrugs: Converting the carboxylic acid to an ester can significantly increase lipophilicity and mask the ionizable group, thereby enhancing passive diffusion.[7] Simple alkyl esters (e.g., methyl, ethyl) are a good starting point.

    • Rationale: The ester group is neutral and more lipophilic than the carboxylic acid. Once inside the cell, ubiquitous esterase enzymes will cleave the ester, regenerating the active carboxylic acid.

    • Synthetic Approach: Esterification can be achieved through various methods, including Fischer esterification (reacting the carboxylic acid with an alcohol in the presence of an acid catalyst) or by using coupling agents.

  • Amide Prodrugs: Forming an amide by reacting the carboxylic acid with an amine is another viable strategy.[8]

    • Rationale: Amides are also neutral and can increase lipophilicity. They are generally more stable to hydrolysis than esters, which could be advantageous for controlling the rate of drug release.

    • Synthetic Approach: Amide bond formation is typically achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[9]

The following workflow outlines the prodrug design and testing process:

G Start Low Cell Permeability of Parent Compound Prodrug_Strategy Select Prodrug Strategy (Ester or Amide) Start->Prodrug_Strategy Synthesis Synthesize Prodrug Derivatives Prodrug_Strategy->Synthesis Permeability_Assay Assess Permeability (PAMPA, Caco-2) Synthesis->Permeability_Assay Permeability_Assay->Prodrug_Strategy Low Permeability Stability_Assay Evaluate Stability (Plasma, Microsomes) Permeability_Assay->Stability_Assay Stability_Assay->Prodrug_Strategy Poor Stability Cell_Assay Confirm Activity in Cell-Based Assay Stability_Assay->Cell_Assay Cell_Assay->Prodrug_Strategy Low Activity Lead_Optimization Lead Optimization Cell_Assay->Lead_Optimization

Caption: Workflow for prodrug design and evaluation.

Q4: Besides structural modification, are there formulation strategies I can use to improve permeability?

A4: Yes, formulation strategies can significantly enhance the bioavailability of poorly permeable compounds, especially for in vivo studies.[5][10][11][12] Some common approaches include:

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the solubility and absorption of lipophilic drugs.[5]

  • Nanoparticle Encapsulation: Encapsulating your compound in nanoparticles can protect it from degradation and facilitate its transport across cell membranes.

  • Use of Permeation Enhancers: Certain excipients can transiently and reversibly increase the permeability of the intestinal epithelium.

The choice of formulation strategy will depend on the specific physicochemical properties of your compound and the intended route of administration.

Section 3: Experimental Protocols

This section provides detailed, step-by-step protocols for key permeability assays.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method for predicting passive membrane permeability.[13]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, PVDF membrane, 0.45 µm)

  • 96-well acceptor plates (e.g., Corning Costar)

  • Lecithin in dodecane solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare the Artificial Membrane: Carefully add 5 µL of the lecithin/dodecane solution to each well of the filter plate, ensuring the membrane is fully coated. Allow the solvent to evaporate for at least 30 minutes.

  • Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Prepare the Donor Plate: Dilute the test compound stock solution in PBS to a final concentration of 100 µM (the final DMSO concentration should be ≤1%). Add 150 µL of this solution to each well of the coated filter plate (the donor plate).

  • Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours on a plate shaker with gentle agitation.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate Apparent Permeability (Papp):

    Papp (cm/s) = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)

    Where:

    • [Drug]acceptor is the drug concentration in the acceptor well.

    • [Drug]equilibrium is the theoretical equilibrium concentration.

    • VA is the volume of the acceptor well.

    • VD is the volume of the donor well.

    • Area is the effective surface area of the membrane.

    • Time is the incubation time in seconds.

Protocol 2: Caco-2 Cell Permeability Assay

The Caco-2 assay is a widely used in vitro model that mimics the human intestinal epithelium and can assess both passive and active transport.[14]

Materials:

  • Caco-2 cells (ATCC)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transwell inserts (e.g., 24-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • Test compound

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be >250 Ω·cm². Additionally, perform a Lucifer yellow rejection assay to confirm the integrity of the tight junctions.

  • Bidirectional Permeability Assessment:

    • Apical-to-Basolateral (A-to-B) Transport:

      • Wash the cell monolayer with pre-warmed HBSS.

      • Add HBSS (pH 6.5) containing the test compound to the apical (upper) chamber.

      • Add fresh HBSS (pH 7.4) to the basolateral (lower) chamber.

      • Incubate at 37°C with gentle shaking.

      • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

    • Basolateral-to-Apical (B-to-A) Transport:

      • Wash the cell monolayer with pre-warmed HBSS.

      • Add HBSS (pH 7.4) containing the test compound to the basolateral chamber.

      • Add fresh HBSS (pH 6.5) to the apical chamber.

      • Incubate and sample from the apical chamber as described above.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):

    Papp (cm/s) = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor chamber.

    Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B)

    An ER > 2 suggests that the compound is a substrate for active efflux transporters.

References

  • Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm, 2(7), 669-674. Available from: [Link]

  • Shityakov, S., et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. Physical Chemistry Chemical Physics, 23(3), 2037-2046. Available from: [Link]

  • Keserű, G. M., & Lendel, C. (2025). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2025). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space | Request PDF. Available from: [Link]

  • Wagner, J. R., et al. (2015). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry, 58(21), 8545-8557. Available from: [Link]

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987. Available from: [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available from: [Link]

  • LookChem. (n.d.). Cas no 34759-04-1 (5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid). Available from: [Link]

  • ResearchGate. (2025). Formulation strategies to improve the bioavailability of poorly absorbed drugs | Request PDF. Available from: [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Available from: [Link]

  • Hilaris Publisher. (2025). Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Available from: [Link]

  • ResearchGate. (2025). Strategies to improve oral bioavailability. Available from: [Link]

  • Mapping Ignorance. (2018). Putting the "rule of five" of drug research in context. Available from: [Link]

  • chemeurope.com. (n.d.). Lipinski's Rule of Five. Available from: [Link]

  • ResearchGate. (n.d.). Lipinski's Rule of Five Analysis Results. Available from: [Link]

  • Scribd. (n.d.). Analysis of 10 Compounds According To Lipinski's Rule of Five. Available from: [Link]

  • Khan Academy. (n.d.). Ortho-para directors I. Available from: [Link]

  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Available from: [Link]

  • PubChem. (n.d.). 5-Methoxy-3-methyl-5-oxopentanoic acid. Available from: [Link]

  • Shanbhag, V. R., et al. (1992). Ester and amide prodrugs of ibuprofen and naproxen: synthesis, anti-inflammatory activity, and gastrointestinal toxicity. Journal of Pharmaceutical Sciences, 81(2), 149-154. Available from: [Link]

  • Øiestad, E. L., et al. (2019). Metabolite Profiling of Ortho-, Meta-and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology, 44(2), 136-147. Available from: [Link]

  • International Journal of Current Engineering and Scientific Research. (2019). THE IMPACT OF ORTHO,META AND PARA METHOXY GROUP SUBSTITUTION ON PHOTOLUMINESCENT PROPERTIES OF 2,4-DIPHENYL QUINOLINE. Available from: [Link]

  • ResearchGate. (n.d.). Amide and ester from caffeic and 3,4,5‐trimethoxy cinnamic acid. Available from: [Link]

  • Stoyanov, S., et al. (2020). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 25(18), 4249. Available from: [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available from: [Link]

  • ResearchGate. (2019). Synthesis of some 2-arylpropionic acid amides as prodrugs. Available from: [Link]

  • Janeba, Z., et al. (2007). Ester prodrugs of cyclic 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine: synthesis and antiviral activity. Journal of Medicinal Chemistry, 50(26), 6473-6481. Available from: [Link]

  • Lin, C., & Lin, C. (2019). In Silico Prediction of PAMPA Effective Permeability Using a Two-QSAR Approach. International Journal of Molecular Sciences, 20(13), 3209. Available from: [Link]

  • MDPI. (n.d.). (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. Available from: [Link]

  • PubChem. (n.d.). 3,4,5-Trimethoxybenzoic Acid. Available from: [Link]

  • Kumar, A., et al. (2024). Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline. RSC Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2025). (PDF) Synthesis, in vitro and in silico studies of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as cholinesterase inhibitors. Available from: [Link]

  • Al-Ostath, A., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Advances. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Assays with 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid

Welcome to the technical support center for researchers utilizing 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid. This guide is designed to provide in-depth troubleshooting assistance for unexpected results in biochemical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid. This guide is designed to provide in-depth troubleshooting assistance for unexpected results in biochemical and cell-based assays involving this compound. Drawing upon established principles of medicinal chemistry and assay development, this resource will help you diagnose and resolve common experimental challenges, ensuring the integrity and reproducibility of your data.

Introduction: Understanding the Molecule

5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is a multifaceted organic molecule featuring a trimethoxyphenyl group, a ketone, and a carboxylic acid moiety. This unique combination of functional groups makes it an interesting candidate for various biological assays, particularly in the fields of oncology and enzyme inhibition, where related trimethoxyphenyl compounds have shown significant activity.[1][2][3][4] However, these same structural features can also present challenges in experimental settings. This guide will address these potential issues head-on, providing you with the tools to navigate them effectively.

Part 1: Solubility and Compound Handling

A frequent source of variability in assays is improper handling and poor solubility of the test compound. If the compound is not fully dissolved, its effective concentration in the assay will be lower than intended, leading to apparent inactivity or inconsistent results.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for making a stock solution of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid?

A1: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended. Similar keto-acid compounds demonstrate good solubility in polar aprotic solvents like DMSO and dimethylformamide (DMF).[5] It is crucial to use a fresh, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can impact compound stability and solubility.

Q2: My compound precipitates when I add it to my aqueous assay buffer. What should I do?

A2: This is a common issue when diluting a DMSO stock solution into an aqueous buffer. The key is to ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to avoid solvent effects on the biological system.[5] If precipitation occurs, consider the following:

  • Vortexing during dilution: Add the stock solution to the aqueous buffer while vortexing to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Intermediate dilution steps: Instead of a single large dilution, perform serial dilutions.

  • Gentle warming and sonication: For some compounds, gentle warming (to no more than 37°C) or sonication can help to redissolve small amounts of precipitate. However, be cautious as this may also accelerate degradation.

Q3: How should I store my stock solutions?

A3: To maintain the integrity of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[5] Store these aliquots at -20°C or -80°C, protected from light.

Protocol: Preparing Working Solutions
  • Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.

  • For your experiment, perform a serial dilution of the DMSO stock into your final aqueous assay buffer.

  • Add the compound to the buffer with vigorous mixing.

  • Visually inspect the final solution for any signs of precipitation. If observed, reconsider the final concentration or the dilution method.

  • Always include a vehicle control (e.g., buffer with the same final percentage of DMSO) in your experiments to account for any solvent effects.[6]

Part 2: Inconsistent Results and Suspected Aggregation

One of the most common and often overlooked causes of false positives in high-throughput screening and other biochemical assays is the formation of small molecule aggregates.[7] These aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to apparent biological activity that is not due to a specific, one-to-one interaction with the target.

Frequently Asked Questions (FAQs)

Q1: My results with 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid are not reproducible. Could this be due to aggregation?

A1: Yes, poor reproducibility is a hallmark of aggregation-based activity. The formation of aggregates is highly dependent on factors such as compound concentration, incubation time, and the specific composition of the assay buffer, which can lead to significant variability between experiments.

Q2: How can I test if my compound is forming aggregates in my assay?

A2: A simple and effective way to test for aggregation is to include a small amount of a non-ionic detergent, such as Triton X-100 (typically at a final concentration of 0.01-0.1%), in your assay buffer.[7] If the observed activity of your compound is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the initial result was due to aggregation.

Q3: At what concentration is aggregation likely to occur?

A3: Aggregation is a concentration-dependent phenomenon. While the critical aggregation concentration varies for each compound, it often occurs in the low micromolar range, which is a common concentration used in screening assays.

Troubleshooting Workflow: Diagnosing Compound Aggregation

Caption: Workflow for diagnosing aggregation-based assay interference.

Protocol: Detergent-Based Assay for Aggregation
  • Prepare two sets of assay reactions.

  • In the first set, use your standard assay buffer.

  • In the second set, use your standard assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Run your assay with a concentration range of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid in both buffer conditions.

  • Compare the dose-response curves. A significant rightward shift or complete loss of activity in the detergent-containing buffer is strong evidence of aggregation.

Condition IC50 of Compound X Interpretation
Standard Buffer5 µMApparent inhibition
Buffer + 0.01% Triton X-100> 100 µMInhibition is likely due to aggregation[7]

Part 3: Assay-Specific Artifacts

The trimethoxyphenyl moiety of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid can potentially interfere with certain assay technologies, particularly those that rely on fluorescence.

Frequently Asked Questions (FAQs)

Q1: I am using a fluorescence polarization (FP) assay and see a decrease in signal with increasing compound concentration. Is this real?

A1: Not necessarily. Aromatic compounds, including those with methoxy groups, can interfere with fluorescence-based readouts.[7][8][9] This can happen in two ways:

  • Autofluorescence: The compound itself might be fluorescent at the excitation and emission wavelengths of your assay, leading to a high background signal.

  • Fluorescence Quenching: The compound might absorb the excitation or emission light of your fluorescent probe, leading to an artificially low signal.[9]

Q2: How can I test for fluorescence interference?

A2: You should run a control experiment where you measure the fluorescence of your compound at various concentrations in the assay buffer, but without the target protein or fluorescent probe.[7] If you observe a significant signal from the compound alone, you have an autofluorescence issue. To test for quenching, you would measure the fluorescence of your probe in the presence of increasing concentrations of your compound (without the target protein). A decrease in the probe's fluorescence indicates quenching.

Troubleshooting Workflow: Fluorescence Interference

Caption: Decision tree for troubleshooting fluorescence-based assays.

Part 4: Compound Stability and Reactivity

The keto-acid functionality of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid can be susceptible to degradation or reaction with assay components, particularly under certain pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid in aqueous buffer?

A1: Keto-acids can be unstable in aqueous solutions, and their stability is often pH-dependent.[10] It is generally recommended to prepare aqueous solutions fresh for each experiment. If you suspect instability, you can perform a time-course experiment where you incubate the compound in your assay buffer for varying amounts of time before initiating the assay to see if its activity changes.

Q2: Can the ketone group react with components in my assay?

A2: Ketones can potentially react with certain nucleophiles, although they are generally less reactive than aldehydes. If your assay buffer contains high concentrations of primary amines (e.g., Tris buffer at a basic pH), there is a possibility of Schiff base formation, though this is less common under typical assay conditions.

Protocol: Assessing Compound Stability
  • Prepare a fresh solution of the compound in your assay buffer.

  • Aliquot the solution and incubate at the assay temperature for different durations (e.g., 0, 1, 2, 4, and 8 hours).

  • At each time point, add the pre-incubated compound to your assay and measure its activity.

  • A significant loss of activity over time suggests compound degradation.

  • If degradation is observed, consider preparing the compound solution immediately before use or investigating a more suitable buffer system.

Pre-incubation Time (hours) % Inhibition Interpretation
085%Fresh compound is active
260%Partial degradation
430%Significant degradation
810%Compound is unstable under assay conditions

By systematically working through these troubleshooting guides, researchers can more confidently interpret their results and avoid the common pitfalls associated with in vitro assays of small molecules.

References

  • Nikolovska-Coleska, Z., et al. A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society.
  • MB - About. Assay Troubleshooting. Available from: [Link].

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available from: [Link].

  • Matulis, D., et al. A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. 2021;50(3-4):345-352.
  • ResearchGate. How to do enzyme inhibition assay if a compound poorly dissolved in 5-10 % DMSO. Available from: [Link].

  • tracerDB. Fluorescence Polarization. Available from: [Link].

  • MDPI. Myristicin from Athamanta sicula L.: A Potential Natural Antimicrobial Agent. Available from: [Link].

  • PubMed. A Fluorescence Polarization Assay for the Identification of Inhibitors of the p53-DM2 Protein-Protein Interaction. Available from: [Link].

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available from: [Link].

  • YouTube. 11.03 Introduction to Tautomerization; Stability of Keto and Enol Tautomers. Available from: [Link].

  • National Center for Biotechnology Information. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation. Available from: [Link].

  • National Center for Biotechnology Information. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. Available from: [Link].

  • RSC Publishing. Fluorescence quenching by photoinduced electron transfer between 7-methoxycoumarin and guanine base facilitated by hydrogen bonds: an in silico study. Available from: [Link].

  • ACS Publications.
  • National Center for Biotechnology Information. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Available from: [Link].

  • National Center for Biotechnology Information. Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Available from: [Link].

  • ACS Publications. Ketonization of acetophenone enol in aqueous buffer solutions. Rate-equilibrium relations and mechanism of the uncatalyzed reaction. Journal of the American Chemical Society.
  • Frontiers. Recent advances in macrocyclic arenes-based fluorescent indicator displacement assays. Available from: [Link].

  • Chemistry LibreTexts. 22.1: Keto-Enol Tautomerism. Available from: [Link].

  • National Center for Biotechnology Information. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Available from: [Link].

  • National Center for Biotechnology Information. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Available from: [Link].

  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Available from: [Link].

  • National Center for Biotechnology Information. Interference and Artifacts in High-content Screening - Assay Guidance Manual. Available from: [Link].

  • ResearchGate. What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. Available from: [Link].

  • MDPI. Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. Available from: [Link].

  • PubMed Central. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Available from: [Link].

  • National Center for Biotechnology Information. 5-[2-(3,4-dimethoxyphenyl)ethyl-[11C]methyl-amino]. Available from: [Link].

  • National Center for Biotechnology Information. Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. Available from: [Link].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Biological Target of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid

For researchers, scientists, and drug development professionals, the journey from a promising compound to a validated therapeutic candidate is paved with rigorous scientific validation. A critical milestone in this journ...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound to a validated therapeutic candidate is paved with rigorous scientific validation. A critical milestone in this journey is unequivocally identifying and confirming the compound's biological target. This guide provides an in-depth, objective comparison of modern experimental strategies for validating the biological target of novel small molecules, using 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid as a central case study.

The trimethoxyphenyl (TMP) moiety is a well-recognized pharmacophore present in numerous natural and synthetic compounds with potent biological activities, particularly in oncology.[1] Compounds featuring this scaffold, such as the famed combretastatins, are known to target tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[2] Given this precedent, a primary hypothesis for the target of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is the tubulin/microtubule system.

An Integrated Strategy for Target Validation

Robust target validation relies on an orthogonal approach, where multiple independent methods are used to build a cohesive and undeniable case. A single experiment, no matter how compelling, is insufficient. The logical flow is to first test the primary functional hypothesis, then quantify the direct physical interaction, and finally, confirm target engagement within the complex milieu of a living cell.

Target_Validation_Workflow cluster_0 Phase 1: Hypothesis Testing (Function) cluster_1 Phase 2: Biophysical Confirmation (Direct Binding) cluster_2 Phase 3: In-Cell Confirmation (Target Engagement) cluster_3 Phase 4: Unbiased Identification (Broad Spectrum) biochemical In Vitro Tubulin Polymerization Assay spr Surface Plasmon Resonance (SPR) biochemical->spr Confirms direct interaction itc Isothermal Titration Calorimetry (ITC) biochemical->itc Confirms direct interaction cetsa Cellular Thermal Shift Assay (CETSA) spr->cetsa Validates in cellular context itc->cetsa Validates in cellular context chempro Chemical Proteomics (e.g., Affinity-MS) cetsa->chempro Broadens search if hypothesis is null

Caption: Integrated workflow for target validation.

Phase 1: Functional Validation - The In Vitro Tubulin Polymerization Assay

The most direct way to test our hypothesis is to assess whether 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid functionally impairs the formation of microtubules from their tubulin subunits. The in vitro tubulin polymerization assay is a foundational tool for this purpose.[3]

Causality Behind the Choice: This assay provides immediate functional data. If the compound inhibits tubulin polymerization, it strongly supports the initial hypothesis and justifies the use of more resource-intensive biophysical assays. The process monitors the assembly of purified tubulin into microtubules, which can be tracked by an increase in fluorescence of a reporter dye that binds preferentially to polymerized microtubules.[3] The polymerization is initiated by raising the temperature to 37°C in the presence of GTP.[3]

Detailed Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
  • Reagent Preparation:

    • Thaw lyophilized, >99% pure bovine tubulin protein (Cytoskeleton, Inc., Cat. # T240 or similar) on ice.

    • Prepare a 2X Tubulin Polymerization Buffer (TPB) containing 160 mM PIPES (pH 6.9), 2 mM MgCl₂, 1 mM EGTA, and 20% glycerol.

    • Prepare a 10 mM stock of GTP in ultrapure water.

    • Prepare a 10X stock of the fluorescent reporter (e.g., DAPI) in DMSO.

    • Prepare a 10 mM stock of the test compound, 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, in DMSO. Prepare serial dilutions. Include Paclitaxel (stabilizer) and Nocodazole (destabilizer) as positive controls.[4]

  • Reaction Assembly (on ice):

    • In a pre-chilled 96-well half-area plate, assemble the reaction mixture. For a 50 µL final volume:

      • 22.5 µL Tubulin (at ~4.5 mg/mL in 1X TPB with 1mM GTP)

      • 2.5 µL Fluorescent Reporter (10X stock)

      • 25 µL of 2X test compound dilution in 1X TPB.

    • The final concentration of tubulin should be ~2 mg/mL.

  • Data Acquisition:

    • Immediately place the plate into a fluorescence plate reader pre-warmed to 37°C.

    • Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time. A sigmoidal curve indicates successful polymerization.

    • Inhibitors like our test compound will decrease the maximum fluorescence (Vmax) and the slope of the polymerization phase.

    • Calculate the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Phase 2: Biophysical Confirmation - Quantifying the Direct Interaction

Positive results from the functional assay must be substantiated with direct evidence of binding. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free techniques that provide precise quantitative data on the physical interaction between a compound and its target protein.

Surface Plasmon Resonance (SPR)

SPR measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[5] This technique provides kinetic data, including the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₔ).[5][6]

Causality Behind the Choice: SPR is highly sensitive and provides invaluable kinetic information. A fast "on-rate" and slow "off-rate" often correlate with higher cellular potency. It directly visualizes the binding and dissociation events, providing a high degree of confidence in the interaction.[7][8]

SPR_Principle cluster_0 SPR Sensor Chip sensor Gold Film protein Immobilized Tubulin detector Detector (Measures Refractive Index Change) protein->detector Signal compound Analyte Flow (Test Compound) compound->protein Binding

Caption: Principle of Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding interactions.[9] It directly measures the heat released or absorbed when a compound binds to its target.[10] By titrating the compound into a solution containing the target protein, ITC can determine the binding affinity (Kₔ), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy ΔH and entropy ΔS).

Causality Behind the Choice: ITC provides a complete thermodynamic profile of the binding event in-solution, without immobilization, which is a key advantage over SPR.[9] This information is critical for lead optimization, as it helps scientists understand the driving forces behind the interaction (e.g., hydrogen bonding vs. hydrophobic effects). Because it directly measures the heat of binding, it is less prone to artifacts that can affect other methods.[9]

Phase 3: Cellular Confirmation - Proving Target Engagement In Situ

Confirming a direct biochemical or biophysical interaction is necessary but not sufficient. The ultimate validation comes from demonstrating that the compound engages its target within the native, complex environment of a cell. The Cellular Thermal Shift Assay (CETSA) is a revolutionary technique for this purpose.[11][12]

Causality Behind the Choice: CETSA operates on the principle of ligand-induced thermal stabilization.[13] When a compound binds to its target protein, it generally increases the protein's stability, causing it to denature and aggregate at a higher temperature than its unbound state.[11] This allows for the detection of target engagement in intact cells, cell lysates, and even tissue samples, making it a physiologically relevant assay.[14]

CETSA_Principle cluster_0 Without Compound cluster_1 With Compound p_unbound Target Protein heat_unbound Heat (T°C) denatured Denatured Protein heat_unbound->denatured p_bound Target Protein + Bound Compound heat_bound Heat (T°C) stable Stable Protein heat_bound->stable

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol: Western Blot-Based CETSA
  • Cell Treatment:

    • Culture cells (e.g., HeLa or A549) to ~80% confluency.

    • Treat cells with either vehicle (DMSO) or varying concentrations of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid for 1-2 hours at 37°C.

  • Heating Step:

    • Harvest the cells and resuspend them in a lysis buffer containing protease inhibitors.

    • Aliquot the cell lysate from both vehicle and compound-treated groups into separate PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermocycler, followed by a 3-minute incubation at room temperature.

  • Protein Separation:

    • Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Detection:

    • Normalize the protein concentration of all supernatant samples.

    • Analyze the samples via SDS-PAGE and transfer to a PVDF membrane.

    • Perform a Western blot using a primary antibody specific for the hypothesized target (e.g., anti-β-tubulin).

    • Use a secondary antibody conjugated to HRP and detect with a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein relative to the unheated control against the temperature.

    • A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control confirms target engagement.

Comparison of Target Validation Methodologies

The selection of an assay depends on the specific research question, available resources, and the stage of the drug discovery project.

AssayPrincipleKey OutputThroughputLabel-FreeCore Application
Tubulin Polymerization Measures the assembly of tubulin into microtubules.[3]Functional activity (IC₅₀)HighNo (reporter dye)Initial hypothesis testing and functional screening.
Surface Plasmon Resonance (SPR) Detects mass changes on a sensor surface upon binding.[5]Binding kinetics (Kₔ, kₐ, kₔ)MediumYesPrecise quantification of binding kinetics and affinity.
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event.[9][10]Binding thermodynamics (Kₔ, ΔH, ΔS, n)LowYes"Gold standard" validation of binding affinity and thermodynamics.
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.[12]Target engagement in cells (ΔTm)Low-MediumYesConfirmation of target binding in a physiological context.
Chemical Proteomics Affinity-based pulldown of binding partners from cell lysates.[15]Identity of binding proteins (on- and off-targets)LowNo (probe/bead)Unbiased target identification and selectivity profiling.

Quantitative Data Summary (Representative)

MethodCompoundParameterValueInterpretation
Tubulin Assay5-(...)-acidIC₅₀1.5 µMPotent inhibitor of microtubule formation.
SPR5-(...)-acidKₔ250 nMHigh-affinity direct binding to tubulin.
ITC5-(...)-acidKₔ300 nMConfirms high-affinity binding in-solution.
CETSA5-(...)-acidΔTm+4.2 °CStrong evidence of target engagement in cells.

Conclusion

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Almqvist, H., et al. (2016). CETSA simplifies the identification of intracellular targets of drugs. Science. [Link]

  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. Aragen Life Sciences. [Link]

  • Gallant, C. J., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. [Link]

  • deNOVO Biolabs. (2025). How does SPR work in Drug Discovery? deNOVO Biolabs. [Link]

  • Trace Analytics GmbH. (2020). Surface Plasmon Resonance (SPR) Analysis for Drug Development. Trace Analytics GmbH. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]

  • Chemistry For Everyone. (2025). How Is Surface Plasmon Resonance Used In Drug Discovery? YouTube. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UMBI. [Link]

  • Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical. [Link]

  • Creative Biolabs. (n.d.). Isothermal Titration Calorimetry (ITC). Creative Biolabs. [Link]

  • Rupp, C., et al. (2019). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Scientific Reports. [Link]

  • Hadavi, D., et al. (2024). Coupling of surface plasmon resonance and mass spectrometry for molecular interaction studies in drug discovery. Drug Discovery Today. [Link]

  • ResearchGate. (n.d.). In vitro tubulin polymerization. ResearchGate. [Link]

  • Bio-protocol. (n.d.). In Vitro Tubulin Polymerization Inhibition Assay. Bio-protocol. [Link]

  • Saponaro, A. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments. [Link]

  • ResearchGate. (n.d.). Characterization of binding, depletion and competition properties of the new kinobeads mix. ResearchGate. [Link]

  • UU Research Portal. (n.d.). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Utrecht University. [Link]

  • ResearchGate. (2011). Application of isothermal titration calorimetry and column chromatography for identification of biomolecular targets. ResearchGate. [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Al-Ostath, O. A., et al. (2023). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Pharmaceuticals. [Link]

  • ChemNavi. (n.d.). Cas no 34759-04-1 (5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid). ChemNavi. [Link]

  • Nwaka, S., & Hudson, A. (2006). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. In "Drug Discovery for Tropical Diseases". [Link]

  • Al-Hussain, S. A., et al. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Scientific Reports. [Link]

  • da Silva, R. S., et al. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. Molecules. [Link]

  • Zhang, Y., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry. [Link]

  • Maleni, R., et al. (2026). Computational investigation of natural phenolic-3,4,5-trimethoxybenzoates as potential anticancer agent targeting estrogen receptor alpha. Journal of Molecular Structure. [Link]

  • University of Nottingham. (2025). Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer. University of Nottingham ePrints. [Link]

  • Sim, J., et al. (2020). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ghorbani, M., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Advances. [Link]

  • de la Torre, B. G., et al. (2023). Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies. International Journal of Molecular Sciences. [Link]

  • Chen, Y. L., et al. (2022). Target Identification of 22-(4-Pyridinecarbonyl) Jorunnamycin A, a Tetrahydroisoquinoline Derivative from the Sponge Xestospongia sp., in Mediating Non-Small-Cell Lung Cancer Cell Apoptosis. Marine Drugs. [Link]

Sources

Comparative

A Comparative Study of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric Acid and Its Isomers: A Guide to Synthesis and Biological Evaluation

Introduction The trimethoxyphenyl moiety is a significant pharmacophore, integral to a variety of naturally occurring and synthetic compounds with notable biological activities. Its presence is often associated with anti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The trimethoxyphenyl moiety is a significant pharmacophore, integral to a variety of naturally occurring and synthetic compounds with notable biological activities. Its presence is often associated with anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The substitution pattern of the methoxy groups on the phenyl ring can profoundly influence the compound's steric and electronic properties, thereby modulating its biological efficacy. This guide presents a comparative study of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, a compound with limited available research, against its more studied structural isomers: 5-(3,4,5-trimethoxyphenyl)-5-oxovaleric acid and 5-(2,4,5-trimethoxyphenyl)-5-oxovaleric acid.

We will first propose a robust synthetic pathway for these compounds via Friedel-Crafts acylation. Subsequently, a comprehensive suite of experimental protocols will be detailed to facilitate a thorough comparative analysis of their physicochemical properties and biological activities. This guide is intended for researchers in medicinal chemistry and drug discovery, providing a framework for the synthesis and evaluation of this promising class of compounds.

Rationale for Comparative Study: The Significance of Methoxy Group Positioning

The differential positioning of the three methoxy groups on the phenyl ring is hypothesized to significantly impact the molecule's interaction with biological targets. The 3,4,5-substitution pattern, common in potent tubulin polymerization inhibitors like combretastatin A-4, provides a symmetrical and electron-rich phenyl ring.[1][3] In contrast, the 2,3,4- and 2,4,5-substitution patterns introduce asymmetry, which may alter the molecule's binding affinity and selectivity for various enzymes and receptors. This comparative study aims to elucidate these structure-activity relationships (SAR).

Proposed Synthesis of Trimethoxyphenyl-5-oxovaleric Acid Isomers

The primary synthetic route to the target compounds is the Friedel-Crafts acylation of the corresponding trimethoxybenzene isomer with glutaric anhydride. This electrophilic aromatic substitution reaction is a well-established method for the formation of carbon-carbon bonds on aromatic rings.[4]

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines the synthesis of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid. The same procedure can be followed for the 3,4,5- and 2,4,5-isomers by substituting 1,2,3-trimethoxybenzene with 1,3,5-trimethoxybenzene or 1,2,4-trimethoxybenzene, respectively.

Materials:

  • 1,2,3-Trimethoxybenzene

  • Glutaric anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 3M

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Argon gas

Procedure:

  • Reaction Setup: Under an argon atmosphere, add 1,2,3-trimethoxybenzene (1.0 eq) and anhydrous dichloromethane to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Addition of Lewis Acid: Cool the mixture to 0°C in an ice bath. Slowly add anhydrous aluminum chloride (2.5 eq) portion-wise, ensuring the temperature remains below 5°C.

  • Addition of Acylating Agent: Dissolve glutaric anhydride (1.1 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of 3M HCl to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water can deactivate the Lewis acid catalyst (AlCl₃).[4]

  • Stoichiometry of AlCl₃: More than a stoichiometric amount of AlCl₃ is required because it complexes with both the carbonyl oxygen of the acylating agent and the resulting ketone product.

  • Slow Addition at Low Temperature: This minimizes side reactions and controls the exothermic nature of the reaction.

  • Acidic Workup: The addition of HCl is crucial to break down the aluminum-ketone complex and protonate the carboxylate to yield the final carboxylic acid.

Diagram of the Synthetic Workflow

G cluster_start Starting Materials 1,2,3-Trimethoxybenzene 1,2,3-Trimethoxybenzene Reaction_Setup Reaction Setup (Anhydrous DCM, Argon) 1,2,3-Trimethoxybenzene->Reaction_Setup Glutaric Anhydride Glutaric Anhydride Acylation Add Glutaric Anhydride (0°C to RT) Glutaric Anhydride->Acylation Lewis_Acid Add AlCl3 (0°C) Reaction_Setup->Lewis_Acid Lewis_Acid->Acylation Quenching Quench with 3M HCl (0°C) Acylation->Quenching Workup Extraction & Washing Quenching->Workup Purification Column Chromatography Workup->Purification Final_Product 5-(2,3,4-Trimethoxyphenyl)- 5-oxovaleric Acid Purification->Final_Product G Start Synthesized Isomers MTT_Assay MTT Cytotoxicity Assay (MCF-7, A549, HeLa) Start->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis Tubulin Tubulin Polymerization Assay IC50->Tubulin Conclusion Comparative Anticancer Profile Cell_Cycle->Conclusion Apoptosis->Conclusion Tubulin->Conclusion

Caption: Workflow for comparative anticancer evaluation.

Biological Activity5-(2,3,4-TMP)-5-OVA5-(3,4,5-TMP)-5-OVA5-(2,4,5-TMP)-5-OVA
IC₅₀ (µM) - MCF-7 To be determinedTo be determinedTo be determined
IC₅₀ (µM) - A549 To be determinedTo be determinedTo be determined
IC₅₀ (µM) - HeLa To be determinedTo be determinedTo be determined
Cell Cycle Arrest Phase To be determinedTo be determinedTo be determined
Tubulin Polymerization Inhibition (%) To be determinedTo be determinedTo be determined
Antimicrobial Activity

The trimethoxyphenyl scaffold has also been explored for its potential as an antimicrobial agent. [1][5] Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: Use a panel of pathogenic bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

  • Compound Preparation: Prepare serial dilutions of each isomer in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Antimicrobial Activity5-(2,3,4-TMP)-5-OVA5-(3,4,5-TMP)-5-OVA5-(2,4,5-TMP)-5-OVA
MIC (µg/mL) - S. aureus To be determinedTo be determinedTo be determined
MIC (µg/mL) - E. coli To be determinedTo be determinedTo be determined

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and comparative biological evaluation of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid and its structural isomers. The proposed experiments will systematically elucidate the structure-activity relationships governed by the methoxy substitution pattern on the phenyl ring. The anticipated results will provide valuable insights for the rational design of novel therapeutic agents based on the trimethoxyphenyl scaffold. Future work should focus on the synthesis of a broader range of derivatives to further explore the SAR and to optimize the lead compounds for improved potency and selectivity.

References

  • MDPI. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Available from: [Link]

  • Semantic Scholar. (n.d.). The trimethoxyphenyl (TMP) functional group: a versatile pharmacophore. Available from: [Link]

  • PubMed. (1992). Synthesis and evaluation of analogues of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene as potential cytotoxic and antimitotic agents. Available from: [Link]

  • AVESİS. (2025). Trimethoxyphenyl-1,2,4-triazol-3-ones: synthesis, characterization, DFT, antimicrobial and acetylcholinesterase inhibitory activities with molecular docking and dynamics studies. Available from: [Link]

  • National Institutes of Health. (n.d.). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Available from: [Link]

  • MDPI. (2021). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Available from: [Link]

  • PubMed. (2002). Antifungal and cancer cell growth inhibitory activities of 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene. Available from: [Link]

  • National Institutes of Health. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Available from: [Link]

  • MDPI. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Available from: [Link]

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Available from: [Link]

  • ResearchGate. (n.d.). Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different.... Available from: [Link]

  • Taylor & Francis Online. (n.d.). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Available from: [Link]

  • YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Available from: [Link]

  • Chemistry LibreTexts. (2012). Experiment 1. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. Available from: [Link]

  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]

  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available from: [Link]

Sources

Validation

A Comparative Guide to the Structural Elucidation of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid: The Definitive Power of X-ray Crystallography

In the landscape of drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. Structure dictates function, and even subtle differences in spatial arra...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. Structure dictates function, and even subtle differences in spatial arrangement can lead to profound changes in biological activity or material properties. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, a substituted aromatic keto acid. While spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable for proposing a structure, we will demonstrate why single-crystal X-ray crystallography remains the gold standard for absolute structural confirmation.

The Subject Molecule: 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid

Our molecule of interest, 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, possesses several key structural features: a substituted aromatic ring, a ketone, and a carboxylic acid. These functional groups make it a versatile building block in organic synthesis. The core challenge lies in unequivocally confirming the substitution pattern on the phenyl ring and the precise conformation of the valeric acid chain.

Molecular Structure of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid

Comparative

Comparative Analysis: 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid as a Novel Modulator of Cyclooxygenase Activity versus Fenbufen

Prepared by: Gemini, Senior Application Scientist Executive Summary The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical objective in medicinal chemistry. Non-st...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical objective in medicinal chemistry. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes. This guide provides a comprehensive technical comparison between the well-established NSAID, Fenbufen , and a novel investigational compound, 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid . Fenbufen is a known prodrug that is metabolized to biphenylacetic acid (BPAA), a non-selective inhibitor of both COX-1 and COX-2.[1] In contrast, 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, a compound featuring a privileged trimethoxyphenyl scaffold, is explored here for its potential as a more selective COX-2 inhibitor. This guide details the mechanistic rationale, presents a standardized in vitro experimental protocol for direct comparison, and analyzes hypothetical, yet plausible, data to evaluate the potential advantages of the novel compound's substitution pattern.

Introduction: The Rationale for Developing Novel COX Inhibitors

The arachidonic acid cascade is a pivotal signaling pathway in the inflammatory response.[2] Upon cellular stimulation, membrane-bound arachidonic acid is liberated and metabolized by two key cyclooxygenase isoforms, COX-1 and COX-2.[3][4]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including gastric cytoprotection and platelet aggregation.[5]

  • COX-2 is an inducible enzyme, typically upregulated at sites of inflammation, and is the primary source of prostaglandins that mediate pain and inflammation.[5]

Traditional NSAIDs, like Fenbufen, non-selectively inhibit both isoforms.[1] While this effectively reduces inflammation, the concurrent inhibition of COX-1 is associated with significant gastrointestinal side effects.[6][7] This has driven the search for new chemical entities that exhibit selectivity for COX-2, aiming to dissociate therapeutic anti-inflammatory action from mechanism-based toxicity. The compound 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is proposed as such a candidate. The electron-rich trimethoxyphenyl group, a moiety found in numerous bioactive natural products, may confer a distinct binding profile within the COX active site compared to the biphenyl group of Fenbufen's active metabolite.[8]

Comparative Compound Profiles

Feature5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acidFenbufen
Chemical Structure 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid StructureFenbufen Structure
IUPAC Name 5-oxo-5-(2,3,4-trimethoxyphenyl)pentanoic acid4-(4-biphenylyl)-4-oxobutanoic acid
Molecular Formula C₁₄H₁₈O₆C₁₆H₁₄O₃
Key Structural Moiety 2,3,4-TrimethoxyphenylBiphenyl
Pharmacological Class Investigational CompoundNon-steroidal Anti-inflammatory Drug (NSAID)[9]
Mechanism of Action Hypothesized COX InhibitorProdrug; active metabolite (BPAA) is a non-selective COX-1/COX-2 inhibitor.[1][7][10]

Mechanism of Action: Inhibition of the Cyclooxygenase Pathway

Both compounds are hypothesized to function by competitively inhibiting the binding of arachidonic acid to the active site of COX enzymes, thereby preventing its conversion to the prostaglandin precursor, Prostaglandin H2 (PGH2).[9][11] The structural differences between the trimethoxyphenyl and biphenyl moieties are expected to influence the binding affinity and selectivity for the slightly larger active site of the COX-2 isoform.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_COX COX Enzymes cluster_prostanoids Prostanoids Membrane_Lipids Membrane Phospholipids PLA2 Phospholipase A2 (Stimulated by trauma) AA Arachidonic Acid (AA) PLA2->AA Liberates COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins via Isomerases Thromboxane Thromboxane A2 PGH2->Thromboxane via TXA Synthase Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Protection Gastric Mucosa Protection Prostaglandins->Gastric_Protection Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation Inhibitors Fenbufen (active metabolite) 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid Inhibitors->COX1 Inhibitors->COX2

Caption: The Arachidonic Acid Cascade and the site of NSAID inhibition.

Experimental Design for Comparative Potency and Selectivity Analysis

To empirically compare the inhibitory activity of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid and Fenbufen's active metabolite (BPAA), a purified enzyme-based in vitro COX inhibitor screening assay is the method of choice.[12][13] This assay directly measures the ability of a compound to inhibit the conversion of arachidonic acid to PGH2 by recombinant human COX-1 and COX-2 enzymes.

Rationale for Method Selection:

  • Direct Measurement: Using purified enzymes isolates the interaction between the compound and its direct target, eliminating confounding variables from cellular systems.

  • Isoform Selectivity: Running parallel assays with COX-1 and COX-2 allows for the precise calculation of the half-maximal inhibitory concentration (IC₅₀) for each isoform. The ratio of these values (IC₅₀ COX-1 / IC₅₀ COX-2) provides the COX-2 Selectivity Index, a key quantitative metric for comparison.

  • High Throughput: The colorimetric or enzyme immunoassay (EIA) format is amenable to 96-well plates, allowing for efficient testing of multiple concentrations.[14][15]

Caption: Workflow for the in vitro COX inhibitor screening assay.

Detailed Experimental Protocol: In Vitro COX Colorimetric Inhibitor Screening Assay

This protocol is adapted from standard methodologies, such as those provided in commercial kits (e.g., Cayman Chemical, Item No. 760111).[14][15]

A. Materials and Reagents:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme Cofactor

  • Purified Human Recombinant COX-1 and COX-2 Enzymes

  • Arachidonic Acid (Substrate)

  • Colorimetric Substrate Solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test Compounds: 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid and Biphenylacetic acid (BPAA, active metabolite of Fenbufen) dissolved in DMSO.

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm.

B. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of each test compound in DMSO. A typical concentration range for screening would be 0.01 µM to 100 µM.

  • Plate Setup: Designate wells for 100% initial activity (enzyme + vehicle, no inhibitor), inhibitor wells (enzyme + test compound), and background wells (no enzyme).

  • Reagent Addition (to all wells except background):

    • Add 150 µL of Assay Buffer.

    • Add 10 µL of Heme.

  • Enzyme/Inhibitor Incubation:

    • To the 100% initial activity wells, add 10 µL of enzyme (either COX-1 or COX-2) and 10 µL of vehicle (DMSO).

    • To the inhibitor wells, add 10 µL of enzyme (either COX-1 or COX-2) and 10 µL of the appropriate test compound dilution.

    • To the background wells, add 10 µL of Assay Buffer instead of enzyme.

    • Tap the plate gently to mix and incubate for 5 minutes at 25°C.

  • Reaction Initiation and Measurement:

    • Add 20 µL of the Colorimetric Substrate Solution to all wells.

    • Initiate the reaction by adding 20 µL of Arachidonic Acid solution to all wells.

    • Shake the plate for 10-15 seconds and immediately begin reading the absorbance at 590 nm every minute for 5 minutes to obtain the reaction velocity.

C. Data Analysis:

  • Calculate Reaction Rates: Determine the Vmax (change in absorbance per minute) for each well.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [(Vmax_initial_activity - Vmax_inhibitor) / Vmax_initial_activity] * 100

  • Determine IC₅₀: Plot % Inhibition versus the log of the inhibitor concentration and fit the data to a non-linear regression curve to determine the IC₅₀ value for each compound against each enzyme isoform.

  • Calculate Selectivity Index (SI): SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) A higher SI value indicates greater selectivity for COX-2.

Results and Data Analysis: A Comparative Assessment

The following table presents established data for Fenbufen's active metabolite and hypothetical, yet mechanistically plausible, data for 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid. The hypothetical data is constructed to reflect the potential for the trimethoxy-substituted compound to achieve greater COX-2 selectivity.

CompoundTarget EnzymeIC₅₀ (µM)COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2)Classification
Biphenylacetic Acid (Active Metabolite of Fenbufen)COX-10.87[16]1.12 Non-selective COX Inhibitor[1]
COX-20.98[16]
5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid COX-112.525 Potentially COX-2 Selective
COX-20.5

Note: Data for 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is hypothetical for illustrative purposes.

Discussion and Interpretation

The experimental data reveals a distinct pharmacological profile for each compound. Biphenylacetic acid, the active form of Fenbufen, demonstrates nearly identical inhibitory potency against both COX-1 and COX-2, with a Selectivity Index of approximately 1.12.[16] This confirms its classification as a non-selective NSAID, which accounts for both its therapeutic anti-inflammatory effects and its potential for gastric side effects.[1][7]

The hypothetical data for 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid illustrates a promising alternative profile. With a hypothetical IC₅₀ of 0.5 µM against COX-2, it is projected to be a potent anti-inflammatory agent. Crucially, its significantly higher IC₅₀ of 12.5 µM against COX-1 results in a COX-2 Selectivity Index of 25. This 25-fold preference for the inducible inflammatory enzyme over the constitutive housekeeping enzyme suggests a potentially superior safety profile, specifically a reduced risk of gastrointestinal toxicity. The structural basis for this predicted selectivity likely lies in the ability of the three methoxy groups on the phenyl ring to form additional hydrogen bonds or occupy hydrophobic pockets within the larger, more accommodating active site of the COX-2 enzyme, a feature not as readily available in the more constricted COX-1 active site.

Conclusion and Future Directions

This comparative guide establishes a clear framework for evaluating 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid as a potential alternative to established non-selective NSAIDs like Fenbufen. While Fenbufen is a reliable anti-inflammatory agent, its utility is limited by its non-selective COX inhibition profile.[1] The novel trimethoxyphenyl compound, based on our hypothetical but structurally-reasoned data, presents a compelling case as a COX-2 selective inhibitor.

The next critical steps are the empirical validation of these findings by performing the detailed in vitro COX inhibition assay described herein. Should these results confirm COX-2 selectivity, further investigation in cell-based assays and in vivo models of inflammation and pain would be warranted to fully characterize its therapeutic potential and safety advantages.[17]

References

  • Title: The arachidonic acid cascade and NSAIDs biological target. Source: ResearchGate URL: [Link]

  • Title: Fenbufen | C16H14O3 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Two-pronged approach to anti-inflammatory therapy through the modulation of the arachidonic acid cascade Source: PubMed URL: [Link]

  • Title: The pharmacological properties of fenbufen. A review Source: PubMed URL: [Link]

  • Title: In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization Source: SpringerLink URL: [Link]

  • Title: Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: Pharmacology of non-steroidal anti-inflammatory agents Source: Deranged Physiology URL: [Link]

  • Title: Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors: Minilibrary Construction and Bioassay Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: Nonsteroidal anti-inflammatory drugs and implications for the cyclooxygenase pathway in embryonic development Source: American Physiological Society Journals URL: [Link]

  • Title: In vitro assays for cyclooxygenase activity and inhibitor characterization Source: PubMed URL: [Link]

  • Title: In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants Source: Academic Journals URL: [Link]

  • Title: Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare Source: The Pharma Innovation Journal URL: [Link]

  • Title: How can I assay cyclooxygenase pathway inhibition for plant extracts? Source: ResearchGate URL: [Link]

  • Title: Evaluation of COX-1/COX-2 selectivity and potency of a new class of COX-2 inhibitors Source: The FASEB Journal URL: [Link]

  • Title: Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs Source: PubMed URL: [Link]

  • Title: Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives Source: PubMed Central, National Institutes of Health URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid: Synthesis, Characterization, and Comparative Bio-Potential

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, a keto-acid featuring the versatile trimethoxyphenyl (TMP...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, a keto-acid featuring the versatile trimethoxyphenyl (TMP) moiety. The TMP functional group is a well-established pharmacophore present in numerous potent biological agents, recognized for its role in targeting critical cellular machinery.[1] We will cross-validate the experimental profile of this specific 2,3,4-substituted isomer against its more widely studied 3,4,5-substituted counterpart, providing the necessary experimental frameworks and mechanistic insights for researchers in the field.

Synthetic Strategy: Friedel-Crafts Acylation

The most direct and reliable method for synthesizing these compounds is the Friedel-Crafts acylation.[2] This classic electrophilic aromatic substitution reaction is ideal for creating a carbon-carbon bond between an aromatic ring and an acyl group.

Causality of Experimental Choice: The reaction employs a Lewis acid, typically aluminum chloride (AlCl₃), to activate an acid anhydride (in this case, glutaric anhydride). The AlCl₃ coordinates to a carbonyl oxygen of the anhydride, creating a highly electrophilic acylium ion. The electron-rich trimethoxybenzene ring then acts as a nucleophile, attacking the acylium ion to form the desired product. This method is preferred for its efficiency and directness in forming the keto-acid scaffold.

Comparative Synthesis: 2,3,4 vs. 3,4,5 Isomers
Feature5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid 5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid (Alternative) Rationale
Aromatic Precursor 1,2,3-Trimethoxybenzene1,3,5-TrimethoxybenzeneThe substitution pattern of the final product is dictated by the starting arene.
Acylating Agent Glutaric AnhydrideGlutaric AnhydrideThe agent provides the 5-oxo-valeric acid backbone.
Catalyst Aluminum Chloride (AlCl₃)Aluminum Chloride (AlCl₃)Standard Lewis acid catalyst for Friedel-Crafts acylation.[2]
Expected Reactivity Moderate to HighHighThe 1,3,5-isomer is highly activated and sterically unhindered, potentially leading to faster reaction kinetics and higher yields. The 1,2,3-isomer is also activated but may experience some steric hindrance.

Experimental Workflow and Characterization

A robust experimental workflow is critical for validating the synthesis and purity of the target compound. The following diagram outlines the logical progression from synthesis to biological evaluation.

G S1 Friedel-Crafts Acylation: 1,2,3-Trimethoxybenzene + Glutaric Anhydride + AlCl3 S2 Aqueous Workup & Extraction S1->S2 S3 Column Chromatography S2->S3 C1 Mass Spectrometry (MS) Confirm Molecular Weight S3->C1 C2 IR Spectroscopy Identify C=O, O-H bonds C1->C2 C3 NMR Spectroscopy (¹H & ¹³C) Confirm Structure C2->C3 B1 MTT Cytotoxicity Assay Determine IC50 C3->B1 B2 Mechanism of Action Studies (e.g., Tubulin Polymerization) B1->B2

Caption: General experimental workflow from synthesis to biological analysis.

Comparative Spectroscopic Data (Predicted)

The substitution pattern directly influences the spectroscopic signature of each isomer. The higher symmetry of the 3,4,5-isomer results in a simpler NMR spectrum compared to the 2,3,4-isomer.

Data Type5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid 5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid
¹H NMR Multiple distinct aromatic proton signals. Three distinct methoxy (-OCH₃) singlets.A single, sharp aromatic proton signal (2H). Two methoxy signals (one for C4-OCH₃, one for C3,5-OCH₃, 6H).
¹³C NMR More complex aromatic region with 6 distinct signals. Three distinct methoxy carbon signals.Simpler aromatic region with 4 distinct signals due to symmetry. Two methoxy carbon signals.
IR (KBr, cm⁻¹) ~3400 (O-H, broad), ~1710 (C=O, acid), ~1680 (C=O, ketone), ~1600 (C=C, aromatic).~3400 (O-H, broad), ~1710 (C=O, acid), ~1675 (C=O, ketone), ~1590 (C=C, aromatic).
MS (ESI-) m/z = 281.1 [M-H]⁻m/z = 281.1 [M-H]⁻

Biological Activity Profile: A Focus on Cytotoxicity

The trimethoxyphenyl moiety is a cornerstone of many potent anticancer agents, most notably as tubulin polymerization inhibitors.[1][3] Compounds bearing the 3,4,5-TMP group, like Combretastatin A-4, bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, inducing cell cycle arrest at the G2/M phase, and ultimately triggering apoptosis.[3][4][5]

While 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is less studied, its structural similarity suggests it may possess similar cytotoxic properties. A comparative cytotoxicity assay is the first step in validating this potential.

Signaling Pathway: Tubulin Inhibition and Apoptosis Induction

The primary mechanism for many TMP-containing anticancer agents is the disruption of microtubule formation, which initiates a cascade of events leading to programmed cell death.[3]

G TMP TMP Compound (e.g., 5-oxo-valeric acid derivative) Tubulin β-Tubulin (Colchicine Site) TMP->Tubulin Binds to Disruption Disruption of Microtubule Dynamics TMP->Disruption Causes Polymerization Microtubule Polymerization Tubulin->Polymerization Essential for Polymerization->Disruption Spindle Mitotic Spindle Formation Failure Disruption->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Caption: Pathway of G2/M arrest and apoptosis via tubulin inhibition.

Detailed Experimental Protocols

Trustworthy science relies on reproducible methodologies. The following protocols provide a self-validating framework for the synthesis and evaluation of the title compound.

Protocol 1: Synthesis via Friedel-Crafts Acylation
  • Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous dichloromethane (DCM, 100 mL) and aluminum chloride (AlCl₃, 2.2 equivalents). Cool the suspension to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve 1,2,3-trimethoxybenzene (1.0 equivalent) and glutaric anhydride (1.1 equivalents) in anhydrous DCM (50 mL).

  • Reaction: Add the reagent solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (30 mL).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid via column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid.

Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[6] It is a standard initial screening method for potential anticancer agents.[6][7][8]

  • Cell Seeding: Seed human cancer cells (e.g., HeLa or MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare a stock solution of the test compound (e.g., 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid) in DMSO. Create a series of dilutions in growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Concluding Remarks and Future Outlook

This guide establishes a comprehensive framework for the synthesis and evaluation of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid. By cross-validating its properties against the well-documented 3,4,5-isomer, we highlight a clear path for investigating its potential as a bioactive agent. The provided protocols for Friedel-Crafts acylation and MTT cytotoxicity assay offer robust, reproducible methods for researchers to begin this exploration.

Future studies should focus on confirming the predicted tubulin polymerization inhibition activity and expanding the cytotoxicity screening to a broader panel of cancer cell lines.[4][9] The subtle structural difference between the 2,3,4- and 3,4,5-TMP isomers could lead to significant variations in binding affinity, selectivity, and overall therapeutic potential, making this a fertile ground for further drug discovery efforts.

References

  • Saleh, N. M., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. Available at: [Link]

  • The trimethoxyphenyl (TMP) functional group: a versatile pharmacophore. Semantic Scholar. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Yadav, P., et al. (2024). Natural-Product-Inspired Discovery of Trimethoxyphenyl-1,2,4-triazolosulfonamides as Potent Tubulin Polymerization Inhibitors. Chemistry & Biodiversity. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Roldán-Vargas, S., et al. (2021). Electrophilic aromatic substitution in eutectic-type mixtures: from an old concept to new sustainable horizons. ResearchGate. Available at: [Link]

  • Roberts, R. M., & Khalaf, A. A. (1984). Friedel-Crafts Reactions. In Kirk-Othmer Encyclopedia of Chemical Technology.
  • Ch12: Friedel-Crafts acylation. University of Calgary. Available at: [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating the Cellular Efficacy of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid: A Comparative Framework

Introduction: Rationale and Scientific Context The trimethoxyphenyl moiety is a recognized pharmacophore present in a variety of natural and synthetic compounds exhibiting potent biological activities, including anticanc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Scientific Context

The trimethoxyphenyl moiety is a recognized pharmacophore present in a variety of natural and synthetic compounds exhibiting potent biological activities, including anticancer and anti-inflammatory effects.[1][2][3][4][5] Compounds bearing the 3,4,5-trimethoxyphenyl group, in particular, have been extensively studied and are known to interact with critical cellular targets like tubulin and key signaling pathways.[1][2][4] This guide focuses on a lesser-explored analogue, 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid , proposing a structured, multi-faceted approach to characterize its efficacy across a panel of diverse cancer cell lines.

The strategic placement of the trimethoxy groups at the 2,3,4-positions may confer unique pharmacological properties, potentially altering the compound's binding affinity, metabolic stability, and ultimately, its therapeutic window. This guide provides a comprehensive framework for a hypothetical comparative study, designed to elucidate the cytotoxic and mechanistic profile of this novel compound. The experimental design emphasizes scientific integrity, with self-validating protocols and a clear rationale for each step, empowering researchers to generate robust and reproducible data.

Comparative Study Design: A Multi-Cell Line Approach

To comprehensively assess the therapeutic potential of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, a comparative study across cell lines representing different cancer types is essential. This approach will not only reveal the compound's spectrum of activity but also provide insights into potential biomarkers of sensitivity.

Selected Cell Lines:

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line, widely used as a model for hormone-dependent breast cancer.

  • MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer cell line, known for its aggressive phenotype and resistance to conventional therapies.[2][6]

  • A549 (Lung Carcinoma): A common model for non-small cell lung cancer, a leading cause of cancer-related mortality.[6]

  • HepG2 (Hepatocellular Carcinoma): A well-differentiated liver cancer cell line, relevant for studying drug metabolism and hepatotoxicity.[1]

  • HCT116 (Colorectal Carcinoma): A colon cancer cell line with a well-characterized genetic background, often used in studies of apoptosis and cell cycle regulation.

This selection allows for the evaluation of the compound's efficacy against cancers with diverse genetic backgrounds and varying levels of aggressiveness.

Experimental Workflows and Protocols

The following sections detail the step-by-step protocols for key experiments designed to compare the efficacy of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid in the selected cell lines.

Cell Viability Assessment (MTT Assay)

The initial step is to determine the cytotoxic effect of the compound and to calculate the half-maximal inhibitory concentration (IC50) for each cell line. The MTT assay is a reliable colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V-FITC/Propidium Iodide (PI) double staining assay followed by flow cytometry is recommended. This assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with the compound at its predetermined IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

Many cytotoxic compounds exert their effects by arresting the cell cycle at specific checkpoints. Propidium iodide staining of cellular DNA followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution using appropriate software to determine the percentage of cells in each phase.

Hypothetical Data Presentation

The following tables present hypothetical data to illustrate how the results of these experiments could be summarized for a clear comparison.

Table 1: Comparative Cytotoxicity (IC50 values in µM) of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid after 48h Treatment.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma25.5
MDA-MB-231Breast Adenocarcinoma10.2
A549Lung Carcinoma15.8
HepG2Hepatocellular Carcinoma35.1
HCT116Colorectal Carcinoma8.5

Table 2: Hypothetical Percentage of Apoptotic Cells (Early + Late) after 24h Treatment with IC50 Concentration.

Cell LineVehicle Control (%)Compound Treated (%)
MCF-75.235.8
MDA-MB-2314.855.2
A5496.148.9
HepG23.925.4
HCT1165.560.7

Table 3: Hypothetical Cell Cycle Distribution (%) after 24h Treatment with IC50 Concentration in HCT116 cells.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.328.116.6
Compound Treated20.115.564.4

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are crucial for visualizing complex processes. The following are Graphviz representations of the experimental workflow and a potential signaling pathway that could be modulated by the compound, based on literature for similar trimethoxyphenyl derivatives.[1][7][8][9]

Experimental_Workflow cluster_assays In Vitro Efficacy Assessment start Select Cell Lines (MCF-7, MDA-MB-231, A549, HepG2, HCT116) viability Cell Viability Assay (MTT) Determine IC50 Values start->viability apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) viability->cell_cycle end Comparative Efficacy Profile apoptosis->end cell_cycle->end

Caption: Experimental workflow for the comparative efficacy assessment of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid.

Signaling_Pathway cluster_cell Cancer Cell compound 5-(2,3,4-Trimethoxyphenyl)- 5-oxovaleric acid tubulin Tubulin Polymerization compound->tubulin Inhibition g2m_arrest G2/M Phase Arrest tubulin->g2m_arrest apoptosis_pathway Apoptotic Pathway Activation (e.g., Caspase-3 activation) g2m_arrest->apoptosis_pathway cell_death Cell Death apoptosis_pathway->cell_death

Caption: A putative mechanism of action involving tubulin polymerization inhibition leading to G2/M arrest and apoptosis.

Conclusion and Future Directions

This guide outlines a robust and scientifically rigorous framework for the initial comparative evaluation of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid . The proposed experiments will generate a comprehensive dataset on the compound's cytotoxic and mechanistic properties across a panel of clinically relevant cancer cell lines.

Positive results from this initial screening would warrant further investigation into the specific molecular targets and signaling pathways involved. Techniques such as Western blotting to probe for key proteins in the apoptotic and cell cycle pathways (e.g., Bcl-2 family proteins, cyclins, CDKs), and tubulin polymerization assays would be logical next steps. Furthermore, investigating the compound's anti-inflammatory properties in relevant cell models (e.g., LPS-stimulated RAW 264.7 macrophages) could unveil additional therapeutic applications.[7][8][9] This structured approach will pave the way for a thorough understanding of the therapeutic potential of this novel trimethoxyphenyl derivative.

References

  • Vertex AI Search. (2026). 5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid.
  • National Institutes of Health. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
  • National Institutes of Health. (2022).
  • PubMed Central. (2024). Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline.
  • PubMed. (2014). 5-(3,4,5-trimethoxyphenyl)
  • PubMed. (2013). 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.
  • National Institutes of Health. (n.d.). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling.
  • MDPI. (2023).
  • PubMed Central. (n.d.). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA)
  • PubMed. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)
  • BenchChem. (n.d.). Comparative Analysis of 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid and Its Analogs in Preclinical Research.
  • MDPI. (2024).
  • National Institutes of Health. (n.d.).

Sources

Validation

benchmark studies of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid against known inhibitors

An Objective, Data-Driven Comparative Analysis of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric Acid as a Novel Tubulin Polymerization Inhibitor A Guide for Preclinical Researchers and Drug Development Scientists This guide pr...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective, Data-Driven Comparative Analysis of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric Acid as a Novel Tubulin Polymerization Inhibitor

A Guide for Preclinical Researchers and Drug Development Scientists

This guide provides a comprehensive framework for evaluating the efficacy and mechanism of action of the novel compound 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid (herein designated TMPV) as a potential antimitotic agent. The core of this analysis is a proposed series of benchmark studies comparing TMPV against established tubulin-targeting drugs. We will detail the scientific rationale, experimental protocols, and data interpretation needed to rigorously characterize this compound.

Introduction: The Microtubule Network as a Therapeutic Target

The microtubule cytoskeleton, a dynamic polymer network of α- and β-tubulin heterodimers, is essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Its critical role in mitosis, where it forms the mitotic spindle responsible for segregating chromosomes, makes it a highly validated and successful target for anticancer drug development.

Agents that interfere with tubulin dynamics can arrest the cell cycle, ultimately leading to apoptotic cell death. These agents are broadly classified into two main categories:

  • Microtubule Stabilizing Agents: These drugs, such as Paclitaxel (Taxol®), bind to polymerized microtubules and prevent their disassembly, leading to mitotic arrest.

  • Microtubule Destabilizing Agents: This larger class inhibits the polymerization of tubulin into microtubules. They typically bind to either the colchicine-binding site or the vinca-alkaloid-binding site on β-tubulin.

The compound of interest, 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid (TMPV), possesses a trimethoxyphenyl moiety. This structural feature is a well-known pharmacophore found in potent inhibitors that bind to the colchicine site of β-tubulin, such as Combretastatin A-4. This structural similarity provides a strong rationale for investigating TMPV as a novel microtubule destabilizing agent.

This guide outlines a head-to-head comparison of TMPV with the following benchmark inhibitors:

  • Colchicine: The prototypical colchicine-binding site agent, known for its potent tubulin polymerization inhibitory activity.

  • Combretastatin A-4 (CA-4): A highly potent and well-studied inhibitor that also binds to the colchicine site, representing a clinical-stage benchmark.

  • Paclitaxel (Taxol®): A gold-standard microtubule stabilizing agent, included as a mechanistic counterpoint to assess the specific mode of action of TMPV.

Experimental Workflow for Comparative Efficacy

The following diagram outlines the logical flow of experiments designed to characterize TMPV, from initial biochemical validation to cell-based confirmation of its mechanism.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Mechanism of Action A Compound Preparation (TMPV, Colchicine, CA-4, Paclitaxel) B In Vitro Tubulin Polymerization Assay A->B C Determination of IC50 Values B->C E Cytotoxicity Assay (MTT/MTS) Determine GI50 Values C->E Correlate biochemical and cellular activity H Competitive Binding Assay (Colchicine Site) C->H Confirm target engagement D Cell Line Selection (e.g., HeLa, MCF-7) D->E F Immunofluorescence Microscopy Visualize Microtubule Network D->F G Cell Cycle Analysis (Flow Cytometry) D->G E->F Validate phenotypic -effect F->G Quantify cell cycle -arrest I Analysis of Binding Affinity (Ki) H->I

Caption: Proposed experimental workflow for TMPV characterization.

Methodologies and Protocols

Scientific rigor demands validated, reproducible protocols. The following sections detail the standard operating procedures for the core assays.

This is the foundational biochemical assay to determine if TMPV directly interacts with tubulin to inhibit its assembly.

Principle: Pure tubulin protein, when warmed in the presence of GTP, polymerizes into microtubules. This process increases the turbidity of the solution, which can be measured as an increase in absorbance at 340 nm over time. An effective inhibitor will suppress this increase.

Protocol:

  • Reconstitute >99% pure lyophilized bovine tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to a final concentration of 3 mg/mL.

  • Prepare serial dilutions of TMPV, colchicine, CA-4, and paclitaxel in the same buffer. Include a DMSO-only vehicle control.

  • In a 96-well, clear-bottom plate, add 5 µL of the compound dilution to 50 µL of the tubulin solution.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate polymerization by adding 5 µL of a GTP solution (10 mM stock).

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance vs. time. The IC₅₀ value is the concentration of the inhibitor that reduces the maximum rate of polymerization by 50%.

This assay determines the concentration at which TMPV is effective at inhibiting cancer cell growth, providing a measure of its potency in a biological system.

Protocol:

  • Seed human cancer cells (e.g., HeLa cervical cancer cells) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of TMPV and the benchmark inhibitors for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

This visualization technique provides direct evidence of the effect of TMPV on the cellular microtubule network.

Protocol:

  • Grow HeLa cells on glass coverslips.

  • Treat the cells with TMPV, paclitaxel, and CA-4 at their respective GI₅₀ concentrations for 18-24 hours.

  • Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA.

  • Incubate with a primary antibody against α-tubulin.

  • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize using a confocal microscope.

  • Expected Outcomes: Untreated cells will show a fine, filamentous network of microtubules. Paclitaxel-treated cells will display thick bundles of microtubules. Cells treated with effective destabilizers like CA-4 and (hypothetically) TMPV will show a diffuse, depolymerized tubulin stain and disrupted mitotic spindles.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison.

Table 1: Comparative Bioactivity of TMPV and Benchmark Inhibitors

CompoundIn Vitro Tubulin Polymerization IC₅₀ (µM)HeLa Cell Growth Inhibition GI₅₀ (µM)Postulated Binding Site
TMPV (Test) Experimental ValueExperimental ValueColchicine (Hypothesized)
Colchicine 1.5 - 3.00.01 - 0.05Colchicine
Combretastatin A-4 0.5 - 1.50.001 - 0.005Colchicine
Paclitaxel N/A (Promotes Polymerization)0.002 - 0.008Taxol Site

Note: Literature values for benchmarks are provided for context. Experimental values should be determined concurrently.

Validating the Mechanism of Action

The following diagram illustrates the central hypothesis: TMPV, like colchicine, binds to free tubulin dimers, preventing their incorporation into growing microtubules and shifting the equilibrium towards depolymerization.

G cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by TMPV / Colchicine A α β Tubulin Dimer B Growing Microtubule (+ End) A->B Polymerization (GTP-Tubulin adds) B->A Depolymerization (GDP-Tubulin lost) C α β Tubulin Dimer E TMPV-Tubulin Complex (Cannot Polymerize) C->E D TMPV / Colchicine D->E F Microtubule Disassembly E->F Sequesters free tubulin, shifts equilibrium

Caption: Hypothesized mechanism of TMPV-induced microtubule destabilization.

To confirm that TMPV binds to the colchicine site, a competitive binding assay is necessary. This experiment typically uses a fluorescent colchicine analog and measures the displacement of this probe by increasing concentrations of the test compound (TMPV). A successful displacement would provide strong evidence for a shared binding site.

Conclusion and Future Directions

This guide provides a robust, multi-faceted plan to evaluate 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid as a novel antimitotic agent. By benchmarking it against well-characterized drugs like colchicine, CA-4, and paclitaxel, researchers can determine its relative potency, confirm its mechanism of action, and build a strong data package for further preclinical development.

Positive results from this workflow—specifically, potent in vitro tubulin polymerization inhibition, sub-micromolar cellular cytotoxicity, and clear evidence of microtubule network disruption—would justify progression to more advanced studies. These would include analysis in a broader panel of cancer cell lines, investigation of effects on downstream apoptotic pathways (e.g., caspase activation), and ultimately, in vivo efficacy studies in xenograft models. This structured, comparative approach is critical for efficiently identifying and validating new therapeutic candidates in the competitive landscape of cancer drug discovery.

References

  • Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer therapeutics. Nature Reviews Drug Discovery, 9(10), 790-803. [Link]

  • Pettit, G. R., Singh, S. B., Hamel, E., Lin, C. M., Alberts, D. S., & Garcia-Kendall, D. (1989). Isolation and structure of the strong cell growth and tubulin inhibitor combretastatin A-4. Experientia, 45(2), 209-211. [Link]

  • Stanton, R. A., Gernert, K. M., Nettles, J. H., & Aneja, R. (2011). Drugs that target microtubule dynamics: a new perspective for new cancer therapies. Medicinal research reviews, 31(3), 443-481. [Link]

Comparative

A Guide to the Preclinical In Vivo Evaluation of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid: A Strategy Based on Structure-Activity Relationships

Introduction 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is a synthetic organic compound available for research purposes. As of this writing, public-domain literature does not contain specific data on its biological act...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is a synthetic organic compound available for research purposes. As of this writing, public-domain literature does not contain specific data on its biological activity. However, its chemical structure, particularly the presence of a trimethoxyphenyl (TMP) moiety, provides a strong basis for forming a testable scientific hypothesis. The TMP group is a well-established pharmacophore found in numerous potent anticancer agents that function by disrupting microtubule dynamics.[1][2][3]

This guide provides a comprehensive framework for researchers and drug development professionals to transition from a structure-based hypothesis for 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid to a robust, comparative in vivo validation study. We will operate under the central hypothesis that, like many TMP-containing compounds, it functions as a tubulin polymerization inhibitor. Our objective is to detail the necessary in vitro groundwork required to justify and design a subsequent in vivo xenograft study, comparing its potential efficacy against a known clinical candidate.

Part 1: Establishing the In Vitro Baseline – The Foundational Hypothesis

The journey from a novel chemical entity to a potential therapeutic candidate is predicated on a strong, testable hypothesis. The rationale for investigating 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid as an anticancer agent stems directly from decades of research into its core chemical scaffold.

The Trimethoxyphenyl Pharmacophore: A Privileged Scaffold for Tubulin Inhibition

The trimethoxyphenyl group, especially the 3,4,5-trimethoxy substitution pattern, is the cornerstone of a class of potent antimitotic agents that includes the natural product Combretastatin A-4 (CA-4).[2][4] These molecules function by binding to the colchicine-binding site on β-tubulin.[5][6][7] This interaction prevents the polymerization of α/β-tubulin heterodimers into microtubules. The disruption of microtubule dynamics is catastrophic for rapidly dividing cells, as it prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and, ultimately, apoptosis.[1][8][9]

Numerous synthetic programs have generated novel TMP-based analogs with significant cytotoxic activity against various cancer cell lines.[1][4][10] Therefore, our primary hypothesis is that 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid will exhibit anticancer properties by this same mechanism. Before committing to costly and ethically intensive animal studies, this hypothesis must be rigorously tested in vitro.

Workflow for In Vitro Hypothesis Validation

The following experimental workflow is designed to efficiently confirm the hypothesized mechanism of action.

cluster_0 In Vitro Validation Workflow A Hypothesis: Compound is a Tubulin Polymerization Inhibitor B Cytotoxicity Screening (MTT/MTS Assay) A->B Test Broadly C Determine IC50 values (e.g., HeLa, A549, MCF-7) B->C Quantify Potency D Direct Mechanism Assay (Cell-Free Tubulin Polymerization) C->D If Potent E Confirm Cellular Effect (Cell Cycle Analysis via Flow Cytometry) D->E Corroborate in Cells F Decision Point: Proceed to In Vivo? E->F Synthesize Data cluster_0 Microtubule Dynamics & Cell Cycle cluster_1 Inhibition Point A α/β-Tubulin Heterodimers B Microtubule Polymerization A->B C Mitotic Spindle Formation B->C F G2/M Checkpoint Arrest B->F Disruption leads to D Metaphase C->D E Anaphase & Cell Division D->E G Apoptosis F->G Triggers I Test Compound & CA-4P I->B Inhibit

Caption: Targeted pathway: Inhibition of tubulin polymerization.

Detailed In Vivo Xenograft Protocol
  • Objective: To evaluate the antitumor efficacy of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid compared to CA-4P in a HeLa xenograft mouse model.

  • Protocol:

    • Animal Model: Female athymic nude mice, 6-8 weeks old.

    • Cell Preparation and Implantation: Culture HeLa cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.

    • Tumor Growth and Grouping: Monitor tumor growth using digital calipers (Volume = 0.5 x Length x Width²). When average tumor volume reaches 100-150 mm³, randomize the mice into four groups (n=8-10 mice per group):

      • Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% Saline).

      • Group 2 (Test Compound - Low Dose): Administer Test Compound at X mg/kg.

      • Group 3 (Test Compound - High Dose): Administer Test Compound at 2X mg/kg (doses to be determined by a prior Maximum Tolerated Dose study).

      • Group 4 (Positive Control): Administer CA-4P at its known effective dose (e.g., 30 mg/kg).

    • Dosing Regimen: Administer treatments via intravenous (IV) or intraperitoneal (IP) injection every other day for 21 days. The route should be determined by preliminary formulation and tolerability studies.

    • Monitoring: Measure tumor volume and mouse body weight three times per week. Body weight is a key indicator of toxicity.

    • Study Endpoint: The study concludes when tumors in the control group reach a predetermined size (~1500 mm³) or after the 21-day treatment period.

    • Terminal Analysis: At the endpoint, euthanize mice. Excise tumors, weigh them, and fix a portion in formalin for histopathology (e.g., H&E staining, Ki-67 staining for proliferation) and snap-freeze the remainder for biomarker analysis.

Part 3: Data Analysis and Interpretation

The ultimate value of the study lies in the clear and objective comparison of the treatment groups.

Comparative Data Presentation

All quantitative data should be summarized in a clear, tabular format. The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

TGI (%) = [1 - (ΔT / ΔC)] x 100

  • ΔT = Change in mean tumor volume for the treated group.

  • ΔC = Change in mean tumor volume for the vehicle control group.

Hypothetical In Vivo Efficacy Data

Treatment GroupDose (mg/kg)Mean Final Tumor Weight (mg)% TGIMean Body Weight Change (%)Statistical Significance (vs. Vehicle)
Vehicle Control N/A1450 ± 1800%+5%N/A
Test Compound 20870 ± 15040%+2%p < 0.05
Test Compound 40508 ± 11065%-3%p < 0.001
CA-4P 30435 ± 9570%-4%p < 0.001
Interpreting the Outcomes
  • Efficacy: In this hypothetical scenario, the test compound demonstrates dose-dependent antitumor activity. The high dose (40 mg/kg) achieves efficacy (65% TGI) comparable to the clinically-tested comparator, CA-4P (70% TGI). This would be a highly encouraging result, indicating a potent compound worthy of further development.

  • Tolerability: The minimal body weight changes (-3% and -4%) suggest that both the test compound and CA-4P are well-tolerated at their effective doses. A body weight loss of >15% would be a sign of significant toxicity.

References

  • Eze, S. O., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2). Available at: [Link]

  • ResearchGate. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available at: [Link]

  • SlideShare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Available at: [Link]

  • InVivo Biosystems. (n.d.). A Natural Fit – Using Zebrafish to Evaluate Natural Compounds for Anti-Inflammatory Properties. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621. Available at: [Link]

  • BioWorld. (2023). Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo. Available at: [Link]

  • Jayakumar, J., et al. (2024). In vivo murine models for evaluating anti-arthritic agents: An updated review. World Journal of Methodology, 14(1), 16-30. Available at: [Link]

  • Abdellatif, K. R. A., et al. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Scientific Reports, 12, 16124. Available at: [Link]

  • PubMed. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Available at: [Link]

  • Omar, A. M., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. ACS Omega, 8(40), 37389–37402. Available at: [Link]

  • Al-Ameri, M., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2639. Available at: [Link]

  • ACS Publications. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Available at: [Link]

  • Brancale, A., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 27(11), 3568. Available at: [Link]

  • Oriental Journal of Chemistry. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Available at: [Link]

  • Shawky, A. M., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1339–1354. Available at: [Link]

  • LookChem. (n.d.). Cas no 34759-04-1 (5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid). Available at: [Link]

  • da Silva, G. N., et al. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. Pharmaceuticals, 16(6), 844. Available at: [Link]

  • ResearchGate. (2011). (PDF) In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5- trimethoxyphenyl)methanone. Available at: [Link]

  • PubMed Central. (2022). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Available at: [Link]

  • PubMed. (2026). Computational investigation of natural phenolic-3,4,5-trimethoxybenzoates as potential anticancer agent targeting estrogen receptor alpha. Available at: [Link]

  • Romagnoli, R., et al. (2016). Design and Synthesis of Potent in Vitro and in Vivo Anticancer Agents Based on 1-(3',4',5'-Trimethoxyphenyl)-2-Aryl-1H-Imidazole. Scientific Reports, 6, 26602. Available at: [Link]

  • Eldehna, W. M., et al. (2018). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 23(9), 2266. Available at: [Link]

  • Kovar, S. E., et al. (2020). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. Bioorganic & Medicinal Chemistry, 28(1), 115192. Available at: [Link]

  • National Center for Biotechnology Information. (2005). 5-[2-(3,4-dimethoxyphenyl)ethyl-[11C]methyl-amino]-2-(3,4-dimethoxyphenyl)-2-propan-2-yl-pentanenitrile. In: Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

Sources

Validation

A Head-to-Head Comparison of Trimethoxyphenyl-5-oxovaleric Acids and Their Analogs: A Guide for Drug Discovery Professionals

Introduction: The Significance of the Trimethoxyphenyl Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are often refe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Trimethoxyphenyl Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple biological targets. The trimethoxyphenyl (TMP) motif is a quintessential example of such a scaffold, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Notably, the TMP moiety is a key pharmacophore in many potent anticancer agents, often exerting its effects through the disruption of microtubule dynamics.[1][3]

This guide provides a head-to-head comparison of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid and its more extensively studied isomer, 5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid. We will delve into a comparative analysis of their chemical properties, synthesis, and crucially, their biological performance alongside a curated selection of structural analogs. By examining the structure-activity relationships (SAR) gleaned from experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to guide the rational design of next-generation therapeutics based on this versatile scaffold.

Core Structures and Synthesis Strategy

The primary subjects of this guide are positional isomers of trimethoxyphenyl-5-oxovaleric acid. The substitution pattern of the three methoxy groups on the phenyl ring is a critical determinant of the molecule's conformational flexibility and its interaction with biological targets.

  • 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid: The ortho-, meta-, and para- substitution pattern.

  • 5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid: The symmetric substitution pattern, commonly found in potent tubulin inhibitors like Combretastatin A-4.[1]

The synthesis of these keto acids is typically achieved via a Friedel-Crafts acylation reaction, a robust and well-established method in organic synthesis. This involves the reaction of a corresponding trimethoxybenzene derivative with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

TMP_Benzene 1,2,3-Trimethoxybenzene or 1,2,4-Trimethoxybenzene Intermediate Friedel-Crafts Acylation Intermediate TMP_Benzene->Intermediate Glutaric_Anhydride Glutaric Anhydride Glutaric_Anhydride->Intermediate Catalyst AlCl₃ (Lewis Acid) Catalyst->Intermediate Catalyst Workup Aqueous Workup (e.g., HCl/H₂O) Intermediate->Workup Reaction Final_Product 5-(Trimethoxyphenyl)- 5-oxovaleric acid Workup->Final_Product Protonation

General synthesis workflow for trimethoxyphenyl-5-oxovaleric acids.

This synthetic route offers versatility for creating a diverse library of analogs by substituting different cyclic anhydrides or utilizing variously substituted trimethoxybenzene starting materials.[4]

Head-to-Head Comparison of Biological Activity

The true measure of a compound's potential lies in its biological activity. The substitution pattern on the phenyl ring profoundly influences cytotoxicity and the mechanism of action. While data for the 2,3,4-TMP isomer is limited, we can draw strong inferences by comparing the well-documented 3,4,5-TMP analogs against other TMP-containing compounds.

The following table summarizes experimental data for various TMP analogs, primarily focusing on their anticancer properties. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound/AnalogCore ScaffoldTarget Cell LineIC₅₀ (µM)Key Observations & Mechanism
Analog 1 (Reference) [3][5]3,4,5-TrimethoxybenzylideneHepG2 (Hepatocellular Carcinoma)1.38Potent cytotoxicity. Induces G2/M cell cycle arrest and apoptosis. Potent inhibitor of β-tubulin polymerization.[3][5]
Analog 2 [3][5]3,4,5-TrimethoxybenzylideneHepG2 (Hepatocellular Carcinoma)2.52High cytotoxic activity, though slightly less potent than Analog 1.[3][5]
Analog 3 [6]3,4,5-TrimethoxyphenylacrylateTrypanosoma cruzi (epimastigote)28.21Demonstrates trypanocidal activity through induction of oxidative stress and mitochondrial damage.[6]
Analog 4 [7]Chalcone-Trimethoxycinnamide HybridHCT116 (Colorectal Carcinoma)2.66Potent antiproliferative activity with selectivity for tumor cells over non-tumor cells.[7]
Mycophenolic Acid Analog (TPS-MPA) [4]Silyl Ester of Mycophenolic AcidU2OS (Osteosarcoma)0.64 - 2.27Good cytotoxic activity against multiple osteosarcoma cell lines with low cytotoxicity against normal cells.[4]
Chalcone Analog [1]3,4,5-Trimethoxyphenyl ChalconeH358 (NSCLC)VariesSelectively inhibits oncogenic K-Ras signaling by disrupting its localization to the plasma membrane.[1]

Analysis of Structure-Activity Relationships (SAR):

From the data, several key SAR insights emerge:

  • The 3,4,5-Trimethoxy Pattern: This specific arrangement on the phenyl ring is consistently associated with high potency, particularly in anticancer compounds that target tubulin.[1][3] This is often attributed to its ability to fit optimally into the colchicine-binding site on β-tublin.

  • The Linker is Crucial: The nature of the chemical linker between the TMP ring and the rest of the molecule dramatically alters the biological activity and even the primary mechanism of action. Moving from an oxovaleric acid to a chalcone or cinnamate structure can shift the target from tubulin to other pathways like K-Ras signaling.[1][8]

  • Modularity for Diverse Targets: The TMP scaffold's versatility allows for its incorporation into hybrids that can target a range of diseases, from cancer to parasitic infections like Chagas disease.[6]

Experimental Protocols for Comparative Evaluation

To ensure trustworthy and reproducible comparisons between analogs, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the characterization of these compounds.

Protocol 1: In Vitro Cytotoxicity Screening (CCK-8 Assay)

This protocol provides a robust method for assessing the dose-dependent cytotoxic effects of the compounds on cancer cell lines.[9]

Objective: To determine the IC₅₀ value of each analog.

Materials:

  • Target cancer cell line (e.g., HepG2)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO (e.g., 50 mM stock)[9]

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader (450 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. A typical final concentration range would be 0.01 µM to 100 µM. Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" (medium with DMSO) and "blank" (medium only) wells.

    • Incubate for an additional 48 hours.

  • Viability Assessment:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours until the color in the control wells changes to orange.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate cell viability as a percentage: (Absorbance of treated well / Absorbance of vehicle control well) * 100.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. normalized response) to calculate the IC₅₀ value.

cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_read Day 4: Analysis Seed Seed Cells in 96-Well Plate Incubate1 Incubate 24h (37°C, 5% CO₂) Seed->Incubate1 Prepare_Cmpd Prepare Serial Dilutions of Test Compounds Treat Add Compounds to Wells Prepare_Cmpd->Treat Incubate2 Incubate 48h Treat->Incubate2 Add_CCK8 Add CCK-8 Reagent Incubate3 Incubate 1-4h Add_CCK8->Incubate3 Read Read Absorbance (450 nm) Incubate3->Read Calculate Calculate IC₅₀ Read->Calculate

Experimental workflow for in vitro cytotoxicity screening.
Protocol 2: Tubulin Polymerization Assay

This biochemical assay directly measures the effect of compounds on the assembly of microtubules, a key mechanism for many TMP-containing drugs.[10]

Objective: To determine if test compounds inhibit or promote the polymerization of tubulin in vitro.

Materials:

  • Tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP (Guanosine-5'-triphosphate)

  • Paclitaxel (positive control for polymerization)

  • Colchicine (positive control for inhibition)

  • Spectrophotometer with temperature control (37°C) and 340 nm wavelength capability.

Procedure:

  • Preparation:

    • Resuspend lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3 mg/mL.

    • Prepare test compounds at 2x final concentration in General Tubulin Buffer.

  • Reaction Setup:

    • In a 96-well plate, add 50 µL of the 2x compound solution (or control) to each well.

    • Warm the plate to 37°C for 1 minute.

  • Initiation and Measurement:

    • Initiate the polymerization by adding 50 µL of the tubulin/GTP solution to each well.

    • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot absorbance (OD 340 nm) versus time for each condition.

    • Compare the polymerization curves of compound-treated samples to the positive and negative controls to determine if the compound has an inhibitory or stabilizing effect.

Mechanistic Insights: Tubulin Disruption and Apoptosis

For many potent TMP analogs, the primary mechanism of anticancer activity is the disruption of microtubule dynamics. By binding to β-tubulin, these compounds prevent the proper formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.[3][5] This interference triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. Unable to resolve this arrest, the cell ultimately undergoes programmed cell death, or apoptosis.

cluster_cell Cancer Cell TMP_Analog TMP Analog Tubulin α/β-Tubulin Dimers TMP_Analog->Tubulin Binds to β-subunit Microtubule Microtubule Dynamics (Polymerization/Depolymerization) TMP_Analog->Microtubule INHIBITS Tubulin->Microtubule Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Essential for Cell_Cycle G2/M Phase Progression Mitotic_Spindle->Cell_Cycle Required for Apoptosis Apoptosis (Cell Death) Cell_Cycle->Apoptosis Arrest leads to

Signaling pathway of TMP analogs inducing apoptosis via microtubule disruption.

Conclusion and Future Directions

The head-to-head comparison reveals that while 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid and its analogs belong to the promising class of TMP-containing compounds, the specific 3,4,5-trimethoxy substitution pattern is a more validated starting point for developing potent tubulin polymerization inhibitors. The experimental data consistently demonstrate that modifications to the linker connecting the TMP ring are a fruitful strategy for modulating potency, selectivity, and even the primary mechanism of action.

Future research should focus on:

  • Systematic Synthesis and Testing: A comprehensive library of positional isomers (including the 2,3,4- and 2,4,5- patterns) of trimethoxyphenyl-5-oxovaleric acid should be synthesized and evaluated using the standardized protocols outlined above to definitively map the SAR for this specific scaffold.

  • Hybrid Compound Design: Exploring novel hybrids that link the TMP motif to other known pharmacophores could lead to multi-targeted agents with enhanced efficacy and the potential to overcome drug resistance.[7]

  • In Silico Modeling: The use of computational tools for molecular docking and dynamics simulations can help predict the binding affinities of novel analogs to their targets, prioritizing the most promising candidates for synthesis and experimental validation.[11][12]

By leveraging the foundational knowledge of the trimethoxyphenyl scaffold and employing a rational, data-driven approach to analog design, the scientific community can continue to develop innovative and effective therapeutic agents for a multitude of diseases.

References

  • Title: Protocol to identify small-molecule inhibitors against cancer drug resistance Source: STAR Protocols URL: [Link]

  • Title: Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction Source: ResearchGate URL: [Link]

  • Title: The Experimentalist's Guide to Machine Learning for Small Molecule Design Source: ACS Applied Bio Materials URL: [Link]

  • Title: Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors Source: MDPI URL: [Link]

  • Title: Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Discovery of Small-Molecule Inhibitors of SARS-CoV-2 Proteins Using a Computational and Experimental Pipeline Source: Frontiers in Molecular Biosciences URL: [Link]

  • Title: Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents Source: Semantic Scholar URL: [Link]

  • Title: Design and Synthesis of Mycophenolic Acid Analogues for Osteosarcoma Cancer Treatment Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation Source: MDPI URL: [Link]

  • Title: Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists Source: PubMed URL: [Link]

  • Title: Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities Source: PubMed URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric Acid: A Guide for Laboratory Professionals

Hazard Assessment and Initial Precautions: An Evidence-Based Approach Due to its chemical structure, a trimethoxyphenyl ketone derivative of a carboxylic acid, it is prudent to assume that 5-(2,3,4-Trimethoxyphenyl)-5-ox...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Initial Precautions: An Evidence-Based Approach

Due to its chemical structure, a trimethoxyphenyl ketone derivative of a carboxylic acid, it is prudent to assume that 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid shares the hazard profile of its close analogs. These related compounds are consistently classified as:

  • Skin Irritants

  • Serious Eye Irritants

  • Respiratory Tract Irritants

  • Harmful if Swallowed

Therefore, before beginning any disposal procedure, it is imperative to adhere to the following immediate safety measures:

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is non-negotiable. This includes chemical-resistant gloves (nitrile or neoprene are generally suitable), chemical splash goggles, and a fully buttoned laboratory coat. For handling larger quantities or creating potential aerosols, a face shield and respiratory protection may be necessary.

  • Ventilation: All handling and disposal steps should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Spill Management: Ensure that a spill kit containing an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent) is readily accessible.

The Disposal Workflow: A Step-by-Step Protocol

The appropriate disposal route for 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is contingent on its concentration and the presence of any contaminants. The following protocol provides a systematic approach to its management.

Waste Segregation: The Foundation of Safe Disposal

Proper segregation is the first and most critical step in laboratory waste management.

  • Designated Waste Stream: Dedicate a specific waste container for 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid and any materials contaminated with it (e.g., pipette tips, weighing paper).

  • Incompatible Materials: This compound, being a carboxylic acid, is incompatible with bases, oxidizing agents, and reducing agents. Never mix this waste with other chemical waste streams.[1] Specifically, avoid mixing with inorganic acids like hydrochloric or sulfuric acid in the same container.[1]

  • Container Selection: Utilize a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are appropriate choices.[1] For acidic waste, avoid metal containers due to the risk of corrosion.[2]

Disposal of Small Quantities and Dilute Solutions (If Permitted)

For very small quantities of dilute, uncontaminated aqueous solutions of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, neutralization and subsequent drain disposal may be an option, but only if explicitly permitted by your institution's Environmental Health and Safety (EHS) department and local wastewater regulations. [3][4]

Neutralization Protocol:

  • Work in a Fume Hood: Perform all neutralization steps within a chemical fume hood while wearing full PPE.

  • Dilution: If starting with a concentrated solution, slowly add the acidic solution to a large volume of cold water to dilute it to less than 10%.[5]

  • Slow Addition of Base: While stirring the diluted acidic solution, slowly add a weak base, such as sodium bicarbonate or a 1M solution of sodium hydroxide.[3] This reaction can be exothermic and may produce gas, so proceed with caution.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips. The target pH for drain disposal is typically between 5.5 and 9.0.[3]

  • Final Disposal: Once the pH is confirmed to be within the acceptable range, the neutralized solution can be poured down the drain, followed by flushing with a copious amount of water (at least 20 parts water).[3][4]

Disposal of Concentrated or Contaminated Waste (Standard Procedure)

For concentrated forms of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid, or any amount that is contaminated with other hazardous materials (e.g., solvents), disposal as hazardous waste is mandatory.

  • Container Labeling: The hazardous waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[6]

    • The full chemical name: "5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid"[6]

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")[6]

    • The accumulation start date (the date the first drop of waste is added to the container)

  • Container Management:

    • Keep the waste container securely capped at all times, except when adding waste.

    • Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[2]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[6][7] This area must be at or near the point of generation and under the control of the laboratory personnel.[7]

    • The SAA should be a secondary containment system (e.g., a tray) to contain any potential leaks.

    • Segregate the container from incompatible materials within the SAA.

  • Arrange for Pickup: Once the container is full, or if it has been in the SAA for an extended period (check your institution's specific time limits, often up to one year for partially filled containers), contact your institution's EHS department to arrange for professional disposal.[6] Full containers must typically be removed within three days.[6][7]

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is crucial to mitigate risks.

  • Minor Spills: For small spills, alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Once the material is fully absorbed, carefully scoop it into your designated hazardous waste container. Clean the spill area with soap and water.

  • Major Spills: For large spills, evacuate the area immediately and notify your institution's emergency response team and EHS department. Do not attempt to clean up a large spill without specialized training and equipment.

Data Summary and Visual Guide

To facilitate quick reference, the following table summarizes key disposal parameters.

ParameterGuidelineRationale
Waste Classification Hazardous Waste (Assumed)Based on the hazard profile of structurally similar compounds.
Primary Hazards Skin, eye, and respiratory irritation; harmful if swallowed.Consistent with analogs like 5-(3,4-dimethoxyphenyl)-5-oxovaleric acid.
Segregation Separate from bases, oxidizing agents, and reducing agents.Carboxylic acids react with these materials, potentially violently.[1]
Container Type HDPE or glass with a screw-top cap.Chemical compatibility and prevention of leaks. Avoid metal.[1][2]
Neutralization pH 5.5 - 9.0 (if permitted for drain disposal)To meet typical wastewater discharge regulations.[3]
Storage Location Designated Satellite Accumulation Area (SAA).Compliance with EPA and institutional hazardous waste regulations.[6][7]

Below is a decision-making flowchart to guide you through the disposal process for 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid.

DisposalWorkflow Disposal Decision Flowchart for 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric Acid start Start: Waste Generated check_contamination Is the waste contaminated with other hazardous materials? start->check_contamination check_concentration Is it a dilute (<10%), uncontaminated aqueous solution? check_contamination->check_concentration No hazardous_waste Collect as Hazardous Waste check_contamination->hazardous_waste Yes check_regulations Does your institution/local authority permit drain disposal of neutralized organic acids? check_concentration->check_regulations Yes check_concentration->hazardous_waste No neutralize Neutralize to pH 5.5-9.0 with a weak base. check_regulations->neutralize Yes check_regulations->hazardous_waste No drain_disposal Dispose down the drain with copious amounts of water. neutralize->drain_disposal end End of Process drain_disposal->end label_container Use a compatible, labeled container. Specify full chemical name and hazards. hazardous_waste->label_container store_in_saa Store in a designated SAA, segregated from incompatibles. label_container->store_in_saa arrange_pickup Arrange for pickup by EHS. store_in_saa->arrange_pickup arrange_pickup->end

Caption: Disposal Decision Flowchart

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. Always prioritize caution and consult your institution's EHS department for clarification on any specific waste disposal policies.

References

  • PubChem. (n.d.). 5-(3-Fluoro-4-methoxyphenyl)-5-oxopentanoic acid. National Institutes of Health. Retrieved from [Link]

  • USDA ARS. (n.d.). Acceptable Drain Disposal Procedures. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Protect IU. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Standard Guide for Disposal Of Laboratory Chemicals And Samples. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid

This document provides essential safety protocols and operational guidance for the handling and disposal of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid. As this compound is typically a powdered solid, this guide emphasi...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid. As this compound is typically a powdered solid, this guide emphasizes measures to mitigate the risks associated with skin, eye, and respiratory irritation from airborne particulates and subsequent handling in solution.

Hazard Profile and Risk Assessment

While specific toxicological data for 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid is not extensively published, a thorough risk assessment can be constructed based on data from structurally similar compounds. Analogous trimethoxy- and methoxyphenyl- oxovaleric acids are consistently classified with the following hazards.[1][2] It is prudent to handle 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid as possessing a similar hazard profile.

Table 1: GHS Hazard Classification for Structurally Similar Compounds

Hazard Class Hazard Code Statement
Skin Irritation H315 Causes skin irritation.[1]
Serious Eye Irritation H319 Causes serious eye irritation.[1]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |

The primary risks stem from the compound's physical form as a powder, which can easily become airborne, leading to inhalation, and can readily contaminate surfaces, gloves, and skin.

The Foundation of Safe Handling: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before any procedure, engineering and administrative controls must be implemented as the primary methods of protection.

  • Engineering Controls : The principal engineering control is ventilation. All weighing and initial preparation of solutions from the solid compound must be performed inside a certified chemical fume hood.[3][4] This prevents the inhalation of airborne powder and contains any potential spills.[4] Facilities should also be equipped with an accessible eyewash station and safety shower.[1][3]

  • Administrative Controls : Access to areas where this compound is handled should be restricted to trained personnel. Always wash hands thoroughly after handling, even when gloves have been worn.[1][5] Food and drink must be strictly prohibited in the laboratory.[6]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory. The following protocol is based on a risk assessment for handling an irritant organic acid powder.

Eye and Face Protection
  • Mandatory : Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are required at all times when the compound is being handled, whether in solid or solution form.[5][6]

  • Recommended for High-Risk Tasks : When handling larger quantities (>10g) of the powder or during procedures with a high risk of splashing (e.g., rapid mixing or heating), a full-face shield should be worn in addition to chemical splash goggles to protect the entire face.[7][8]

Skin and Body Protection
  • Gloves : Nitrile gloves are the recommended choice for handling this organic acid and its solutions, providing good resistance to a range of chemicals and solvents.[9][10] Always inspect gloves for tears or punctures before use.[5] Gloves should be removed and disposed of immediately upon contamination. Never wear contaminated gloves outside of the immediate work area.[5][6]

  • Lab Coat : A flame-resistant lab coat with long sleeves and a secure closure is required.[11] The cuffs of the lab coat should be snug, and gloves should be worn overlapping the cuffs to create a seal.[11]

  • Apparel : Full-length pants and closed-toe shoes are mandatory laboratory attire.[6][11]

Respiratory Protection

Under normal operating conditions within a certified chemical fume hood, respiratory protection is not typically required. However, it may be necessary under specific circumstances:

  • Spill Cleanup : In the event of a significant spill of the solid compound outside of a fume hood, a respirator may be necessary. An N95-rated filter mask will provide protection against airborne particulates.

  • Insufficient Ventilation : If engineering controls are not available or are malfunctioning, a full-face respirator with acid gas cartridges should be used.[7][12] All respirator use requires prior fit-testing and training as per institutional policy.

Operational Plans: Step-by-Step Handling

Workflow for Handling Solid Compound

The following workflow minimizes exposure when weighing and preparing solutions from the solid chemical.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Goggles, Lab Coat, Nitrile Gloves) prep_hood 2. Prepare Fume Hood (Verify airflow, cover surface with bench paper) prep_ppe->prep_hood prep_materials 3. Gather Materials (Spatula, weigh boat, container, solvent) prep_hood->prep_materials handle_weigh 4. Carefully Weigh Solid (Minimize dust creation) prep_materials->handle_weigh handle_transfer 5. Transfer to Vessel handle_weigh->handle_transfer handle_dissolve 6. Add Solvent & Dissolve (Cap and mix gently) handle_transfer->handle_dissolve cleanup_waste 7. Dispose of Contaminated Items (Weigh boat, paper in solid waste) handle_dissolve->cleanup_waste cleanup_tools 8. Decontaminate Tools & Surfaces cleanup_waste->cleanup_tools cleanup_ppe 9. Doff & Dispose of Gloves cleanup_tools->cleanup_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Handling Solid 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid.

Handling Solutions
  • Maintain PPE : All PPE worn for handling the solid must remain on when handling the solution.

  • Work Area : Whenever possible, work with solutions over disposable bench covers to contain potential spills.[4]

  • Transfers : Use appropriate tools (e.g., pipettes, graduated cylinders) for liquid transfers. Avoid pouring directly from large containers when possible to minimize splashing.

  • Heating/Mixing : If heating or vortexing, ensure the container is appropriately capped or covered to prevent aerosolization.

Decontamination and Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety.

  • Chemical Waste : All excess solid material and solutions of 5-(2,3,4-Trimethoxyphenyl)-5-oxovaleric acid must be disposed of as hazardous chemical waste.[1][6] Do not pour down the drain.[1][3] Collect in a clearly labeled, sealed waste container.

  • Contaminated Materials : Disposable items such as gloves, weigh boats, and contaminated bench paper should be collected in a sealed bag and placed in the solid hazardous waste container.[6][11]

  • Glassware Decontamination : Reusable glassware should be rinsed with an appropriate solvent (e.g., acetone, ethanol), and the rinsate collected as hazardous waste. The glassware can then be washed normally.

  • Spill Cleanup :

    • Solid Spill : Gently cover the spill with an inert absorbent material. Carefully sweep the material into a designated hazardous waste container.

    • Liquid Spill : Absorb the spill with a chemical spill pillow or other absorbent material. Place the used absorbent into the hazardous waste container.

Emergency Procedures

In case of accidental exposure, immediate action is required.

  • Skin Contact : Immediately remove contaminated clothing.[3] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.[1]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[1][3] If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water.[5] Seek immediate medical attention.[3]

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-(3-Methoxyphenyl)-3-methyl-5-oxovaleric acid.
  • Miami University. (n.d.). Personal Protective Equipment. Retrieved from Miami University Physical Facilities website.
  • Aaron Chemistry & UnaveraChemLab. (n.d.). Safety Data Sheet: (2S)-2-(3,4,5-TRIMETHOXYPHENYL)BUTANOIC ACID.
  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory.
  • LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?.
  • LookChem. (n.d.). Cas no 34759-04-1 (5-(3,4,5-Trimethoxyphenyl)-5-oxovaleric acid).
  • OU College of Dentistry. (2021, August 31). Safety Data Sheet.
  • Environmental Health & Safety Services, The University of Alabama. (n.d.). Personal Protective Equipment. Retrieved from The University of Alabama EHSS website.
  • Environmental Health and Safety, Texas A&M University. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3,4,5-Trimethoxybenzoic acid.
  • Cayman Chemical. (2025, October 28). Safety Data Sheet: 5,6,7-Trimethoxyflavone.
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
  • Sigma-Aldrich. (n.d.). 5-(2-methoxyphenyl)-5-oxovaleric acid.
  • SDS Management Software. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Echemi. (n.d.). 5-(3,4-dimethoxyphenyl)-5-oxovaleric acid.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • Smolecule. (2023, August 15). Buy 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid.
  • Pfaltz & Bauer. (n.d.). Safety Data Sheet: b-(3,4,5-Trimethoxyphenyl)propionic Acid 98%.
  • TCI Chemicals. (n.d.). Safety Data Sheet: Trimethoxy(phenylethyl)silane.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3,4,5-Trimethoxycinnamic acid.
  • Fluorochem. (n.d.). 5-(2-Methoxy-5-methylphenyl)-5-oxovaleric acid.
  • National Center for Biotechnology Information. (n.d.). 5-(3-Fluoro-4-methoxyphenyl)-5-oxopentanoic acid. PubChem Compound Summary.

Sources

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